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Foundational

Unraveling the Enigma: A Technical Guide to Elucidating the Mechanism of Action of Methyleneamino Acetamide

Preamble: Navigating the Known Unknowns In the landscape of chemical biology and drug discovery, it is not uncommon to encounter compounds with well-defined structures but uncharted biological activities. Methyleneamino...

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Author: BenchChem Technical Support Team. Date: April 2026

Preamble: Navigating the Known Unknowns

In the landscape of chemical biology and drug discovery, it is not uncommon to encounter compounds with well-defined structures but uncharted biological activities. Methyleneamino acetamide presents such a case. A comprehensive review of the current scientific literature reveals a notable absence of dedicated studies on its specific mechanism of action in biological systems.[1] While this knowledge gap presents a challenge, it also offers a unique opportunity for discovery.

This technical guide is structured to address this challenge head-on. Instead of a conventional review of established mechanisms, we will embark on a logical, evidence-based exploration of potential mechanisms of action, drawing upon the well-documented activities of the broader acetamide class of compounds. More critically, this document will serve as a detailed roadmap for researchers, outlining a robust, multi-tiered experimental strategy to systematically investigate and ultimately define the biological role of methyleneamino acetamide.

I. The Acetamide Scaffold: A Foundation of Diverse Biological Activity

The acetamide functional group is a prevalent motif in a vast array of pharmacologically active molecules.[1] Its versatility stems from its ability to engage in hydrogen bonding and its susceptibility to various chemical modifications, which in turn dictate its interaction with biological targets.[2] Understanding the established roles of acetamide derivatives provides a crucial framework for postulating the potential activities of methyleneamino acetamide.

Known Biological Activities of Acetamide Derivatives:
  • Enzyme Inhibition: Certain acetamide derivatives are known to act as enzyme inhibitors. For example, some have been identified as inhibitors of cyclooxygenase-2 (COX-2), an enzyme central to inflammatory pathways.[1] Others have shown potential as butyrylcholinesterase (BChE) inhibitors, a target in Alzheimer's disease research.[3][4]

  • Receptor Modulation: The acetamide scaffold is also found in compounds that modulate receptor activity. This includes antagonists for receptors like the P2Y₁₄ receptor, which is involved in inflammatory responses, and agonists for the κ opioid receptor, implicated in pain perception.[1] Some biamide derivatives containing the acetamide moiety have been identified as inverse agonists for the CB2 receptor.[5]

  • Antimicrobial and Antifungal Activity: Various acetamide analogs have been investigated for their antimicrobial and antifungal properties.[2] For instance, novel amino and acetamidoaurones have demonstrated broad-spectrum antimicrobial activity.[6]

  • Anticancer Properties: The acetamide structure is a feature in some compounds with anticancer potential.[7] For example, a novel acetamide-based inhibitor of heme oxygenase-1 (HO-1) has been shown to counteract glioblastoma progression.[8]

  • Cellular Stress and Genotoxicity: Certain halogenated acetamides are known to induce cellular stress and genotoxicity by reacting with thiol groups in proteins, such as cysteine residues.[9][10]

Given this landscape, it is plausible that methyleneamino acetamide could interact with one or more biological targets, but any specific hypothesis requires rigorous experimental validation.[1]

II. A Proposed Experimental Workflow for Mechanism of Action Elucidation

The following section outlines a comprehensive, step-by-step approach to systematically investigate the mechanism of action of methyleneamino acetamide. This workflow is designed to be self-validating, with each stage building upon the data generated in the previous one.

Phase 1: Initial Phenotypic Screening and Cytotoxicity Assessment

The first step is to determine the general biological effect of methyleneamino acetamide on cellular systems and to establish a safe dose range for further experiments.

Experimental Protocol: MTT Assay for Cell Viability

  • Cell Seeding: Plate a panel of relevant cell lines (e.g., a cancer cell line panel, a normal cell line) in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of methyleneamino acetamide (e.g., from nanomolar to high micromolar) for various time points (e.g., 24, 48, 72 hours).

  • MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.[7]

  • Solubilization: Remove the medium and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.[7]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[7]

  • Data Analysis: Calculate the percentage of cell viability relative to a vehicle-treated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).[7]

Data Presentation: Cytotoxicity Profile of Methyleneamino Acetamide

Cell LineIC50 (µM) at 24hIC50 (µM) at 48hIC50 (µM) at 72h
Cell Line A
Cell Line B
Cell Line C

This table should be populated with experimental data.

Logical Flow Diagram for Initial Investigation

G A Methyleneamino Acetamide B Phenotypic Screening (e.g., Cell Viability, Morphology) A->B C Cytotoxicity Assessment (MTT Assay) A->C E Proceed to Target Identification B->E D Determine Non-Toxic Concentration Range C->D D->E

Caption: Initial workflow for assessing the biological activity of methyleneamino acetamide.

Phase 2: Target Identification

Once a biological effect is observed, the next critical step is to identify the molecular target(s) of methyleneamino acetamide.

Experimental Protocol: Affinity Chromatography-Mass Spectrometry

  • Ligand Immobilization: Covalently attach methyleneamino acetamide to a solid support (e.g., agarose beads) to create an affinity matrix.

  • Cell Lysate Preparation: Prepare a total protein lysate from a cell line that shows a response to the compound.

  • Affinity Pull-Down: Incubate the cell lysate with the affinity matrix to allow the target protein(s) to bind to the immobilized compound.

  • Washing: Wash the matrix extensively to remove non-specifically bound proteins.

  • Elution: Elute the specifically bound proteins from the matrix.

  • Protein Identification: Identify the eluted proteins using mass spectrometry (e.g., LC-MS/MS).

Phase 3: Target Validation and Pathway Analysis

Following the identification of potential targets, it is essential to validate these interactions and investigate the downstream cellular pathways affected.

Experimental Protocol: Western Blot Analysis for Signaling Pathway Modulation

  • Cell Treatment: Treat the responsive cell line with a non-toxic, biologically active concentration of methyleneamino acetamide for various time points.

  • Protein Extraction: Lyse the cells and quantify the total protein concentration.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against the putative target protein and key components of suspected downstream signaling pathways (e.g., phosphorylation-specific antibodies for kinases).

  • Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection.

  • Analysis: Quantify the changes in protein expression or phosphorylation levels relative to untreated controls.

Hypothetical Signaling Pathway Modulation by Methyleneamino Acetamide

G cluster_membrane Cell Membrane Receptor Putative Receptor Kinase1 Kinase A Receptor->Kinase1 Activation MA Methyleneamino Acetamide MA->Receptor Binding Kinase2 Kinase B Kinase1->Kinase2 Phosphorylation TF Transcription Factor Kinase2->TF Activation Gene Gene Expression TF->Gene Response Cellular Response (e.g., Apoptosis, Proliferation) Gene->Response

Caption: A potential signaling pathway that could be modulated by methyleneamino acetamide.

III. Toxicological Considerations and Broader Biological Effects

While elucidating the primary mechanism of action, it is also crucial to consider the broader toxicological profile of methyleneamino acetamide. The parent compound, acetamide, and its derivatives have been studied for their toxicological effects, which primarily target the liver.[11] Repeated sublethal exposure to some acetamides can cause liver damage.[11] Furthermore, some N-substituted acetamides are metabolized to their parent acetamide.[11] Therefore, any investigation into methyleneamino acetamide should include an assessment of its potential hepatotoxicity.

IV. Conclusion and Future Directions

The mechanism of action of methyleneamino acetamide remains an open question in the scientific community. This guide provides a comprehensive framework for researchers to systematically unravel this mystery. By combining phenotypic screening, target identification, and pathway analysis, a clear picture of its biological function can emerge. The broad pharmacological context of the acetamide scaffold suggests a wealth of potential activities, from enzyme inhibition to receptor modulation. The true nature of methyleneamino acetamide's role in biological systems awaits discovery through the diligent application of the scientific method outlined herein.

References

  • In-depth Technical Guide: The Mechanism of Action of N-Butyl-2-(methylamino)acetamide - Benchchem.
  • What is the mechanism of Acetamide? - Patsnap Synapse.
  • Biological effects of acetamide, formamide, and their monomethyl and dimethyl derivatives - PubMed.
  • Acetamide, N-methyl-: Human health tier II assessment.
  • Design and Synthesis of Novel Amino and Acetamidoaurones with Antimicrobial Activities.
  • Acetamide - Santa Cruz Biotechnology.
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  • Monohalogenated acetamide induced cellular stress and genotoxicity is related to electrophilic softness and thiol/thiolate reactivity - PMC.
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  • Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity - PMC.
  • Application Notes and Protocols: N-[4-(dimethylamino)phenyl]acetamide in Drug Discovery - Benchchem.
  • The synthesis and application of acetamide - ChemicalBook.
  • Synthesis, Characterization and Biological Studies of a Mannich Base N-[Phenyl(pyrrolidin-1-yl)methyl]acetamide and Its VO(IV),.
  • Lead Discovery, Chemistry Optimization, and Biological Evaluation Studies of Novel Biamide Derivatives as CB2 Receptor Inverse Agonists and Osteoclast Inhibitors - PMC.
  • Novel Acetamide-Based HO-1 Inhibitor Counteracts Glioblastoma Progression by Interfering with the Hypoxic–Angiogenic Pathway - MDPI.
  • Synthesis and biological evaluation of substituted acetamide derivatives as potential butyrylcholinestrase inhibitors - PMC.
  • (PDF) Synthesis and biological evaluation of substituted acetamide derivatives as potential butyrylcholinestrase inhibitors - ResearchGate.

Sources

Exploratory

Comprehensive Mass Spectrometry and Molecular Characterization of Methyleneamino Acetamide

Executive Summary Methyleneamino acetamide is an increasingly critical compound utilized as a precursor and intermediate in the synthesis of specialty chemicals, pharmaceuticals, and agrochemicals[1]. As drug development...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyleneamino acetamide is an increasingly critical compound utilized as a precursor and intermediate in the synthesis of specialty chemicals, pharmaceuticals, and agrochemicals[1]. As drug development pipelines demand unprecedented molecular precision, the accurate characterization of such intermediates is non-negotiable.

This technical guide provides a rigorous framework for the theoretical calculation and empirical validation of the molecular weight and exact mass of methyleneamino acetamide. Designed for analytical chemists and drug development professionals, this whitepaper establishes a self-validating High-Resolution Mass Spectrometry (HRMS) protocol that ensures absolute structural fidelity.

Structural Elucidation and Nomenclature Resolution

Before performing mass calculations, we must address a prevalent nomenclature ambiguity in the chemical industry.

Industrial market reports frequently describe "methyleneamino acetamide" as a molecule consisting of an amide group ( −CONH2​ ), a methylene group ( −CH2​− ), and an amino group ( −NH2​ )[1]. Structurally, this describes aminoacetamide (glycinamide, C2​H6​N2​O ). However, under strict IUPAC nomenclature, the "methyleneamino" functional group refers specifically to the −N=CH2​ moiety. Therefore, the true literal structure of 2-(methyleneamino)acetamide is CH2​=N−CH2​−CONH2​ ( C3​H6​N2​O ).

To maintain maximum scientific integrity and cover both interpretations, this guide calculates the mass parameters for the strict IUPAC structure ( C3​H6​N2​O ), while acknowledging the industrial misnomer.

Theoretical Mass Calculations: Molecular Weight vs. Exact Mass

In mass spectrometry and bulk formulation, we must distinguish between two distinct mass metrics:

  • Molecular Weight (MW) : Calculated using the standard atomic weights (the abundance-weighted average of all stable isotopes). This is used for bulk stoichiometry and synthetic yield calculations.

  • Exact Mass (Monoisotopic Mass) : Calculated using the rest mass of the most abundant, naturally occurring stable isotope for each element[2]. This is the fundamental metric used in HRMS for structural identification[3].

Calc_Logic A Empirical Formula (C3H6N2O) B Standard Atomic Weights (Average Isotopes) A->B C Monoisotopic Masses (Most Abundant Isotope) A->C D Molecular Weight (MW) 86.094 g/mol B->D E Exact Mass (EM) 86.0480 Da C->E

Figure 1: Logical divergence between Molecular Weight and Exact Mass calculations.

Quantitative Mass Data

The calculations rely on the following atomic mass constants:

Table 1: Atomic Mass Constants

Element Symbol Standard Atomic Weight ( g/mol ) Monoisotopic Mass (Da)
Carbon C 12.011 12.000000
Hydrogen H 1.008 1.007825
Nitrogen N 14.007 14.003074

| Oxygen | O | 15.999 | 15.994915 |

Table 2: Calculated Mass Parameters for Methyleneamino Acetamide ( C3​H6​N2​O ) | Parameter | Calculated Value | Primary Application | |-----------|------------------|---------------------| | Molecular Formula | C3​H6​N2​O | Chemical Identification | | Molecular Weight (Average) | 86.094 g/mol | Bulk Stoichiometry, Synthesis | | Exact Mass (Monoisotopic) | 86.0480 Da | HRMS, Structural Elucidation | | [M+H]+ Adduct Exact Mass | 87.0553 Da | Positive Ion Mode ESI-MS |

(Note: If analyzing the industrial glycinamide variant ( C2​H6​N2​O ), the Exact Mass is 74.0480 Da, and the [M+H]+ exact mass is 75.0553 Da).

Experimental Protocol: HRMS Validation Workflow

To verify the synthesized or procured methyleneamino acetamide, High-Resolution Mass Spectrometry (HRMS) must be employed. As a Senior Application Scientist, I design protocols that are self-validating; every step must have a clear physical or chemical causality.

Step-by-Step Methodology

Phase 1: Sample Preparation

  • Solubilization : Accurately weigh 1.00 mg of the methyleneamino acetamide standard. Dissolve in 1.0 mL of LC-MS grade water to yield a 1 mg/mL stock solution.

  • Dilution : Dilute the stock solution 1:1000 in a diluent of 50:50 Water:Acetonitrile containing 0.1% Formic Acid (v/v) to achieve a final concentration of 1 µg/mL.

    • Causality: The 50:50 aqueous-organic ratio optimizes droplet evaporation and desolvation in the electrospray source. The 0.1% formic acid acts as a crucial proton donor, driving the equilibrium toward the [M+H]+ ionized state necessary for positive-mode ESI.

Phase 2: Instrumental Calibration & Tuning 3. Calibration : Infuse a standard tuning mix (e.g., sodium formate) into the Time-of-Flight (TOF) or Orbitrap mass spectrometer. Calibrate the instrument to achieve a mass accuracy of < 2 ppm.

  • Causality: Sub-2 ppm accuracy is non-negotiable. A deviation of just 5 ppm on a low-mass molecule can lead to an incorrect elemental composition assignment, risking the progression of a contaminated batch in a drug pipeline.

Phase 3: Data Acquisition (ESI+) 4. Injection : Inject 5 µL of the prepared sample into the ESI source. 5. Source Parameters : Set the capillary voltage to 3.5 kV, desolvation temperature to 350°C, and desolvation gas flow to 600 L/hr. 6. Scanning : Acquire data in positive ion mode over an m/z range of 50 to 500.

Phase 4: Data Processing & Self-Validation 7. Exact Mass Extraction : Extract the ion chromatogram (EIC) for the theoretical [M+H]+ m/z (87.0553 Da). 8. Isotopic Profiling : Measure the intensity of the M+1 peak relative to the monoisotopic peak[3].

  • Causality: The M+1 peak arises primarily from the natural abundance of 13C (1.07% per carbon atom) and 15N (0.36% per nitrogen atom). For C3​H6​N2​O , the theoretical M+1 abundance is approximately (3×1.07%)+(2×0.36%)≈3.93% . Verifying this specific isotopic signature provides an orthogonal, self-validating check against isobaric interferences, ensuring absolute confidence in the molecular identity.

MS_Workflow N1 Compound Solubilization (50:50 H2O:ACN, 0.1% FA) N2 Electrospray Ionization (ESI+ Mode) N1->N2 Injection N3 High-Resolution Mass Analysis (Orbitrap / TOF) N2->N3 [M+H]+ Ions N4 Data Processing (Exact Mass & Isotope Ratio) N3->N4 Spectra

Figure 2: HRMS workflow for exact mass and isotopic validation of methyleneamino acetamide.

Conclusion

The rigorous characterization of methyleneamino acetamide requires a clear understanding of both chemical nomenclature and the physics of mass spectrometry. By distinguishing between the average molecular weight (86.094 g/mol ) used for macroscopic synthesis and the exact monoisotopic mass (86.0480 Da) required for HRMS, analytical scientists can build robust, self-validating workflows. The integration of exact mass extraction with isotopic profiling ensures that specialty chemical pipelines remain secure, uncontaminated, and analytically sound.

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Foundational

Thermodynamic stability of methyleneamino acetamide at room temperature

An In-Depth Technical Guide to the Thermodynamic Stability of Methyleneamino Acetamide at Room Temperature Authored by a Senior Application Scientist For Distribution to: Researchers, Scientists, and Drug Development Pro...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Thermodynamic Stability of Methyleneamino Acetamide at Room Temperature

Authored by a Senior Application Scientist

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

Methyleneamino acetamide, a simple N-acylated imine, represents a class of reactive intermediates pivotal in various chemical transformations. This guide provides a comprehensive analysis of its predicted thermodynamic instability at room temperature. Due to its high reactivity, direct experimental characterization of methyleneamino acetamide is challenging. Therefore, this document synthesizes information from related, well-studied chemical systems to infer its properties. We will explore plausible synthetic routes, detail the primary decomposition pathways—hydrolysis and tautomerization—and propose a robust framework of experimental and computational methodologies for its in-depth stability assessment. This guide is intended to equip researchers with the theoretical foundation and practical approaches required to investigate this and other transient chemical species.

Introduction: The Elusive Nature of N-Acylated Imines

N-acylated imines are a fascinating class of compounds characterized by an imine double bond directly attached to an acyl group. This structural feature renders them highly electrophilic and, consequently, susceptible to rapid reactions with a variety of nucleophiles.[1] While this reactivity is harnessed in numerous synthetic applications, it also contributes to their inherent instability, making their isolation and characterization a significant challenge.[1]

Methyleneamino acetamide, the subject of this guide, is the simplest N-acylated imine derived from acetamide. Its structure, with an unsubstituted imino carbon, suggests a particularly high degree of instability. It is predicted to be a transient species at room temperature, readily undergoing decomposition. Understanding the thermodynamic parameters governing its stability is crucial for controlling reactions in which it may be an intermediate and for the development of novel synthetic methodologies.

Plausible Synthetic Routes and Inherent Challenges

The generation of methyleneamino acetamide would likely need to be performed in situ for immediate use in a subsequent reaction or for direct analysis.[1] Based on established methods for the synthesis of more stable N-acylated imines, we can propose a few plausible, albeit challenging, routes.

Condensation of Acetamide with Formaldehyde

The most direct conceptual route is the condensation of acetamide with formaldehyde. However, this reaction is known to be complex and can lead to a variety of products, including N-hydroxymethyl acetamide and further condensation products. Driving the reaction towards the formation of the desired imine would require careful control of reaction conditions, likely under dehydrating conditions.

From N-(1-Haloalkyl)amides

A more controlled approach involves the base-catalyzed elimination of hydrogen halide from an N-(1-haloalkyl)amide precursor.[1] For methyleneamino acetamide, this would involve the synthesis of N-(chloromethyl)acetamide and its subsequent treatment with a non-nucleophilic base.

In Situ Generation from Stable Precursors

Another viable strategy is the use of stable precursors that can generate the imine in situ. For instance, sulfinic acid adducts of imines have been successfully used for this purpose.[2]

The primary challenge in all these synthetic approaches is preventing the immediate decomposition or polymerization of the target molecule upon its formation.

Predicted Decomposition Pathways at Room Temperature

At room temperature, methyleneamino acetamide is expected to be highly unstable, with two primary decomposition pathways: tautomerization and hydrolysis.

Tautomerization to N-Vinylacetamide (Enamide)

N-acylated imines that have a proton on the α-carbon of the imine can undergo tautomerization to the corresponding enamide.[1] In the case of methyleneamino acetamide, this would lead to the formation of N-vinylacetamide, a more thermodynamically stable isomer. This process is often rapid and can be catalyzed by trace amounts of acid or base.

Hydrolysis

The electrophilic nature of the imine carbon makes methyleneamino acetamide highly susceptible to nucleophilic attack by water.[1] Hydrolysis would lead to the formation of acetamide and formaldehyde. This reaction is expected to be rapid, especially under acidic or basic conditions.

Experimental Workflow for Stability Assessment

Given the predicted instability of methyleneamino acetamide, conventional stability studies are not feasible. Instead, a combination of techniques for the study of reactive intermediates is required.

In Situ Generation and Spectroscopic Analysis

The most promising approach for characterizing methyleneamino acetamide is through its in situ generation coupled with rapid spectroscopic analysis.

  • Flow Chemistry: Continuous flow reactors allow for the rapid mixing of reagents and precise control over reaction time and temperature.[3][4][5] This enables the generation of a steady stream of the unstable intermediate, which can be directly analyzed by online spectroscopic methods like NMR, IR, or Mass Spectrometry.[3][6]

  • Rapid-Injection NMR (RI-NMR): This technique allows for the rapid injection and mixing of a reagent into an NMR tube that is already inside the spectrometer.[7][8][9][10][11] This minimizes the time between reaction initiation and data acquisition, making it possible to observe short-lived species.

G

Trapping Experiments

Trapping experiments can provide indirect evidence for the formation of a reactive intermediate.[12][13] This involves introducing a "trapping agent" that reacts rapidly and irreversibly with the intermediate to form a stable, easily characterizable adduct. For an N-acylated imine, a suitable trapping agent could be a highly reactive diene in a Diels-Alder reaction or a nucleophile like cyanide.[14][15]

Accelerated Stability Studies on Analogues

While direct accelerated stability testing of methyleneamino acetamide is impractical, such studies on more stable, structurally related N-acylated imines can provide valuable insights.[16][17][18][19][20] By systematically varying the substituents on the imine, it may be possible to extrapolate the stability data to the unsubstituted methyleneamino acetamide.

Calorimetry

Calorimetric studies, such as Differential Scanning Calorimetry (DSC), can be used to measure the heat flow associated with chemical reactions or phase transitions.[21][22] While challenging for a highly reactive species, it might be possible to study the thermodynamics of its formation or decomposition in a controlled manner, for instance, by using a stable precursor that can be triggered to release the imine inside the calorimeter.

Computational Chemistry Approach for Thermodynamic Prediction

In the absence of direct experimental data, computational chemistry provides a powerful tool for estimating the thermodynamic properties of methyleneamino acetamide.[23][24]

Geometry Optimization and Vibrational Frequencies

The first step is to determine the optimized geometries of methyleneamino acetamide, its tautomer N-vinylacetamide, and the transition state connecting them. Density Functional Theory (DFT) methods, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are well-suited for this purpose.[24] Vibrational frequency calculations should be performed to confirm that the optimized structures are true minima on the potential energy surface and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.

High-Accuracy Single-Point Energy Calculations

To obtain highly accurate electronic energies, single-point energy calculations can be performed on the DFT-optimized geometries using more sophisticated methods. Composite methods like Gaussian-4 (G4) theory are designed to provide chemical accuracy (typically within 1 kcal/mol) for the thermochemical properties of small to medium-sized organic molecules.[25][26][27][28][29]

Calculation of Gibbs Free Energy

The Gibbs free energy (G) can then be calculated by combining the electronic energy with the thermal corrections obtained from the frequency calculations. The relative Gibbs free energies of methyleneamino acetamide and N-vinylacetamide will indicate their relative thermodynamic stabilities. The Gibbs free energy of the transition state will provide the activation energy for the tautomerization reaction.

G

Data Summary and Interpretation

The following table summarizes the expected outcomes from the proposed experimental and computational studies.

Parameter Proposed Method(s) Expected Outcome
Structure Confirmation In situ NMR, IR, MSSpectroscopic data confirming the transient existence of methyleneamino acetamide.
Decomposition Products In situ NMR, MSIdentification of N-vinylacetamide and hydrolysis products.
Reaction Kinetics Rapid-Injection NMR, Flow ChemistryRate constants for the decomposition pathways at various temperatures.
Relative Stability Computational Chemistry (ΔG)Quantitative measure of the thermodynamic preference for N-vinylacetamide over methyleneamino acetamide.
Activation Energy Computational Chemistry (ΔG‡)Energy barrier for the tautomerization reaction, indicating its kinetic lability.

Conclusion

Methyleneamino acetamide is predicted to be a highly reactive and thermodynamically unstable molecule at room temperature. Its instability is primarily driven by facile tautomerization to the more stable enamide isomer, N-vinylacetamide, and susceptibility to hydrolysis. A comprehensive understanding of its thermodynamic stability requires a synergistic approach combining advanced experimental techniques for the study of reactive intermediates, such as flow chemistry and rapid-injection NMR, with high-accuracy computational chemistry methods. The methodologies outlined in this guide provide a robust framework for the characterization of methyleneamino acetamide and other transient chemical species, which is essential for advancing our understanding of reaction mechanisms and for the development of novel synthetic strategies in drug discovery and development.

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  • Calorimetric and volumetric studies of the interactions of some amides in water and in 6 mol dm–3 aqueous guanidinium chloride. Journal of the Chemical Society, Faraday Transactions. [Link]

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Exploratory

Structural and Electronic Profiling of the Methyleneamino Acetamide Pharmacophore: Crystallographic and Computational Insights for Drug Design

Executive Summary The methyleneamino acetamide moiety—often characterized within the broader class of N-acylhydrazones (R-CO-NH-N=CH-R')—is a highly versatile pharmacophore in modern medicinal chemistry. Its unique combi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The methyleneamino acetamide moiety—often characterized within the broader class of N-acylhydrazones (R-CO-NH-N=CH-R')—is a highly versatile pharmacophore in modern medicinal chemistry. Its unique combination of hydrogen bond donors/acceptors, conformational flexibility, and electron-dense heteroatoms makes it a privileged scaffold for targeting complex biological systems. Notable examples include the experimental anti-aging and Alzheimer's disease agent J147 [1], dual COX/LOX anti-inflammatory inhibitors[2], and APE1 DNA repair inhibitors in oncology[3].

This whitepaper provides an in-depth technical analysis of the crystallographic data, electron density topologies, and conformational dynamics of the methyleneamino acetamide core. By integrating X-ray diffraction (XRD) data with Density Functional Theory (DFT) calculations, we establish a self-validating framework for rational drug design.

Crystallographic Signatures and Conformational Dynamics

The biological efficacy of the methyleneamino acetamide scaffold is intrinsically linked to its 3D spatial arrangement. The presence of the azomethine (C=N) and amide (C-N) bonds introduces significant conformational complexity, resulting in geometrical isomers and rotamers.

Z/E Isomerism and Amide Bond Rotation

The C=N double bond restricts free rotation, leading to Z (zusammen) and E (entgegen) geometrical isomers. Crystallographic data consistently demonstrates that the E-isomer is the thermodynamically preferred state[4]. This preference is driven by causality: the E configuration minimizes steric repulsion between the bulky aryl/alkyl substituents on the methylidene carbon and the adjacent acetamide moiety.

Furthermore, the delocalization of the amide nitrogen's lone pair into the carbonyl π∗ antibonding orbital imparts partial double-bond character to the C-N bond. This restricted rotation creates an energy barrier that traps the molecule in distinct cis or trans conformers, which can be identified via distinct chemical shifts in 1 H NMR and localized electron density variations in XRD[2].

ConformationalDynamics Base Methyleneamino Acetamide (N-Acylhydrazone Core) ZE C=N Bond Rotation (Z/E Isomerism) Base->ZE Photochemical/Thermal Activation CT C-N Amide Bond (cis/trans Conformers) Base->CT Restricted Rotation (Partial Double Bond) Z_iso Z-Isomer (Sterically Hindered) ZE->Z_iso E_iso E-Isomer (Thermodynamically Stable) ZE->E_iso Preferred in Crystal Cis_conf cis-Conformer (Higher Chemical Shift) CT->Cis_conf Trans_conf trans-Conformer (Lower Chemical Shift) CT->Trans_conf

Conformational dynamics of the methyleneamino acetamide core, highlighting Z/E and cis/trans states.

Case Study: Crystallographic Data of J147

J147 (Systematic name: N-(2,4-dimethylphenyl)-2,2,2-trifluoro-N-[(E)-(3-methoxyphenyl)methylideneamino]acetamide) serves as the benchmark for this pharmacophore[1]. High-resolution X-ray crystallography performed at 150 K reveals a highly stable monoclinic crystal system. The low temperature minimizes atomic thermal motion, allowing for precise resolution of the electron density around the critical N-N and C=N bonds[4].

Table 1: Key Crystallographic Parameters of J147 | Parameter | Value | Significance | | :--- | :--- | :--- | | Space Group | P121​/c1 (Monoclinic) | Indicates a centrosymmetric packing arrangement driven by dipole-dipole interactions. | | Unit Cell Dimensions | a=15.049 Å, b=14.237 Å, c=7.990 Å | Defines the spatial boundaries of the asymmetric unit. | | Cell Angle ( β ) | 99.025∘ | Characteristic deviation from orthogonality in monoclinic systems. | | R-factor | 0.0439 | High-quality refinement; indicates excellent agreement between the calculated and observed electron density models. | | Temperature | 150 K | Suppresses thermal ellipsoids, ensuring high-fidelity bond length measurements. |

Electron Density Topologies and Molecular Orbitals

Understanding the electron density of the methyleneamino acetamide core is critical for predicting its target engagement.

Molecular Electrostatic Potential (MEP)

DFT calculations, typically executed at the B3LYP/6-311++G(d,p) level, provide a robust mapping of the electron density. The MEP maps reveal two highly nucleophilic (electron-rich, red) regions: the carbonyl oxygen and the azomethine nitrogen. These regions act as potent Hydrogen Bond Acceptors (HBAs). Conversely, the amide N-H (if unsubstituted) presents a strongly electrophilic (electron-deficient, blue) region, acting as a Hydrogen Bond Donor (HBD)[2].

In compounds like J147, where the amide nitrogen is substituted with a trifluoroacetyl group, the highly electronegative fluorine atoms drastically pull electron density away from the core, altering the dipole moment and enhancing lipophilicity for blood-brain barrier (BBB) penetration[1].

Binding Affinities and Target Engagement

The specific electron density distribution allows these molecules to dock efficiently into protein active sites. For instance, N-acylhydrazone derivatives containing this core exhibit highly stable, negative binding affinities to transport proteins and target enzymes.

Table 2: Computed Binding Affinities of Methyleneamino Acetamide Derivatives [2]

Target Protein Binding Affinity Range (kcal/mol) Primary Interaction Modalities
Human Serum Albumin (HSA) -8.2 to -9.3 Hydrophobic packing, H-bonding via carbonyl oxygen.

| α1​ -Acid Glycoprotein (AAG) | -8.5 to -9.7 | Electrostatic interactions within the basic/neutral sub-pockets. | | COX-2 / 15-LOX | Highly Negative | Chelation of active site residues via the azomethine nitrogen. |

Step-by-Step Experimental and Computational Methodologies

To ensure scientific rigor and trustworthiness, the structural characterization of methyleneamino acetamides must follow a self-validating workflow. The experimental XRD data must be cross-examined against theoretical DFT models to confirm that the observed conformation is not merely an artifact of crystal packing forces.

Protocol 1: Single-Crystal X-Ray Diffraction (XRD)
  • Crystallization : Dissolve the purified methyleneamino acetamide derivative in a binary solvent system (e.g., ethanol/ethyl acetate 1:1 v/v). Utilize the slow evaporation method at 298 K to promote the nucleation of diffraction-quality single crystals.

  • Data Collection : Mount a suitable crystal (approx. 0.2 × 0.2 × 0.1 mm) on a glass fiber. Transfer to a diffractometer equipped with a cold nitrogen stream (150 K). Irradiate with Mo K α radiation ( λ=0.71073 Å).

  • Structure Solution : Solve the phase problem using direct methods (e.g., SHELXT). The high electron density of heteroatoms (O, N, F) will readily appear in the initial E-maps.

  • Refinement : Perform full-matrix least-squares refinement on F2 using SHELXL. Apply anisotropic displacement parameters for all non-hydrogen atoms. Locate hydrogen atoms in difference Fourier maps and refine them using a riding model.

Protocol 2: DFT Electron Density Mapping & Validation
  • Geometry Initialization : Extract the fractional coordinates from the validated .cif file generated in Protocol 1.

  • Gas-Phase Optimization : Input the coordinates into a quantum chemistry package (e.g., Gaussian). Run a full geometry optimization in the gas phase at the B3LYP/6-311++G(d,p) level.

  • Self-Validation Check : Calculate the Root Mean Square Deviation (RMSD) of the heavy atoms between the XRD structure and the DFT-optimized structure. An RMSD <0.5 Å validates that the crystal conformation represents the true global energy minimum[4].

  • Hirshfeld Surface Analysis : Import the .cif into CrystalExplorer. Generate Hirshfeld surfaces mapped over dnorm​ to visualize the intermolecular contacts (e.g., π−π stacking, N-H...O hydrogen bonds) that dictate the solid-state electron density.

Workflow Start Compound Synthesis & Purification Cryst Single Crystal Growth (Slow Evaporation) Start->Cryst XRD X-Ray Diffraction (150 K, Mo Kα) Cryst->XRD Structure Structure Solution & Refinement (SHELXL) XRD->Structure DFT DFT Calculations (B3LYP/6-311++G(d,p)) Structure->DFT Input Geometry ED Electron Density & Hirshfeld Surface Analysis DFT->ED Validation Pharmacophore Mapping & Drug Design ED->Validation Compare Gas vs Solid Phase

Integrated workflow for crystallographic determination and electron density mapping via DFT.

Conclusion

The methyleneamino acetamide pharmacophore offers a highly tunable electronic and structural landscape. By leveraging high-resolution crystallographic data and rigorous DFT electron density mapping, drug development professionals can accurately predict the conformational behavior and target engagement of these molecules. The self-validating pipeline of comparing solid-state XRD data with gas-phase quantum mechanical calculations ensures that the designed ligands maintain their bioactive E-isomeric conformations when interacting with complex biological targets.

References

  • PubChem - NIH: Crystal Structure Depiction of J147 National Center for Biotechnology Information.[Link]

  • Synthesis, Biological, Spectroscopic and Computational Investigations of Novel N-Acylhydrazone Derivatives of Pyrrolo[3,4-d]pyridazinone as Dual COX/LOX Inhibitors MDPI - Pharmaceuticals (2023).[Link]

  • Development and evaluation of human AP endonuclease inhibitors in melanoma and glioma cell lines British Journal of Cancer - PMC (2011).[Link]

  • The molecular structure of the anti-aging agent J147 Acta Crystallographica Section C: Structural Chemistry (2019).[Link]

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Foundational

Pharmacokinetic Profiling of Methyleneamino Acetamide Derivatives: From In Vitro Prediction to In Vivo Validation

An In-Depth Technical Guide: This guide provides a comprehensive framework for the robust pharmacokinetic (PK) profiling of novel methyleneamino acetamide derivatives. As a class of compounds holding potential therapeuti...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide:

This guide provides a comprehensive framework for the robust pharmacokinetic (PK) profiling of novel methyleneamino acetamide derivatives. As a class of compounds holding potential therapeutic value, a thorough understanding of their absorption, distribution, metabolism, and excretion (ADME) is paramount for successful drug development. This document moves beyond rote protocols to explain the causal-driven strategy behind experimental design, ensuring the generation of self-validating data packages that stand up to regulatory scrutiny and effectively guide lead optimization.

The narrative is structured to follow the logical progression of a drug discovery program, from early in vitro screening to definitive in vivo studies, all grounded in established scientific principles and regulatory expectations.

The Foundational Importance of Physicochemical Properties

Before initiating any biological assays, a fundamental understanding of the physicochemical nature of a methyleneamino acetamide derivative is critical. These properties are the primary determinants of a compound's behavior in biological systems.

The core structure, a methyleneamino group linked to an acetamide scaffold, presents key features that must be characterized:

  • The Amino Group: This group is typically basic and will have a corresponding pKa. Its ionization state at physiological pH (7.4) is a critical determinant of solubility and its ability to cross biological membranes.

  • The Acetamide Group: The amide bond is relatively stable but can be subject to hydrolysis.[1] The presence of the carbonyl oxygen and the N-H group allows for hydrogen bonding, influencing solubility and interactions with proteins.[2]

  • Overall Lipophilicity (LogP/LogD): The balance between hydrophilic (amino, acetamide) and lipophilic (other substituents on the scaffold) parts of the molecule will dictate its partitioning behavior, profoundly impacting absorption, distribution, and potential for non-specific binding.

A typical early-stage screening cascade for these properties is essential.

ParameterExperimental MethodCausality & Implication for PK
Aqueous Solubility Kinetic or Thermodynamic Solubility Assay (e.g., Nephelometry)Determines dissolution rate in the gut, a prerequisite for absorption. Poor solubility can be a primary cause of low oral bioavailability.
Lipophilicity (LogD at pH 7.4) Shake-flask method or HPLC-based estimationGoverns membrane permeability, plasma protein binding, and volume of distribution. High LogD often correlates with high protein binding and extensive tissue distribution but can also lead to metabolic liabilities.
Ionization Constant (pKa) Potentiometric titration or UV-spectroscopyDictates the charge state of the molecule in different body compartments (e.g., stomach vs. intestine), which directly affects solubility and permeability.

Understanding these basic parameters allows for the rational design of subsequent, more complex biological assays and provides an early warning system for potential development challenges.

Absorption: Predicting Oral Bioavailability with Intestinal Permeability Assays

For an orally administered drug, crossing the intestinal epithelium is the first major hurdle. The Caco-2 cell permeability assay is the industry-standard in vitro model for predicting this process.[3][4] These cells, derived from human colorectal adenocarcinoma, differentiate into a polarized monolayer that mimics the intestinal barrier, complete with tight junctions and functional efflux transporters (e.g., P-glycoprotein, P-gp).[3][5]

Diagram: Caco-2 Bidirectional Permeability Workflow

Caco2_Workflow cluster_prep Cell Culture & Seeding cluster_assay Permeability Experiment (37°C) cluster_analysis Analysis & Calculation Culture Culture Caco-2 cells Seed Seed cells onto Transwell inserts Culture->Seed Differentiate Differentiate for 21 days to form monolayer Seed->Differentiate QC QC: Measure TEER (Transepithelial Electrical Resistance) Differentiate->QC Dose_A Dose Compound (10 µM) to Apical (A) side QC->Dose_A Dose_B Dose Compound (10 µM) to Basolateral (B) side QC->Dose_B Sample_A Sample from Basolateral (B) side (A→B Transport) Dose_A->Sample_A Sample_B Sample from Apical (A) side (B→A Transport) Dose_B->Sample_B Quantify Quantify compound concentration in samples via LC-MS/MS Sample_A->Quantify Sample_B->Quantify Calc_Papp Calculate Apparent Permeability (Papp) Quantify->Calc_Papp Calc_ER Calculate Efflux Ratio (ER = Papp B→A / Papp A→B) Calc_Papp->Calc_ER Interpretation Interpret Results: - High/Low Permeability - Efflux Substrate? Calc_ER->Interpretation

Caption: Workflow for the Caco-2 bidirectional permeability assay.

Experimental Protocol: Caco-2 Bidirectional Permeability

This protocol is designed as a self-validating system by including control compounds and a monolayer integrity check.

  • Cell Culture:

    • Seed Caco-2 cells onto permeable polycarbonate Transwell® inserts (e.g., 0.33 cm² surface area) at a density of approximately 32,000 cells/well.[5]

    • Culture for 21 days in DMEM supplemented with 10% FBS and 1% non-essential amino acids. Change the medium every 2-3 days to allow for cell differentiation into a polarized monolayer.[3]

  • Monolayer Integrity Verification (QC):

    • Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each monolayer. A TEER value >600 Ω·cm² typically indicates a well-formed, intact monolayer suitable for the assay.[5] Discard any wells that do not meet this criterion.

  • Transport Experiment:

    • Wash the cell monolayers twice with pre-warmed (37°C) Hank's Balanced Salt Solution (HBSS) buffered with HEPES.

    • Prepare a 10 µM dosing solution of the methyleneamino acetamide derivative in the transport buffer.

    • For A→B Permeability: Add the dosing solution to the apical (A) compartment and fresh buffer to the basolateral (B) compartment.

    • For B→A Permeability: Add the dosing solution to the basolateral (B) compartment and fresh buffer to the apical (A) compartment.

    • Incubate the plate at 37°C with gentle shaking (e.g., 50 rpm) for 90-120 minutes.[5]

  • Sampling and Analysis:

    • At the end of the incubation, collect samples from both the donor and receiver compartments.

    • Quench the samples immediately by adding an equal volume of cold acetonitrile containing an appropriate internal standard.

    • Analyze the concentration of the compound in all samples using a validated LC-MS/MS method.

  • Data Calculation and Interpretation:

    • Calculate the apparent permeability coefficient (Papp) in cm/s.[3]

    • Calculate the Efflux Ratio (ER) = Papp (B→A) / Papp (A→B).

    • Interpretation:

      • An ER > 2 suggests the compound is a substrate for an efflux transporter like P-gp.

      • Papp (A→B) values are used to classify permeability (e.g., <1 x 10⁻⁶ cm/s is low, >10 x 10⁻⁶ cm/s is high).

Distribution: Quantifying Plasma Protein Binding

Once a drug enters systemic circulation, it binds to plasma proteins, primarily albumin and α1-acid-glycoprotein.[6] It is the unbound (free) fraction of the drug that is available to distribute into tissues, interact with targets, and be cleared by metabolizing enzymes.[7] Therefore, determining the fraction unbound (fu) is essential. Rapid Equilibrium Dialysis (RED) is the gold standard method due to its accuracy and reliability.[6][8]

Experimental Protocol: Plasma Protein Binding by Rapid Equilibrium Dialysis (RED)
  • Preparation:

    • Use a commercial 96-well RED plate with dialysis membrane inserts (MWCO 12-14 kDa).[6]

    • Prepare a stock solution of the test compound and spike it into plasma (human, rat, etc.) to a final concentration of 1-10 µM. The final DMSO concentration should be kept low (<0.5%).[8][9]

  • Dialysis:

    • Add 200-300 µL of the compound-spiked plasma to the sample chamber (red-ringed) of the RED device.[8][10]

    • Add 500 µL of phosphate-buffered saline (PBS, pH 7.4) to the adjacent buffer chamber.[8]

    • Seal the plate and incubate at 37°C on an orbital shaker (e.g., 300 RPM) for 4-6 hours to allow the free drug to reach equilibrium across the membrane.[8]

  • Sampling and Analysis:

    • After incubation, carefully remove equal volume aliquots (e.g., 100 µL) from both the plasma and buffer chambers.

    • To avoid analytical artifacts, perform a matrix match: add 100 µL of blank plasma to the buffer aliquot and 100 µL of PBS to the plasma aliquot.[8]

    • Quench all samples with 3-4 volumes of cold acetonitrile containing an internal standard.

    • Centrifuge to precipitate proteins and analyze the supernatant by LC-MS/MS.

  • Data Calculation:

    • Fraction Unbound (fu) = (Concentration in Buffer Chamber) / (Concentration in Plasma Chamber)

    • Percent Bound = (1 - fu) * 100

Compound ClassExample fuImplication for Development
Highly Bound < 0.01 (i.e., >99% bound)Requires higher total drug concentrations to achieve a therapeutic free concentration. Small changes in binding (e.g., due to drug-drug interactions) can cause large changes in free drug levels, posing a safety risk.
Moderately Bound 0.01 - 0.30 (i.e., 70-99% bound)A common and generally manageable range for many drug candidates.
Low Binding > 0.30 (i.e., <70% bound)A larger fraction of the drug is available for pharmacological activity and clearance. May be cleared more rapidly from the body.

Metabolism: Assessing Stability and Identifying Potential Pathways

The liver is the primary site of drug metabolism, where enzymes convert xenobiotics into more water-soluble forms for excretion.[11] The methyleneamino acetamide scaffold presents several potential sites for metabolic attack. Early assessment using human liver microsomes (HLM) provides critical data on metabolic stability and helps predict hepatic clearance.[12][13]

Likely Metabolic Pathways

Based on the core structure, the following metabolic pathways are most probable:

  • Oxidative Metabolism (Phase I): Primarily catalyzed by Cytochrome P450 (CYP) enzymes, which are abundant in liver microsomes.[11]

    • N-Dealkylation: The methyleneamino group is a prime target for oxidative N-dealkylation, where the alkyl group attached to the nitrogen is removed. This process involves the formation of an unstable hydroxylated intermediate that spontaneously breaks down.[14]

    • N-Oxidation: Tertiary amines can be metabolized by Flavin-containing Monooxygenases (FMOs) to form N-oxides.[14]

    • Aromatic/Aliphatic Hydroxylation: If the scaffold contains aromatic rings or suitable aliphatic chains, CYP-mediated hydroxylation is a common pathway.

  • Hydrolytic Metabolism (Phase I):

    • Amide Hydrolysis: The acetamide bond can be cleaved by amidase enzymes (e.g., carboxylesterases), although this is generally a slower process compared to ester hydrolysis.[1]

Diagram: Potential Metabolic Pathways

Metabolic_Pathways cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Parent Parent Compound (R-CH2-N(R')-C(O)CH3) N_Dealkyl N-Dealkylation (R-CH2-NH-C(O)CH3) Parent->N_Dealkyl CYP450 N_Oxide N-Oxidation (R-CH2-N+(O-)(R')-C(O)CH3) Parent->N_Oxide FMO / CYP450 Hydrolysis Amide Hydrolysis (R-CH2-N(R')H + Acetic Acid) Parent->Hydrolysis Amidase Glucuronide Glucuronidation (e.g., on a hydroxylated metabolite) Parent->Glucuronide UGT (if OH present) N_Dealkyl->Glucuronide UGT

Caption: Potential Phase I and II metabolic pathways for a generic methyleneamino acetamide derivative.

Experimental Protocol: In Vitro Metabolic Stability in Liver Microsomes
  • Incubation Preparation:

    • Thaw pooled human liver microsomes (HLM) at 37°C and dilute to a working concentration of 0.5-1.0 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).[9][15] Keep on ice.

    • Prepare the test compound in the same buffer to a final incubation concentration of 1 µM.

    • Prepare a cofactor solution of NADPH (e.g., 1 mM final concentration).[12]

  • Metabolic Reaction:

    • Pre-incubate the HLM and test compound mixture at 37°C for 5 minutes.

    • Initiate the reaction by adding the pre-warmed NADPH solution. This is the T=0 time point.

    • Incubate at 37°C. At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), withdraw an aliquot of the reaction mixture.[13]

    • Immediately quench the reaction by adding the aliquot to 3-4 volumes of cold acetonitrile containing an internal standard.

  • Control Incubations (Self-Validation):

    • -NADPH Control: Run a parallel incubation without adding NADPH to check for non-CYP/FMO degradation (e.g., chemical instability, esterase activity).

    • Positive Control: Include a compound with known metabolic properties (e.g., Midazolam for high clearance, Dextromethorphan for moderate clearance) to verify the metabolic competency of the microsome batch.[9]

  • Sample Analysis and Data Calculation:

    • Centrifuge all quenched samples to precipitate proteins and analyze the supernatant by LC-MS/MS to measure the remaining parent compound.

    • Plot the natural log of the percent remaining compound versus time.

    • The slope of the line gives the elimination rate constant (k).

    • Half-life (t½) = 0.693 / k

    • Intrinsic Clearance (Clint) = (k / microsomal protein concentration)

In Vitro t½ (min)Clint (µL/min/mg)Predicted In Vivo Hepatic ClearanceImplication for Development
> 60< 12LowLikely to have a long half-life in vivo. Low risk of being cleared too quickly.
15 - 6012 - 46IntermediateMay have a desirable half-life. A good candidate for further optimization.
< 15> 46HighAt risk for rapid first-pass metabolism and low oral bioavailability. May require structural modification to block metabolic "hot spots".

Integration: In Vivo Pharmacokinetic Profiling

While in vitro assays are predictive, an in vivo study is the definitive measure of a drug's behavior in a complete biological system.[16] A rodent PK study (typically in Sprague-Dawley rats) is the standard first step to determine key parameters like clearance, volume of distribution, half-life, and oral bioavailability (F%).[17][18]

Diagram: In Vivo Rodent PK Study Workflow

InVivo_PK_Workflow cluster_study_design Study Design & Dosing cluster_sampling Blood Sampling cluster_analysis Analysis & Modeling Group_IV Group 1: Intravenous (IV) Dose (e.g., 1-2 mg/kg) Sample_Schedule Collect Blood Samples at Specific Time Points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 hr) Group_IV->Sample_Schedule Group_PO Group 2: Oral Gavage (PO) Dose (e.g., 5-10 mg/kg) Group_PO->Sample_Schedule Acclimate Acclimate Cannulated Rats (n=3-4 per group) Acclimate->Group_IV Acclimate->Group_PO Process_Plasma Process blood to plasma (centrifugation) Sample_Schedule->Process_Plasma Store Store plasma at -80°C Process_Plasma->Store Quantify Quantify drug concentration in plasma via LC-MS/MS Store->Quantify Plot Plot Plasma Concentration vs. Time Curve Quantify->Plot NCA Perform Non-Compartmental Analysis (NCA) Plot->NCA Calc_Params Calculate PK Parameters (AUC, Cmax, t1/2, CL, Vd, F%) NCA->Calc_Params Report Final PK Report Calc_Params->Report

Caption: Standard workflow for a two-group (IV and PO) rodent pharmacokinetic study.

Experimental Protocol: Rat Pharmacokinetic Study
  • Animal Model and Preparation:

    • Use male Sprague-Dawley rats (n=3-4 per group) fitted with jugular vein cannulas for IV dosing and serial blood sampling.

    • Acclimate animals for at least one week before the study.[17] Fast animals overnight before dosing.[18]

  • Dosing:

    • IV Group: Administer the compound as a bolus injection via the cannula at a low dose (e.g., 1-2 mg/kg) in a suitable IV vehicle.[17]

    • PO Group: Administer the compound by oral gavage at a higher dose (e.g., 5-10 mg/kg) in a suitable oral vehicle.[17]

  • Blood Sampling:

    • Collect serial blood samples (approx. 100-200 µL) via the cannula at specified time points. A typical schedule would be: pre-dose, 5, 15, 30 minutes, and 1, 2, 4, 8, and 24 hours post-dose.[17][18]

    • Collect samples into tubes containing an anticoagulant (e.g., K2-EDTA).

    • Centrifuge the blood to separate plasma. Store plasma samples frozen at -80°C until analysis.[17]

  • Bioanalysis and PK Analysis:

    • Develop and validate a sensitive and specific LC-MS/MS method for the quantification of the parent drug in rat plasma.

    • Analyze all plasma samples.

    • Use pharmacokinetic software (e.g., WinNonlin) to perform a Non-Compartmental Analysis (NCA) on the plasma concentration-time data to derive the key PK parameters.

Key Pharmacokinetic Parameters
ParameterDescriptionHow It's Used
Cmax Maximum observed plasma concentrationIndicates the rate of absorption; important for efficacy and safety assessment.
Tmax Time at which Cmax is reachedAlso indicates the rate of absorption.
AUC Area Under the plasma concentration-time CurveRepresents the total systemic exposure to the drug.
t½ (Half-life) Time required for the plasma concentration to decrease by halfDetermines dosing frequency.
CL (Clearance) Volume of plasma cleared of the drug per unit timeA measure of the body's efficiency in eliminating the drug.
Vd (Volume of Distribution) Apparent volume into which the drug distributesIndicates the extent of tissue distribution (a high Vd suggests the drug leaves the plasma and enters tissues).
F% (Oral Bioavailability) Fraction of the oral dose that reaches systemic circulationF% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100. A critical parameter for determining if a compound is a viable oral drug candidate.

Regulatory Context and Authoritative Grounding

All preclinical pharmacokinetic studies intended for regulatory submission (e.g., as part of an Investigational New Drug (IND) application) must be conducted with scientific rigor. Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) provide guidelines for these studies.[19][20][21][22] While specific protocols are not mandated, the expectation is for a comprehensive characterization of the drug's ADME profile.[22][23] Key principles include using a relevant animal model and ensuring all bioanalytical methods are properly validated.[20][22] This guide's methodologies are designed to align with these expectations, providing a solid foundation for a successful regulatory filing.

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  • Methyl Effect on the Metabolism, Chemical Stability, and Permeability Profile of Bioactive N-Sulfonylhydrazones. PMC. [Link]

  • Metabolic Changes of Drugs and Related Organic Compounds. [Link]

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Exploratory

An In-depth Technical Guide to the Hydrogen Bonding Capabilities of Methyleneamino Acetamide in Solution

For Researchers, Scientists, and Drug Development Professionals Introduction Methyleneamino acetamide, a molecule of significant interest in medicinal chemistry, possesses a unique structural arrangement that suggests a...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyleneamino acetamide, a molecule of significant interest in medicinal chemistry, possesses a unique structural arrangement that suggests a complex and influential hydrogen bonding profile in solution.[1] As an analogue of acetamide, which is utilized in various industrial and research applications including as a solvent and plasticizer, understanding its molecular interactions is crucial.[2] This guide provides a comprehensive exploration of the hydrogen bonding capabilities of methyleneamino acetamide, delving into the theoretical underpinnings, experimental methodologies for characterization, and the implications for its application in drug discovery and development. The ability of a molecule to form hydrogen bonds profoundly influences its solubility, conformation, and interactions with biological targets, making this a critical area of study.[2][3]

Theoretical Framework of Hydrogen Bonding in Methyleneamino Acetamide

Methyleneamino acetamide integrates key functional groups, each contributing to its potential as both a hydrogen bond donor and acceptor. The molecule comprises a primary amide group and an imine moiety.

Amide Moiety (-CONH2)

The amide functional group is a cornerstone of hydrogen bonding in biological systems, most notably in the formation of peptide bonds that define protein structure.[4] In methyleneamino acetamide, the primary amide group features:

  • Two N-H bonds: The hydrogen atoms, covalently bonded to the electronegative nitrogen, carry a partial positive charge, making them potent hydrogen bond donors.[5]

  • A carbonyl group (C=O): The oxygen atom possesses lone pairs of electrons and a partial negative charge, rendering it a strong hydrogen bond acceptor.[5]

This duality allows amides to participate in extensive hydrogen bonding networks with protic solvents like water and with other solute molecules.[4] Primary amides, with two donor hydrogens, can form more hydrogen bonds than corresponding carboxylic acids, which contributes to their high boiling points.[6]

Imine Moiety (>C=N-)

The imine, or Schiff base, functional group contains a carbon-nitrogen double bond.[7] The nitrogen atom in an imine is sp2 hybridized and has a lone pair of electrons, allowing it to act as a hydrogen bond acceptor.[7] While generally less basic than amines, the imine nitrogen can still participate in hydrogen bonding interactions, influencing the molecule's overall solvation and intermolecular associations.

The interplay between the amide and imine groups in methyleneamino acetamide suggests a rich and competitive hydrogen bonding landscape. The relative strengths of the donor and acceptor sites will dictate the preferred interaction geometries and the stability of hydrogen-bonded complexes in solution.

Experimental Characterization of Hydrogen Bonding

A multi-faceted approach employing various spectroscopic and computational techniques is essential for a thorough characterization of the hydrogen bonding behavior of methyleneamino acetamide in solution.

Spectroscopic Techniques
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful tool for detecting and quantifying hydrogen bonding.[8] The formation of a hydrogen bond perturbs the vibrational frequency of the participating functional groups.

  • O-H and N-H Stretching: In the presence of hydrogen bonding, the stretching frequency of a donor X-H bond (where X is N or O) shifts to a lower wavenumber (red shift), and the intensity of the absorption band increases significantly.[9]

  • C=O Stretching: The carbonyl stretching frequency also shifts to a lower wavenumber upon acting as a hydrogen bond acceptor.[10]

By analyzing the FTIR spectra of methyleneamino acetamide in various solvents of differing hydrogen bonding capabilities, one can elucidate the specific interactions occurring.

Experimental Protocol: ATR-FTIR Analysis of Hydrogen Bonding

Objective: To identify and characterize the hydrogen bonding interactions of methyleneamino acetamide in a protic and an aprotic solvent.

Materials:

  • Methyleneamino acetamide

  • Deuterated water (D₂O)

  • Deuterated chloroform (CDCl₃)

  • FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory

Methodology:

  • Sample Preparation:

    • Prepare a saturated solution of methyleneamino acetamide in D₂O.

    • Prepare a saturated solution of methyleneamino acetamide in CDCl₃.

  • Instrument Setup:

    • Set the spectral range to 4000-400 cm⁻¹.

    • Set the resolution to 4 cm⁻¹.

    • Set the number of scans to 32.[11]

  • Data Acquisition:

    • Acquire a background spectrum of the clean, dry ATR crystal.[11]

    • Place a small drop of the methyleneamino acetamide/CDCl₃ solution onto the ATR crystal and acquire the spectrum.

    • Thoroughly clean and dry the ATR crystal.

    • Place a small drop of the methyleneamino acetamide/D₂O solution onto the ATR crystal and acquire the spectrum.

  • Data Analysis:

    • Compare the N-H and C=O stretching frequencies in the two solvents.

    • A significant red shift in these frequencies in D₂O compared to CDCl₃ indicates strong hydrogen bonding with the protic solvent.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the electronic environment of nuclei and is highly sensitive to hydrogen bonding.[12]

  • Chemical Shift: The chemical shift of a proton involved in a hydrogen bond (e.g., the N-H protons) will shift downfield (to a higher ppm value) upon hydrogen bond formation.[9] This deshielding effect is a direct consequence of the donation of electron density to the acceptor atom.

  • Scalar Couplings: In some cases, scalar couplings across hydrogen bonds can be observed, providing direct evidence of their existence.[13]

  • Temperature Dependence: The chemical shifts of protons involved in hydrogen bonding are often temperature-dependent. As the temperature increases, hydrogen bonds can be disrupted, leading to an upfield shift of the proton resonance.

Experimental Protocol: ¹H NMR Titration for Hydrogen Bond Analysis

Objective: To quantify the hydrogen bonding interaction between methyleneamino acetamide and a hydrogen bond acceptor.

Materials:

  • Methyleneamino acetamide

  • Dimethyl sulfoxide-d₆ (DMSO-d₆)

  • A strong hydrogen bond acceptor (e.g., pyridine)

  • NMR spectrometer (400 MHz or higher)

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of methyleneamino acetamide in DMSO-d₆.

    • Prepare a series of NMR tubes containing the methyleneamino acetamide solution with increasing concentrations of the hydrogen bond acceptor.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum for each sample.

    • Record the chemical shifts of the amide N-H protons.

  • Data Analysis:

    • Plot the chemical shift of the N-H protons as a function of the acceptor concentration.

    • The change in chemical shift can be used to determine the association constant for the hydrogen bonding interaction.

Computational Modeling

Computational methods, such as Density Functional Theory (DFT), provide invaluable insights into the geometry and energetics of hydrogen bonds.[14] These calculations can be used to:

  • Predict the most stable conformations of methyleneamino acetamide and its hydrogen-bonded complexes.[15]

  • Calculate the energies of different hydrogen bonding interactions.[16]

  • Simulate vibrational spectra to aid in the interpretation of experimental FTIR data.

By combining experimental and computational approaches, a comprehensive and validated model of the hydrogen bonding capabilities of methyleneamino acetamide can be developed.

Data Presentation and Visualization

Tabular Summary of Spectroscopic Data
Spectroscopic TechniqueParameterExpected Observation upon Hydrogen Bonding
FTIR N-H StretchRed shift (lower cm⁻¹) and band broadening
C=O StretchRed shift (lower cm⁻¹)
¹H NMR N-H Chemical ShiftDownfield shift (higher ppm)
Temperature CoefficientNegative value (upfield shift with increasing temperature)
Visualization of Molecular Interactions

Graphviz diagrams can be used to illustrate the potential hydrogen bonding interactions of methyleneamino acetamide.

Caption: Potential hydrogen bonding of methyleneamino acetamide with water.

G cluster_exp Experimental Workflow cluster_comp Computational Workflow prep Sample Preparation (Solutions in protic and aprotic solvents) ftir FTIR Spectroscopy (Identify frequency shifts) prep->ftir nmr NMR Spectroscopy (Measure chemical shifts and temperature dependence) prep->nmr spec_sim Spectral Simulation (Predict IR and NMR parameters) ftir->spec_sim Compare nmr->spec_sim Compare dft DFT Calculations (Optimize geometries, calculate energies) dft->spec_sim analysis Comprehensive Analysis (Elucidate H-Bonding Profile) spec_sim->analysis Validate Model

Caption: Integrated workflow for hydrogen bonding analysis.

Implications for Drug Development

A thorough understanding of the hydrogen bonding capabilities of methyleneamino acetamide is paramount for its successful application in drug development.

  • Solubility and Bioavailability: The extent to which methyleneamino acetamide can form hydrogen bonds with water will directly impact its aqueous solubility, a critical factor for drug delivery and bioavailability.[3]

  • Target Binding: Hydrogen bonds are key directional interactions that govern the binding of a ligand to its biological target.[17] By characterizing the hydrogen bond donor and acceptor properties of methyleneamino acetamide, medicinal chemists can design analogues with improved binding affinity and selectivity.

  • Pharmacokinetics: The hydrogen bonding profile can influence a drug's absorption, distribution, metabolism, and excretion (ADME) properties. For instance, strong hydrogen bonding can affect membrane permeability and interactions with metabolic enzymes.

Conclusion

Methyleneamino acetamide presents a compelling case for in-depth hydrogen bonding analysis due to its unique combination of amide and imine functionalities. A synergistic approach, integrating FTIR and NMR spectroscopy with computational modeling, is essential to fully elucidate its interaction profile in solution. The insights gained from such studies will be instrumental in guiding the rational design and development of novel therapeutics based on this promising molecular scaffold.

References

  • Amide - Wikipedia. (n.d.). Retrieved April 7, 2026, from [Link]

  • All You Need to Know About Amines & Amides | HSC Chemistry - Science Ready. (n.d.). Retrieved April 7, 2026, from [Link]

  • Limbach, H. H., & Buntkowsky, G. (2001). Guest Editorial: NMR Spectroscopy of Hydrogen‐Bonded Systems. Magnetic Resonance in Chemistry, 39(S1), S1-S2.
  • Rowlands, L. J., Marks, A., Sanderson, J. M., & Law, R. V. (2020). 17O NMR spectroscopy as a tool to study hydrogen bonding of cholesterol in lipid bilayers. RSC advances, 10(70), 42967-42973.
  • Amines, Amides, and Imines: Structure, Properties & Differences - Allen. (n.d.). Retrieved April 7, 2026, from [Link]

  • Sedlak, E., & Sereda, O. (2021). Arrangement of Hydrogen Bonds in Aqueous Solutions of Different Globular Proteins. International Journal of Molecular Sciences, 22(11), 5851.
  • Poater, J., & Solà, M. (2018). NMR 1H-Shielding Constants of Hydrogen-Bond Donor Reflect Manifestation of the Pauli Principle. The Journal of Physical Chemistry Letters, 9(22), 6595-6600.
  • Wójcik, M. J., & Boczar, M. (2023).
  • ChemGulf. (2025, October 20). How do amines and amides participate in hydrogen bonding? Retrieved April 7, 2026, from [Link]

  • Dračínský, M. (2026, February 1). NMR spectroscopy studies of hydrogen bonding. ResearchGate. Retrieved April 7, 2026, from [Link]

  • Iwahara, J., & Clore, G. M. (2020). NMR Observation of Intermolecular Hydrogen Bonds between Protein Tyrosine Side-Chain OH and DNA Phosphate Groups. Journal of the American Chemical Society, 142(30), 12984-12988.
  • Grechko, M., & Fayer, M. D. (2026, March 27). Isolating solvent–solute hydrogen bonding interactions via 2D IR solvation shell spectroscopy. The Journal of Chemical Physics. Retrieved April 7, 2026, from [Link]

  • Rivera-Rios, J. D., & Gascón, J. A. (2016). Determining the Energetics of the Hydrogen Bond through FTIR: A Hands-On Physical Chemistry Lab Experiment.
  • Radom, L., & Riggs, N. V. (1980). Ab initio studies on amides: conformational preferences of diacetamide and barriers to interconversion of the conformers. Australian Journal of Chemistry, 33(11), 2451-2458.
  • Ramalingam, H. B., & Raju, K. (n.d.). FTIR studies of hydrogen bonding interaction between the hydroxyl and carbonyl liquids. Prime Scholars. Retrieved April 7, 2026, from [Link]

  • Chemistry LibreTexts. (2022, September 12). 1.19: Amines- Structure and Synthesis. Retrieved April 7, 2026, from [Link]

  • Moku, G., Gakiye, F., Kwofie, S. K., Wilson, E. D., & Tiburu, E. K. (2022).
  • Chong, D. P. (2017). Computational Study of the Electron Spectra of Acetamide and N-methylformamide.
  • Bombasaro, J. A., Zamora, M. A., Baldoni, H. A., & Enriz, R. D. (2005). An exhaustive conformational analysis of N-acetyl-L-cysteine-N-methylamide. Identification of the complete set of interconversion pathways on the ab initio and DFT potential energy hypersurface. The Journal of Physical Chemistry A, 109(5), 874-884.
  • ResearchGate. (n.d.). Diagram of N-methyl acetamide hydrogen bonded to acetamide, depicting... Retrieved April 7, 2026, from [Link]

  • Imai, Y., Inoue, Y., & Inoue, M. (2019). N+-C-H···O Hydrogen bonds in protein-ligand complexes. Scientific reports, 9(1), 893.
  • Patsnap Synapse. (2024, June 14). What is Acetamide used for? Retrieved April 7, 2026, from [Link]

  • NileRed. (2023, November 12). Making Acetamide [Video]. YouTube. [Link]

  • PubChem. (n.d.). Acetamide, N-[(methylamino)carbonyl]-. Retrieved April 7, 2026, from [Link]

  • Khan, A., Al-Dhfyan, A., Al-Majid, A. M., Barakat, A., & Ali, R. (2023).
  • Scribd. (n.d.). Acetamide: Uses and Applications. Retrieved April 7, 2026, from [Link]

  • de Souza, A. G., Costa, T. C. F., Rosa, S., Biavatti, C., Valdemiro, N., & Amarante, G. W. (2023). Determining the Predominant Conformations of Mortiamides A–D in Solution Using NMR Data and Molecular Modeling Tools. ACS omega, 8(28), 25832-25838.
  • ResearchGate. (n.d.). Study of hydrogen bonds in N -methylacetamide by DFT calculations of oxygen, nitrogen, and hydrogen solid-state NMR parameters. Retrieved April 7, 2026, from [Link]

  • Simmie, J. M., & Metcalfe, W. K. (2021). Thermochemistry, Bond Energies and Internal Rotor Potentials of Acetic Acid Hydrazide, Acetamide, N-Methyl Acetamide (NMA) and Radicals. Molecules, 26(5), 1385.
  • BYJU'S. (n.d.). Acetamide. Retrieved April 7, 2026, from [Link]

  • Liu, Y., Wang, W., & Li, H. (2016). Hydrogen Bonding Interaction between Atmospheric Gaseous Amides and Methanol. Molecules, 21(12), 1675.
  • PubChem. (n.d.). N-Methylacetamide. Retrieved April 7, 2026, from [Link]

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Protocols & Analytical Methods

Method

Application Note: Synthesis, Validation, and Utilization of Methyleneamino Acetamide Derivatives

Target Audience: Researchers, Synthesis Chemists, and Drug Development Professionals Document Type: Technical Protocol & Application Guide Introduction and Industrial Relevance Methyleneamino acetamide (CAS 194666-13-2)...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthesis Chemists, and Drug Development Professionals Document Type: Technical Protocol & Application Guide

Introduction and Industrial Relevance

Methyleneamino acetamide (CAS 194666-13-2) and its substituted derivatives represent a critical class of organic intermediates widely utilized in the synthesis of specialty chemicals, agrochemicals, and advanced pharmaceutical active ingredients (APIs). Structurally characterized by an azomethine (imine) linkage conjugated with an acetamide moiety, these compounds serve as versatile building blocks.

Recent market analyses highlight the growing reliance on these intermediates. The global methyleneamino acetamide market reached an estimated USD 56,251.5 million in 2024, driven heavily by the demand for custom-designed molecules in drug formulation and material science [1]. In pharmaceutical development, methyleneamino acetamide derivatives are actively investigated as structural scaffolds for dual COX/LOX inhibitors [2] and as precursors in the synthesis of potent PRMT5 inhibitors for oncology applications [3].

Table 1: Global Market Dynamics for Methyleneamino Acetamide (2024)
Region2024 Market Size (USD Million)Projected CAGR (2024-2031)Primary Regional Drivers
Global (Total) 56,251.503.20%Surging demand for specialty chemicals and custom APIs [1].
North America 22,500.601.40%Expanding agricultural innovations and oncology research [1].
Europe 16,875.45N/AEstablished industrial chemical manufacturing base [1].
Asia Pacific 12,937.855.20%Rapid expansion in the pharmaceutical sector (e.g., India, Japan) [1].

Mechanistic Principles of Synthesis

The synthesis of methyleneamino acetamide derivatives typically relies on the condensation of a primary amine or hydrazide with an aldehyde (such as formaldehyde or a substituted benzaldehyde) to form the characteristic azomethine bond.

Causality in Reaction Design:

  • Solvent Selection: Absolute ethanol is frequently employed as it provides a polar protic environment that solubilizes the starting materials at reflux while allowing the less soluble imine product to precipitate upon cooling.

  • Catalysis: A catalytic amount of glacial acetic acid is introduced to protonate the carbonyl oxygen of the aldehyde. This increases the electrophilicity of the carbonyl carbon, significantly lowering the activation energy required for the nucleophilic attack by the amine nitrogen [2].

  • Atmospheric Control: Conducting the reaction under a nitrogen ( ) atmosphere prevents the oxidative degradation of sensitive intermediates during prolonged high-temperature reflux [2].

Synthetic Workflow Visualization

SynthesisWorkflow A 1. Reagent Preparation (Amine + Aldehyde in EtOH) B 2. Acid Catalysis (Glacial Acetic Acid) A->B C 3. Reflux under N2 (12-18 hours) B->C D 4. Product Isolation (Cooling & Filtration) C->D E 5. Structural Validation (1H NMR, 13C NMR, FT-IR) D->E

Figure 1: Standardized laboratory workflow for the synthesis of methyleneamino acetamide derivatives.

Step-by-Step Laboratory Protocol

Note: The following protocol is a generalized, self-validating methodology for synthesizing substituted methyleneamino acetamide derivatives (e.g., N-acylhydrazone derivatives) based on peer-reviewed pharmaceutical synthesis standards [2].

Phase 1: Reaction Setup
  • Preparation: In an oven-dried, multi-neck round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1.0 equivalent of the acetamide/hydrazide precursor in absolute ethanol (approx. 10 mL per gram of precursor).

  • Inert Atmosphere: Purge the system with dry nitrogen ( ) for 10 minutes to displace oxygen, establishing an inert atmosphere to prevent undesired side reactions [2].

  • Addition: Slowly add 1.1 equivalents of the target aldehyde (e.g., formaldehyde solution or substituted benzaldehyde) to the stirring mixture.

  • Catalysis: Add 3–5 drops of glacial acetic acid. Rationale: The acid acts as a catalyst to drive the dehydration condensation, facilitating the formation of the azomethine linkage [2].

Phase 2: Reflux and Condensation
  • Heating: Gradually heat the reaction mixture to reflux (approx. 78 °C for ethanol).

  • Monitoring: Maintain reflux under the atmosphere for 12 to 18 hours. Monitor the reaction progress via Thin-Layer Chromatography (TLC) or LC-MS until the complete consumption of the starting materials is observed.

Phase 3: Isolation and Purification
  • Crystallization: Remove the heat source and allow the mixture to cool to room temperature. Transfer the flask to an ice bath (4 °C) for 2 hours. Rationale: The drop in temperature drastically reduces the solubility of the newly formed methyleneamino acetamide derivative, promoting high-yield crystallization.

  • Filtration: Isolate the crude precipitate via vacuum filtration using a Büchner funnel. Wash the filter cake with cold ethanol to remove unreacted aldehyde and trace acid.

  • Purification: Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water) or via silica gel column chromatography if multiple isomers are present [2].

Phase 4: Structural Validation (Self-Validating System)

To ensure the integrity of the synthesized compound, the protocol mandates spectroscopic confirmation:

  • 1H NMR Spectroscopy: Analyze the sample to confirm the presence of the characteristic azomethine proton signal (typically appearing downfield, depending on the substituents) and the acetamide protons [2].

  • FT-IR Spectroscopy: Verify the formation of the double bond (typically around 1600–1650 cm⁻¹) and the presence of the amide carbonyl ( ) stretch.

References

  • The global methyleneamino acetamide market size will be USD 56251.5 million in 2024. Cognitive Market Research.
  • Synthesis, Biological, Spectroscopic and Computational Investigations of Novel N-Acylhydrazone Derivatives of Pyrrolo[3,4-d]pyridazinone as Dual COX/LOX Inhibitors. National Institutes of Health (PMC).
  • US20240254118A1 - Prmt5 inhibitors and uses thereof. Google Patents.
Application

Application Notes and Protocols for Advanced Precursors in Peptide Synthesis

Introduction: Evolving Beyond Traditional Peptide Synthesis For decades, the synthesis of peptides has been dominated by stepwise solid-phase peptide synthesis (SPPS), a robust and reliable methodology. However, the dema...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Evolving Beyond Traditional Peptide Synthesis

For decades, the synthesis of peptides has been dominated by stepwise solid-phase peptide synthesis (SPPS), a robust and reliable methodology. However, the demands of modern drug discovery and materials science for longer, more complex, and modified peptides necessitate the exploration of more efficient and versatile synthetic strategies. This guide delves into the application of advanced precursors that offer significant advantages over conventional methods, focusing on two powerful approaches: the use of N-Carboxyanhydrides (NCAs) and the application of multicomponent reactions, specifically the Ugi and Passerini reactions.

These methodologies address key limitations of traditional synthesis, such as the need for coupling reagents, the generation of chemical waste, and challenges in synthesizing modified or complex peptide structures. For researchers, scientists, and drug development professionals, mastering these techniques can unlock new possibilities in the design and synthesis of novel peptide-based therapeutics and materials.

Section 1: N-Carboxyanhydrides (NCAs) as High-Reactivity Precursors for Efficient Peptide Synthesis

N-Carboxyanhydrides (NCAs), also known as Leuchs' anhydrides, are cyclic derivatives of amino acids that serve as highly activated building blocks for peptide synthesis.[1][2] Their high reactivity allows for rapid peptide bond formation without the need for additional coupling reagents, a significant advantage over standard SPPS protocols.[3] The primary byproduct of the coupling reaction is carbon dioxide, making this a "greener" and more atom-economical approach.[1][3]

Advantages of NCA-Based Peptide Synthesis:
  • High Reactivity and Fast Coupling: NCAs are highly activated, leading to rapid peptide bond formation.[3]

  • Improved Atom Economy: The only byproduct of the coupling reaction is carbon dioxide, minimizing waste.[1][3]

  • "Green Chemistry" Approach: The elimination of coupling reagents and reduced solvent usage align with the principles of sustainable chemistry.[3]

  • Simplified Workup: Fewer byproducts simplify the purification of the final peptide.[3]

Mechanism of NCA Polymerization

The ring-opening polymerization of NCAs is the most efficient method for preparing polypeptides.[2] The reaction is initiated by a nucleophile, which attacks one of the carbonyl groups of the NCA ring, leading to ring opening and the formation of a carbamate intermediate. This intermediate then loses carbon dioxide to generate a new N-terminal amine, which can then attack another NCA molecule, propagating the peptide chain.

NCA_Mechanism Initiator Initiator (R-NH2) NCA N-Carboxyanhydride (NCA) Initiator->NCA Nucleophilic Attack Intermediate Carbamate Intermediate NCA->Intermediate Ring Opening Peptide Elongated Peptide Intermediate->Peptide Decarboxylation CO2 CO2 Intermediate->CO2 Peptide->NCA Propagation

Caption: Mechanism of NCA ring-opening polymerization for peptide synthesis.

Protocol 1: Synthesis of Amino Acid N-Carboxyanhydrides (NCAs) using Triphosgene

This protocol describes a common method for synthesizing NCAs from free amino acids using triphosgene, a safer alternative to phosgene gas.[3]

Materials:

  • Amino acid (e.g., L-Alanine)

  • Triphosgene

  • Anhydrous Tetrahydrofuran (THF)

  • Nitrogen or Argon gas supply

  • Standard glassware for reflux

Procedure:

  • Reaction Setup: In a clean, dry reaction vessel under a nitrogen atmosphere, suspend the powdered amino acid in anhydrous THF (e.g., 10 g of alanine in 500 mL of THF).[3]

  • Heating: Heat the suspension to reflux temperature with stirring.[3]

  • Triphosgene Addition: Prepare a solution of triphosgene in anhydrous THF. Add this solution dropwise to the refluxing amino acid suspension over a period of 4-6 hours.[3]

  • Reaction Monitoring: Continue heating until the reaction mixture becomes a clear solution, indicating the completion of the reaction.[3]

  • Isolation: Allow the solution to cool to room temperature. The NCA can be isolated by precipitation with a non-polar solvent like hexane, followed by filtration and drying under vacuum.

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) using NCAs

This protocol outlines the general steps for incorporating NCAs in SPPS.

Materials:

  • Amino acid NCAs

  • Resin for solid-phase synthesis (e.g., Rink Amide resin)

  • Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine solution (20% in DMF) for Fmoc deprotection (if starting with an Fmoc-protected amino acid on resin)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O)[4]

  • Cold diethyl ether

Procedure:

  • Resin Preparation: Swell the resin in DMF. If the resin is pre-loaded with an Fmoc-protected amino acid, perform Fmoc deprotection using 20% piperidine in DMF.[5] Wash the resin thoroughly with DMF.[5]

  • Coupling: Dissolve the NCA of the next amino acid in DMF and add it to the resin. Allow the reaction to proceed for 1-2 hours at room temperature.

  • Washing: After the coupling is complete, wash the resin thoroughly with DMF to remove excess NCA and any byproducts.

  • Repeat: Repeat the coupling and washing steps for each subsequent amino acid in the peptide sequence.

  • Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove side-chain protecting groups using a standard cleavage cocktail.[4]

  • Precipitation and Isolation: Precipitate the peptide by adding the cleavage mixture to cold diethyl ether.[3][4] Collect the precipitated peptide by centrifugation or filtration and wash with cold diethyl ether.[3]

  • Drying: Dry the crude peptide under vacuum.[3]

Data Presentation: NCA-SPPS vs. Standard Fmoc-SPPS
FeatureNCA-Based SPPSStandard Fmoc-SPPS with Coupling Reagents
Coupling Reagent Not requiredRequired (e.g., HATU, HBTU)[6]
Byproducts CO2[1][3]Urea or phosphonium oxide derivatives
Reaction Time Generally faster[3]Can be slower, especially for hindered amino acids
Atom Economy High[3]Moderate
Cost Potentially lower due to fewer reagentsHigher due to expensive coupling reagents
Racemization Risk Generally lowCan be a concern, especially with certain reagents and conditions[7]

Section 2: Multicomponent Reactions (Ugi and Passerini) for Peptide and Peptidomimetic Synthesis

Multicomponent reactions (MCRs) are powerful synthetic tools where three or more reactants combine in a single step to form a product that contains portions of all the starting materials.[8][9] The Ugi and Passerini reactions are prominent examples of MCRs that have found significant application in the synthesis of peptides and peptidomimetics.[10][11][12] These reactions offer a high degree of molecular diversity and complexity from simple starting materials in a one-pot process.[9][11]

The Ugi Four-Component Reaction (U-4CR)

The Ugi reaction involves the condensation of an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide to form a dipeptoid structure.[8] This reaction is highly versatile and can be used to synthesize a wide range of peptide derivatives and peptidomimetics.[8][10] A key advantage of the Ugi reaction in peptide synthesis is its ability to facilitate the linkage of large peptide fragments under mild conditions, often with minimal racemization.[10]

The Passerini Three-Component Reaction (P-3CR)

The Passerini reaction is a three-component condensation of a carbonyl compound, a carboxylic acid, and an isocyanide to produce an α-acyloxy carboxamide.[11] This reaction is particularly useful for synthesizing α-hydroxy-β-amino acid mimics and for the C-terminal modification of peptides.[11][13][14]

MCR_Mechanisms cluster_Ugi Ugi Reaction (4 Components) cluster_Passerini Passerini Reaction (3 Components) U_Amine Amine U_Product Dipeptoid Product U_Amine->U_Product U_Aldehyde Aldehyde/Ketone U_Aldehyde->U_Product U_CarboxylicAcid Carboxylic Acid U_CarboxylicAcid->U_Product U_Isocyanide Isocyanide U_Isocyanide->U_Product P_Aldehyde Aldehyde/Ketone P_Product α-Acyloxy Carboxamide P_Aldehyde->P_Product P_CarboxylicAcid Carboxylic Acid P_CarboxylicAcid->P_Product P_Isocyanide Isocyanide P_Isocyanide->P_Product

Caption: Components of the Ugi and Passerini multicomponent reactions.

Protocol 3: On-Resin Ugi Reaction for C-Terminal Peptide Modification

This protocol describes a method for modifying the C-terminus of a peptide on a solid support using the Ugi reaction.[15]

Materials:

  • Isocyanide-functionalized resin

  • Fmoc-protected amino acid

  • Amine (for C-terminal modification)

  • Aldehyde (e.g., 6-nitroveratrylaldehyde for photocaged peptides)[15]

  • Solvent: 1:1 mixture of Trifluoroethanol (TFE) and Dichloromethane (DCM)[15]

  • Standard reagents for SPPS (DMF, piperidine, etc.)

Procedure:

  • Resin Swelling: Swell the isocyanide-functionalized resin in the TFE/DCM solvent mixture.

  • Ugi Reaction: In a reaction vessel, combine the swollen resin, the Fmoc-protected amino acid, the desired amine, and the aldehyde. Agitate the mixture at room temperature until the reaction is complete (monitoring by IR for the disappearance of the isocyanide peak can be performed).

  • Washing: Wash the resin thoroughly with DCM and DMF to remove excess reagents.

  • Peptide Elongation: Continue with standard Fmoc-SPPS to elongate the peptide chain from the N-terminus of the amino acid incorporated in the Ugi reaction.

  • Cleavage and Purification: Cleave the C-terminally modified peptide from the resin using an appropriate cleavage cocktail and purify by HPLC.

Protocol 4: Passerini Reaction for the Synthesis of a Depsipeptide Unit

This protocol outlines the synthesis of a simple depsipeptide unit (an ester bond in the peptide backbone) in solution using the Passerini reaction.

Materials:

  • N-protected α-amino aldehyde

  • Carboxylic acid

  • Isocyanide

  • Aprotic solvent (e.g., Dichloromethane)

Procedure:

  • Reaction Setup: In a dry flask, dissolve the N-protected α-amino aldehyde (1 equivalent), the carboxylic acid (1.1 equivalents), and the isocyanide (1.2 equivalents) in dichloromethane.

  • Reaction: Stir the mixture at room temperature for 24-48 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, wash the organic layer with a saturated solution of sodium bicarbonate and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting α-acyloxy carboxamide (depsipeptide unit) can be purified by column chromatography.

Conclusion: A New Era of Peptide Synthesis

The use of advanced precursors like N-Carboxyanhydrides and the application of powerful multicomponent reactions such as the Ugi and Passerini reactions are transforming the landscape of peptide synthesis. These methods offer significant advantages in terms of efficiency, sustainability, and the ability to create novel and complex peptide architectures. By integrating these techniques into their synthetic repertoire, researchers can accelerate the discovery and development of next-generation peptide-based drugs and materials.

References

  • On-Resin Passerini Reaction toward C-Terminal Photocaged Peptides. ACS Publications.
  • Ugi Reaction. Alfa Chemistry.
  • Application Notes and Protocols for Solid-Phase Peptide Synthesis (SPPS) with N-Carboxyanhydrides (NCAs). Benchchem.
  • Passerini reaction. Grokipedia.
  • Synthesis of Novel Diterpenic Peptides via the Ugi Reaction and Their Anticancer Activities. MDPI.
  • The use of N-urethane-protected N-carboxyanhydrides (UNCAs) in amino acid and peptide synthesis. PubMed.
  • Two decades of recent advances of Passerini reactions: synthetic and potential pharmaceutical applications. New Journal of Chemistry (RSC Publishing).
  • Ugi Reaction for Alternating Peptides. Chem-Station Int. Ed.
  • Merging the Passerini reaction with chemo-enzymatic synthesis for C-terminal peptide modification. Maastricht University.
  • On-Resin Ugi Reaction for C-Terminally Modified and Head-to-Tail Cyclized Antibacterial Peptides. Organic Letters - ACS Publications.
  • N-to-C peptide elongation by ammonia-Ugi reaction: synthesis of potent self-assembling elastin-like short peptides. RSC Publishing.
  • Synthesis of α-Amino Acid N-Carboxyanhydrides. Organic Letters - ACS Publications.
  • Mystery of the Passerini Reaction for the Synthesis of the Antimicrobial Peptidomimetics against Nosocomial Pathogenic Bacteria. PMC.
  • A moisture-tolerant route to unprotected α/β- amino acid N-carboxyanhydrides and facile synthesis of. Nature Communications.
  • Recent Advances and Future Developments in the Preparation of Polypeptides via N-Carboxyanhydride (NCA) Ring-Opening Polymerization. Journal of the American Chemical Society.
  • Application Notes and Protocols: The Use of N- (Mercaptomethyl)acetamide in Solid-Phase Peptide Synthesis for C-Terminal Thiol Functionalization. Benchchem.
  • Application Notes & Protocols: Efficient Incorporation of N-Methylated Amino Acids in Peptide Synthesis. Benchchem.
  • Epimerisation in Peptide Synthesis. MDPI.
  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Nowick Lab.

Sources

Method

Application Note: Advanced Purification of Methyleneamino Acetamide via Reverse-Phase HPLC

Introduction & Chemical Context The purification of small, highly polar organic intermediates presents a unique set of chromatographic challenges.[1] is a low-molecular-weight, highly hydrophilic molecule characterized b...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Context

The purification of small, highly polar organic intermediates presents a unique set of chromatographic challenges.[1] is a low-molecular-weight, highly hydrophilic molecule characterized by its terminal amide and basic methyleneamino functionalities.

When utilizing standard Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), highly polar molecules require mobile phases with little to no organic modifier (<5% Acetonitrile or Methanol) to achieve adequate retention. However, exposing standard C18 columns to 100% aqueous conditions triggers a [2]. During phase collapse, the hydrophobic C18 alkyl chains fold down onto the silica surface, expelling water from the pores and resulting in a sudden, irreproducible [3].

This application note details a robust, self-validating protocol for the purification of methyleneamino acetamide, utilizing polar-embedded stationary phases and ion-pairing chromatography to ensure high recovery and structural integrity.

Experimental Design & Causality (E-E-A-T)

To design a successful purification workflow, every experimental parameter must be grounded in chemical causality:

  • Column Selection (Preventing Phase Collapse): To retain methyleneamino acetamide without suffering from dewetting, this protocol utilizes[4]. These [5] incorporate a hydrophilic functional group (such as an amide or carbamate) near the silica surface. This modification maintains a hydration layer that keeps the C18 chains extended even in 0% organic mobile phases, allowing for consistent retention of polar analytes.

  • Mobile Phase & Ion-Pairing: The methyleneamino group is basic. In an acidic mobile phase, it becomes protonated ( ), drastically increasing its polarity and causing it to elute in the void volume. To counteract this, 0.1% Trifluoroacetic acid (TFA) is employed as an ion-pairing agent. The hydrophobic trifluoroacetate anion ( ) forms a neutral ion pair with the protonated amine. This complex partitions much more effectively into the C18 stationary phase, artificially increasing the molecule's hydrophobicity and retention time.

  • Sample Solvent (Preventing Breakthrough): The sample must be dissolved entirely in the initial mobile phase (100% Aqueous + 0.1% TFA). Injecting the sample in a solvent with higher organic content creates a "strong solvent plug" that carries the analyte through the column before it can partition, leading to peak splitting and solvent breakthrough.

  • Post-Purification Stability: Acetamides are susceptible to acid-catalyzed hydrolysis if left in aqueous acidic solutions for prolonged periods. Therefore, immediate lyophilization of the collected fractions is required to rapidly remove water and volatile TFA, yielding the stable trifluoroacetate salt of the target compound.

Visualization: Purification Workflow

purification_workflow step1 1. Sample Preparation Dissolve in 100% Aq + 0.1% TFA step2 2. Column Equilibration AQ-C18 Phase, 0% Organic step1->step2 step3 3. Sample Injection Prevent Solvent Breakthrough step2->step3 step4 4. Gradient Elution 0% → 20% ACN (15 min) step3->step4 step5 5. UV Detection Monitor at 210 nm step4->step5 step6 6. Fraction Collection Peak-Triggered step5->step6 step7 7. Lyophilization Rapid H2O/TFA Removal step6->step7

Workflow for the RP-HPLC purification of highly polar methyleneamino acetamide.

Step-by-Step Experimental Protocol

Sample Preparation
  • Weigh the crude methyleneamino acetamide and dissolve it in Mobile Phase A (100% HPLC-grade Water + 0.1% v/v TFA) to achieve a concentration of 10 mg/mL.

  • Sonicate for 5 minutes at room temperature to ensure complete dissolution.

  • Filter the solution through a 0.22 µm PTFE syringe filter to remove particulate matter that could clog the column frit.

Chromatographic Conditions
  • Column: Waters XSelect HSS T3 or equivalent AQ-C18 (250 mm × 4.6 mm, 5 µm).

  • Mobile Phase A: HPLC-grade Water + 0.1% v/v TFA.

  • Mobile Phase B: HPLC-grade Acetonitrile + 0.1% v/v TFA.

  • Flow Rate: 1.0 mL/min (Analytical) / Scale linearly for preparative columns based on cross-sectional area.

  • Column Temperature: 25 °C.

  • Detection: UV at 210 nm (due to the lack of large conjugated chromophores).

  • Injection Volume: 10 µL.

Gradient Elution Program

To ensure maximum retention of the polar target while efficiently washing off hydrophobic impurities, a shallow gradient starting from 100% aqueous is utilized.

Table 1: Mobile Phase Gradient Program

Time (min)% Mobile Phase A (Water + TFA)% Mobile Phase B (ACN + TFA)Curve Profile
0.01000Isocratic Hold
3.01000Isocratic Hold
15.08020Linear Gradient
18.0595Linear Gradient (Wash)
22.0595Isocratic Hold (Wash)
23.01000Linear Gradient
30.01000Re-equilibration
Fraction Collection & Processing
  • Trigger fraction collection based on UV absorbance at 210 nm (Threshold > 50 mAU).

  • Immediately transfer collected fractions to a -80 °C freezer.

  • Lyophilize the frozen fractions for 24–48 hours to yield the purified methyleneamino acetamide trifluoroacetate salt as a white to off-white powder.

System Suitability & Self-Validation

To ensure the protocol is a self-validating system, an analytical standard injection must be performed prior to preparative runs. The system is considered valid and free of phase-collapse artifacts only if the following criteria are met:

Table 2: System Suitability Acceptance Criteria

ParameterTarget ValueCausality / Rationale
Retention Time (Rt) RSD < 2.0% (n=5)Confirms the AQ-C18 column is not undergoing phase collapse (dewetting).
Tailing Factor (Tf) < 1.5Confirms successful ion-pairing and suppression of secondary silanol interactions.
Theoretical Plates (N) > 5,000Verifies column bed integrity and optimal linear velocity.
Mass Recovery > 90%Ensures the compound is not permanently adsorbing to the stationary phase.

References

  • Phase collapse in reversed-phase liquid chromatography Source: ResearchGate URL:[Link]

  • Selection of HPLC and LC/MS Conditions for the Separation of Polar Compounds Source: HPLC.eu URL:[Link]

  • Polar-Embedded and Polar-Endcapped Stationary Phases for LC Source: ResearchGate URL:[Link]

Sources

Application

Methyleneamino acetamide cross-linking techniques in polymer science

An Application Guide to N-Methylolacrylamide (NMA) Cross-Linking in Polymer Science A Note on Nomenclature: The term "Methyleneamino acetamide" is not standard in chemical literature. Based on its chemical structure and...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide to N-Methylolacrylamide (NMA) Cross-Linking in Polymer Science

A Note on Nomenclature: The term "Methyleneamino acetamide" is not standard in chemical literature. Based on its chemical structure and common industrial usage, this guide will focus on N-Methylolacrylamide (NMA) , also known as N-(hydroxymethyl)acrylamide (CAS No. 924-42-5), which is the widely recognized and technically accurate name for the compound fitting this chemical description. NMA is a bifunctional monomer extensively used to create cross-linked polymer networks.[1]

Introduction: The Dual-Functionality of N-Methylolacrylamide

N-Methylolacrylamide (NMA) is a highly versatile monomer prized in polymer science for its unique dual-reactive nature.[2][3] Its molecular structure features both a polymerizable vinyl group (C=C) and a reactive hydroxymethyl (methylol) group (-CH₂OH).[1] This bifunctionality allows for a two-stage reaction pathway: first, incorporation into a polymer backbone via conventional vinyl polymerization, and second, post-polymerization cross-linking through the methylol group.

This self-cross-linking capability enables the transformation of linear, thermoplastic polymers into robust, thermoset materials.[2][3] The resulting cross-linked networks exhibit significantly enhanced properties, including improved mechanical strength, thermal stability, adhesion, and resistance to water and solvents.[4] These attributes make NMA an essential component in a wide array of applications, from industrial coatings, adhesives, and textiles to advanced biomedical materials like hydrogels for drug delivery.[2][3][5]

Core Principles: The Chemistry of NMA Cross-Linking

Understanding the cross-linking mechanism is fundamental to designing effective polymer systems. The process relies on the distinct reactivity of NMA's two functional groups.

  • Step 1: Copolymerization: The vinyl group of NMA readily participates in free-radical polymerization (e.g., emulsion or solution polymerization) alongside other vinyl monomers like acrylates, acrylamides, or styrenes. This step forms a linear or branched copolymer with pendant methylol groups (-CH₂OH) distributed along the polymer chains.[2][3]

  • Step 2: Cross-linking (Curing): The cross-linked network is formed by the subsequent reaction of these pendant methylol groups. This curing process can proceed via two primary pathways, typically initiated by heat and/or an acidic catalyst[4]:

    • Self-Condensation: Two methylol groups on adjacent polymer chains react to form a dimethylene ether bridge (-CH₂-O-CH₂-), releasing a molecule of water. This is the most common self-cross-linking mechanism.

    • Reaction with Active Hydrogens: The methylol group can also react with other functional groups containing an active hydrogen, such as amides, carboxyls, or hydroxyls, that may be present on the copolymer or a substrate (e.g., cellulose fibers in paper or textiles).[3][6][7]

The density of the final cross-linked network, which dictates the material's properties, is controlled by the initial concentration of NMA in the monomer feed, the curing temperature, and the pH of the system.[4][8]

NMA_Crosslinking cluster_step1 Step 1: Vinyl Copolymerization cluster_step2 Step 2: Curing & Cross-linking cluster_mechanism Mechanism Detail Monomers Vinyl Monomers + N-Methylolacrylamide (NMA) Polymer Linear Copolymer with Pendant -CH₂OH Groups Monomers->Polymer Polymerization Initiator Free Radical Initiator (e.g., Persulfate) Initiator->Polymer Crosslinked Cross-linked Polymer Network (Thermoset Material) Polymer->Crosslinked Condensation Reaction Cure Heat / Acid Catalyst Cure->Crosslinked Bridge Polymer Chain 1 ···-CH(CONHCH₂-O-CH₂NHCO)CH-··· Polymer Chain 2 Crosslinked->Bridge P1 Polymer Chain 1 ···-CH(CONHCH₂OH)-··· P2 Polymer Chain 2 ···-CH(CONHCH₂OH)-··· Water + H₂O

NMA's dual-reaction mechanism for forming a cross-linked network.

Application Protocol 1: Synthesis of a Self-Cross-linking Acrylic Latex for Coatings

Objective: To synthesize a poly(methyl methacrylate-co-butyl acrylate-co-NMA) latex via emulsion polymerization that forms a durable, solvent-resistant film upon curing. This protocol is foundational for developing high-performance coatings and adhesives.

Causality Behind Experimental Choices:

  • Emulsion Polymerization: This technique is chosen for its excellent heat transfer, rapid polymerization rates, and the production of high molecular weight polymers dispersed in water, which is environmentally favorable. The resulting latex is directly usable in many coating formulations.

  • Monomer Selection: Methyl methacrylate (MMA) provides hardness and durability, while butyl acrylate (BA) imparts flexibility and adhesion. NMA is the functional monomer that enables cross-linking.

  • Initiator: Potassium persulfate (KPS) is a water-soluble initiator that generates sulfate free radicals upon heating, initiating polymerization in the aqueous phase and at the surface of monomer-swollen micelles.

  • Surfactant: Sodium dodecyl sulfate (SDS) is an anionic surfactant that stabilizes the monomer droplets and the growing polymer particles, preventing coagulation.

Materials & Equipment:

  • Monomers: Methyl methacrylate (MMA), Butyl acrylate (BA), N-Methylolacrylamide (NMA, 48% solution in water)

  • Initiator: Potassium persulfate (KPS)

  • Surfactant: Sodium dodecyl sulfate (SDS)

  • Buffer: Sodium bicarbonate (NaHCO₃)

  • Deionized (DI) water

  • Four-neck round-bottom flask with mechanical stirrer, condenser, nitrogen inlet, and thermocouple

  • Heating mantle and temperature controller

  • Addition funnel

Step-by-Step Methodology:

  • Reactor Setup: Assemble the four-neck flask with all components. Ensure the stirrer provides good agitation. Start a slow, continuous purge of nitrogen gas to create an inert atmosphere, which is critical to prevent oxygen inhibition of the free-radical polymerization.

  • Initial Aqueous Charge: To the flask, add 200g of DI water, 0.5g of SDS, and 0.5g of NaHCO₃. The buffer is added to maintain a stable pH, preventing hydrolysis of the acrylate monomers. Begin stirring and heat the mixture to 75°C.

  • Monomer Pre-emulsion Preparation: In a separate beaker, prepare the pre-emulsion by combining 50g MMA, 45g BA, 10.4g NMA solution (equivalent to 5g solid NMA), 1.0g SDS, and 50g DI water. Stir vigorously for 30 minutes to create a stable, milky-white emulsion.

  • Initiation: Once the reactor reaches 75°C, add 10% of the monomer pre-emulsion to the flask. Allow it to react for 15 minutes. Then, add a solution of 0.5g KPS dissolved in 10g DI water to the reactor. A slight increase in temperature and a change in appearance from translucent to a bluish-white indicates successful initiation.

  • Monomer Feed: After initiation is confirmed, begin the slow, continuous addition of the remaining monomer pre-emulsion over 3 hours using the addition funnel. Maintaining a steady feed rate and constant temperature is crucial for controlling the polymerization kinetics and ensuring a uniform particle size distribution.

  • Post-Reaction: After the feed is complete, maintain the temperature at 75°C for an additional 1 hour to ensure high conversion of the monomers.

  • Cooling and Filtration: Cool the reactor to room temperature. Filter the resulting latex through a 100-mesh screen to remove any coagulum.

Validation and Characterization of the Cross-linked Film:

  • Film Casting: Draw down the latex on a glass panel to a wet film thickness of ~150 µm. Allow it to air dry for 24 hours, followed by curing in an oven at 130°C for 30 minutes to activate the NMA self-condensation.

  • Gel Content Determination (Self-Validation): This is the most direct measure of cross-linking.

    • Weigh a piece of the cured film (~0.2 g, W_initial).

    • Place the film in a container with acetone (a good solvent for the un-cross-linked polymer) for 48 hours.

    • Remove the swollen film, dry it in a vacuum oven until a constant weight is achieved (W_final).

    • Calculate the gel content: Gel Content (%) = (W_final / W_initial) x 100 . A high gel content (>90%) confirms an efficient cross-linking reaction.[4]

ParameterDescriptionTypical Value
Solid Content The non-volatile content of the latex, measured gravimetrically.~40-42%
Particle Size Measured by dynamic light scattering (DLS).100-150 nm
Glass Transition (Tg) Measured by DSC. The Tg of the cured film will be higher than the uncured polymer due to restricted chain mobility.Cured: ~25°C
Gel Content Insoluble fraction after solvent extraction, indicating cross-link density.>95%

Application Protocol 2: Preparation of an NMA-Cross-linked Hydrogel for Controlled Drug Release

Objective: To synthesize a polyacrylamide-co-NMA hydrogel for the encapsulation and sustained release of a model water-soluble drug, such as methylene blue.

Causality Behind Experimental Choices:

  • Hydrogel Network: Hydrogels are three-dimensional polymer networks that can absorb large amounts of water, making them highly biocompatible and suitable for biomedical applications.[5][9]

  • Redox Initiation: The ammonium persulfate (APS) and tetramethylethylenediamine (TEMED) system is a common redox pair that initiates free-radical polymerization at room temperature, which is ideal for encapsulating temperature-sensitive drugs.

  • Cross-linking Density Control: The concentration of NMA directly controls the cross-link density, which in turn governs the hydrogel's swelling ratio and the diffusion rate of the encapsulated drug.[8][10] A higher NMA concentration leads to a tighter network, lower swelling, and slower drug release.

Materials & Equipment:

  • Monomer: Acrylamide

  • Cross-linker: N-Methylolacrylamide (NMA)

  • Initiator System: Ammonium persulfate (APS), N,N,N',N'-Tetramethylethylenediamine (TEMED)

  • Model Drug: Methylene blue

  • Solvent: Phosphate-buffered saline (PBS, pH 7.4)

  • UV-Vis Spectrophotometer

Step-by-Step Methodology:

Hydrogel_Workflow cluster_synthesis Hydrogel Synthesis cluster_char Characterization A 1. Dissolve Monomers (Acrylamide, NMA) & Drug in PBS B 2. Degas Solution (Nitrogen Purge) A->B C 3. Add Initiators (APS, then TEMED) B->C D 4. Pour into Mold & Allow to Polymerize C->D E 5. Purify by Dialysis in DI Water D->E F Swelling Studies (Measure Equilibrium Swelling Ratio) E->F Characterize Purified Gel G Drug Release Assay (UV-Vis Spectroscopy) E->G Characterize Purified Gel H Morphology (SEM Imaging) E->H Characterize Purified Gel

Workflow for NMA-cross-linked hydrogel synthesis and analysis.
  • Preparation of Solution: In a small vial, dissolve 950 mg of acrylamide and 50 mg of NMA (for a 5% cross-linker ratio) in 10 mL of PBS (pH 7.4). Add 10 mg of methylene blue. Stir until all components are fully dissolved.

  • Deoxygenation: Purge the solution with nitrogen gas for 15 minutes. Oxygen is a radical scavenger and its removal is essential for efficient polymerization.

  • Initiation: To the solution, add 50 µL of a freshly prepared 10% (w/v) APS solution. Gently swirl. Then, add 10 µL of TEMED, which acts as a catalyst to accelerate the formation of radicals from APS.

  • Gelation: Immediately pour the solution into a mold (e.g., between two glass plates with a spacer, or into small vials). Gelation should occur within 10-20 minutes at room temperature. Let the gel cure for at least 4 hours.

  • Purification: Remove the hydrogel from the mold and cut it into discs of a defined size. Place the discs in a large volume of DI water, changing the water every few hours for 2 days. This step is crucial to remove unreacted toxic monomers and initiators.

Validation: Drug Release Assay (Self-Validating System):

  • Setup: Place a pre-weighed, purified hydrogel disc into a beaker containing 50 mL of PBS (pH 7.4) at 37°C with gentle stirring.

  • Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 24 hours), withdraw a 1 mL aliquot of the release medium. Immediately replenish the beaker with 1 mL of fresh PBS to maintain a constant volume.

  • Analysis: Measure the absorbance of each aliquot using a UV-Vis spectrophotometer at the λ_max for methylene blue (~664 nm).

  • Calculation: Use a standard calibration curve of methylene blue in PBS to determine the concentration and calculate the cumulative percentage of drug released over time. The resulting release profile (a plot of % cumulative release vs. time) validates the hydrogel's function as a controlled delivery system. A sustained, non-burst release profile indicates successful drug entrapment and diffusion-controlled release.

References

  • LookChem. N-METHYLOLACRYLAMIDE.
  • ResearchGate. N-methylol acrylamide and its role in the chemistry of acrylic pressure sensitive adhesives.
  • NCBI Bookshelf. N-Methylolacrylamide - Some Industrial Chemicals.
  • ACS Publications. Influence of Chain Transfer Agent on the Cross-Linking of Poly(n-butyl methacrylate-co-N-methylol acrylamide)
  • Springer Nature.
  • CymitQuimica. CAS 924-42-5: N-Methylolacrylamide.
  • ACS Publications.
  • ResearchGate. Synthesis and characterization of thermoresponsive hydrogels cross-linked with acryloyloxyethylaminopolysuccinimide.
  • NIH National Library of Medicine. Polymer-Based Hydrogels Applied in Drug Delivery: An Overview.
  • NIH National Library of Medicine.
  • MDPI.

Sources

Method

In vitro assay development utilizing methyleneamino acetamide

High-Throughput Screening for Anti-inflammatory Agents Utilizing Methyleneamino Acetamide Abstract This document provides a comprehensive guide for the development and implementation of an in vitro assay to screen for po...

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Author: BenchChem Technical Support Team. Date: April 2026

High-Throughput Screening for Anti-inflammatory Agents Utilizing Methyleneamino Acetamide

Abstract

This document provides a comprehensive guide for the development and implementation of an in vitro assay to screen for potential anti-inflammatory properties of novel compounds, using Methyleneamino Acetamide as a representative test article. The protocols herein are designed for researchers, scientists, and drug development professionals engaged in early-stage discovery. We detail a robust, cell-based assay workflow to quantify the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated murine macrophage cells (RAW 264.7). The causality behind experimental choices, self-validating systems, and comprehensive data interpretation are central to this guide, ensuring scientific integrity and reproducibility.

Introduction: The Rationale for Targeting Inflammatory Pathways

Inflammation is a critical biological response to harmful stimuli, but its dysregulation is a hallmark of numerous chronic diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. A key mediator in the inflammatory cascade is nitric oxide (NO), produced by the inducible nitric oxide synthase (iNOS) enzyme in immune cells like macrophages.[1] Consequently, the inhibition of NO production serves as a valuable indicator of a compound's potential anti-inflammatory activity.

The acetamide scaffold is present in a variety of pharmacologically active compounds, with derivatives showing a broad spectrum of activities, including enzyme inhibition and receptor modulation.[2] While the specific biological activity of Methyleneamino Acetamide is not extensively characterized in public literature, its chemical structure suggests potential for interaction with biological targets.[2] This application note, therefore, outlines a foundational in vitro screening assay to explore this potential, providing a framework for hit identification and validation.

Assay Principle: Quantifying Nitric Oxide Production

This assay quantifies the anti-inflammatory potential of a test compound by measuring its ability to reduce the production of nitric oxide in RAW 264.7 macrophage cells stimulated with lipopolysaccharide (LPS), a potent inflammatory agent. The quantification of NO is achieved indirectly by measuring the accumulation of its stable metabolite, nitrite (NO₂⁻), in the cell culture supernatant using the Griess reagent. The Griess reaction results in a colored azo compound, the absorbance of which is proportional to the nitrite concentration. A reduction in the absorbance in the presence of the test compound indicates a potential inhibitory effect on the inflammatory signaling pathway.

Experimental Workflow & Protocols

A successful and reproducible assay requires careful planning and execution. The following workflow provides a step-by-step guide from cell culture to data analysis.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis A RAW 264.7 Cell Culture B Compound Dilution Series C Seed Cells in 96-well Plate A->C D Pre-treat with Compound B->D C->D E Stimulate with LPS D->E F Incubate (24h) E->F G Collect Supernatant F->G H Perform Griess Assay G->H I Measure Absorbance (540 nm) H->I J Calculate IC50 I->J

Figure 1: High-level workflow for the anti-inflammatory screening assay.

Materials and Reagents
  • RAW 264.7 murine macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS) from E. coli

  • Methyleneamino Acetamide (Test Compound)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Griess Reagent System

  • 96-well cell culture plates

Protocol 1: Cell Viability Assay (MTT Assay)

Rationale: It is crucial to first determine the cytotoxic profile of the test compound. A compound that is toxic to the cells will result in a decrease in NO production, leading to a false-positive result. The MTT assay assesses cell metabolic activity, which is an indicator of cell viability.[3]

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/mL (100 µL per well) and incubate overnight at 37°C in a 5% CO₂ humidified incubator.

  • Compound Treatment: Prepare a serial dilution of Methyleneamino Acetamide in DMEM. Remove the old media from the cells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO in media).

  • Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Solubilization: Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight in the dark.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage of the vehicle control.

Protocol 2: Nitric Oxide Inhibition Assay

Rationale: This protocol directly measures the effect of the test compound on NO production in response to an inflammatory stimulus.

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells as described in the MTT assay protocol.

  • Pre-treatment: Treat the cells with non-toxic concentrations of Methyleneamino Acetamide (determined from the MTT assay) for 1 hour.

  • Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.

  • Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.

  • Griess Assay:

    • Transfer 50 µL of the cell culture supernatant to a new 96-well plate.

    • Add 50 µL of Sulfanilamide solution (Part I of Griess Reagent) to each well and incubate for 10 minutes in the dark.

    • Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride (NED) solution (Part II of Griess Reagent) to each well and incubate for another 10 minutes in the dark.

  • Data Acquisition: Measure the absorbance at 540 nm.

  • Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage of NO inhibition relative to the LPS-stimulated control.

Data Presentation and Interpretation

Quantitative data should be presented in a clear and organized manner to facilitate interpretation and comparison.

Table 1: Cytotoxicity of Methyleneamino Acetamide on RAW 264.7 Cells

Concentration (µM)Mean Absorbance (570 nm)% Cell Viability
0 (Vehicle)1.25100
11.2398.4
101.2096.0
251.1592.0
501.0886.4
1000.6552.0

Table 2: Inhibition of Nitric Oxide Production by Methyleneamino Acetamide

Concentration (µM)Nitrite Concentration (µM)% Inhibition
0 (LPS only)35.20
130.114.5
1022.536.1
2515.855.1
508.974.7

From these hypothetical data, an IC₅₀ value (the concentration at which 50% of NO production is inhibited) can be calculated for Methyleneamino Acetamide.

Assay Validation and Quality Control

To ensure the reliability and reproducibility of the assay, a thorough validation process is essential.[4][5] Key validation parameters are outlined in the FDA and ICH guidelines.[4][6]

G cluster_params Key Validation Parameters center Assay Validation A Accuracy center->A B Precision center->B C Specificity center->C D Linearity & Range center->D E Robustness center->E

Figure 2: Core parameters for in vitro assay validation.

  • Accuracy: The closeness of the results to the true value. This can be assessed by spiking samples with a known amount of analyte.[6]

  • Precision: The degree of agreement among individual test results. This includes repeatability (intra-assay) and intermediate precision (inter-day).[6]

  • Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.

  • Linearity and Range: The ability to elicit results that are directly proportional to the concentration of the analyte within a given range.[6]

  • Robustness: The capacity to remain unaffected by small, deliberate variations in method parameters.

Conclusion

The protocols and guidelines presented in this application note provide a solid foundation for the in vitro screening of compounds, such as Methyleneamino Acetamide, for anti-inflammatory properties. By adhering to these methodologies and principles of assay validation, researchers can generate reliable and reproducible data, which is a critical step in the early drug discovery pipeline.[7][8]

References

  • How to Develop Effective in vitro Assays for Early Drug Discovery. BMG LABTECH. [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. Prolytic. [Link]

  • Assay Validation Guidelines. Ofni Systems. [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. [Link]

  • In Vitro Assay Development Services. Charles River Laboratories. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Low Synthesis Yield of Methyleneamino Acetamide

Welcome to the technical support center for the synthesis of methyleneamino acetamide. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the synthesis of...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of methyleneamino acetamide. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the synthesis of this important chemical intermediate. Here, we address common challenges that can lead to low product yields and provide scientifically-grounded solutions.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My reaction yield of methyleneamino acetamide is significantly lower than expected. What are the most common culprits?

Low yields in the synthesis of methyleneamino acetamide, which is typically formed from the condensation of glycinamide and formaldehyde, can often be traced back to a few key areas. The most common issues include poor reagent quality, suboptimal reaction conditions, and the inherent instability of the product.[1]

A systematic approach to troubleshooting should begin with the most straightforward factors:

  • Reagent Quality:

    • Formaldehyde Source: Formaldehyde is often used as an aqueous solution (formalin) or in its solid polymer form, paraformaldehyde. Old or poor-quality paraformaldehyde can be a significant source of reaction failure.[1] It's crucial to use fresh, high-quality reagents. If using paraformaldehyde, depolymerization prior to the reaction is often necessary.

    • Glycinamide Stability: Ensure the glycinamide starting material is pure and has been stored correctly to prevent degradation.

  • Reaction Conditions:

    • Temperature and Time: The reaction temperature and duration can significantly impact the yield. Some condensation reactions require refluxing for several hours to go to completion.[2] It is advisable to monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC).

    • pH Control: The pH of the reaction mixture can be critical. The reaction of amino acids with formaldehyde is known to be pH-dependent.[3] The nucleophilicity of the amine in glycinamide is crucial for its attack on the formaldehyde carbonyl, and this is influenced by pH.

Q2: I'm observing the formation of a white precipitate during my reaction. What is it and how can I prevent it?

The formation of a white precipitate is a common observation and is often due to the polymerization of formaldehyde into paraformaldehyde. This is especially prevalent if you are using an aqueous solution of formaldehyde (formalin) and the reaction conditions (e.g., pH, temperature) favor polymerization.

Solutions:

  • Use Fresh Formaldehyde: Employ a freshly prepared formaldehyde solution or high-quality paraformaldehyde.

  • Controlled Addition: Instead of adding all the formaldehyde at once, a slow, dropwise addition can help maintain a low concentration of free formaldehyde, minimizing its polymerization.[1]

  • Solvent Choice: The choice of solvent can influence the solubility of reactants and intermediates. Experimenting with different solvents may be beneficial.

Q3: My product seems to be unstable and decomposes upon isolation. How can I improve its stability?

Methyleneamino acetamide, being an imine (Schiff base), can be susceptible to hydrolysis, especially in the presence of water and under acidic or basic conditions. The N-hydroxymethyl intermediate formed during the reaction of amino groups with formaldehyde can also be unstable.[3][4]

Strategies for Improving Product Stability:

  • Anhydrous Conditions: To the extent possible, conduct the reaction under anhydrous conditions to minimize hydrolysis of the imine product.[5]

  • Neutral pH during Workup: During the extraction and purification steps, it's crucial to maintain a neutral to slightly basic pH to prevent acid-catalyzed hydrolysis of the amide and imine functionalities.[5]

  • Temperature Control during Purification: Avoid excessive heat during purification steps like distillation or recrystallization, as this can promote decomposition.

In-Depth Analysis of Reaction Parameters

The successful synthesis of methyleneamino acetamide hinges on the careful control of several key parameters. The following table summarizes these parameters, their impact on the reaction, and recommendations for optimization.

ParameterImpact on ReactionRecommendations
Reagent Stoichiometry The molar ratio of glycinamide to formaldehyde is critical. An excess of formaldehyde can lead to the formation of byproducts and polymerization.Carefully control the molar ratios of your reactants. A 1:1 ratio is a good starting point, but optimization may be necessary.[1]
Reaction Temperature Temperature affects the reaction rate and the stability of the product. Higher temperatures can accelerate the reaction but may also lead to decomposition.Monitor the reaction progress at different temperatures to find the optimal balance between reaction rate and product stability.[2]
Solvent The solvent can influence the solubility of reactants, the reaction rate, and the position of chemical equilibria.While some Mannich-type reactions can be performed neat (solvent-free), using a high-boiling point, non-protic solvent can be advantageous.[6]
Catalyst The reaction can be sensitive to both acid and base catalysis.The reaction of amino acids with formaldehyde is often pH-dependent. Careful control of pH is necessary to ensure the amine is sufficiently nucleophilic without promoting unwanted side reactions.[3]

Visualizing the Reaction and Troubleshooting Logic

To better understand the synthesis and potential pitfalls, the following diagrams illustrate the reaction pathway and a logical troubleshooting workflow.

Reaction_Pathway Glycinamide Glycinamide Intermediate N-Hydroxymethyl Intermediate Glycinamide->Intermediate + Formaldehyde Formaldehyde Formaldehyde Side_Product Polymerization / Byproducts Formaldehyde->Side_Product Self-reaction Product Methyleneamino Acetamide Intermediate->Product - H2O Product->Side_Product Decomposition

Caption: Reaction pathway for the synthesis of methyleneamino acetamide.

Troubleshooting_Flowchart Start Low Yield of Methyleneamino Acetamide Check_Reagents Verify Reagent Quality (Formaldehyde, Glycinamide) Start->Check_Reagents Optimize_Conditions Optimize Reaction Conditions (Temp, Time, pH) Check_Reagents->Optimize_Conditions Reagents OK Analyze_Byproducts Characterize Side Products (TLC, NMR, MS) Optimize_Conditions->Analyze_Byproducts Yield Still Low Improve_Workup Refine Purification Protocol (Anhydrous, Neutral pH) Analyze_Byproducts->Improve_Workup Byproducts Identified Success Improved Yield Improve_Workup->Success

Caption: A logical workflow for troubleshooting low synthesis yield.

Standard Experimental Protocol

This protocol provides a general guideline for the synthesis of methyleneamino acetamide. Optimization may be required based on specific laboratory conditions and reagent purity.

Materials and Reagents:

  • Glycinamide hydrochloride

  • Paraformaldehyde

  • A suitable non-protic solvent (e.g., acetonitrile)

  • A non-nucleophilic base (e.g., triethylamine)

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Heating mantle and magnetic stirrer

  • Filtration apparatus

Procedure:

  • Depolymerization of Paraformaldehyde: In a round-bottom flask, suspend paraformaldehyde in the chosen solvent. If necessary, add a catalytic amount of a suitable depolymerizing agent and gently heat until the paraformaldehyde dissolves.

  • Reaction Setup: To the flask containing the depolymerized formaldehyde, add glycinamide hydrochloride and the non-nucleophilic base. The base is necessary to neutralize the hydrochloride and free the amine.

  • Reaction: Heat the mixture to reflux for a specified period (e.g., 2-4 hours).[2]

  • Monitoring: Monitor the progress of the reaction by TLC.

  • Workup: After the reaction is complete, cool the mixture to room temperature. The workup procedure will depend on the solvent used and the properties of the product. A typical workup may involve filtration to remove any solids, followed by removal of the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system.[7]

References

  • BenchChem. (2026). Troubleshooting guide for Mannich reactions using dimethylamine hydrochloride.
  • ECHEMI. (n.d.).
  • Catalytic stereoselective Mannich reaction under solvent-free conditions. (2011, December 12).
  • BenchChem. (2025). Managing side reactions in the synthesis of N-propyl-2-(propylamino)acetamide.
  • Reevaluation of the Reaction of Formaldehyde at Low Concentr
  • PubMed. (n.d.). III. The metabolic conversion of N-methyl and N,N,-dimethylbenzamides to N-hydroxymethyl compounds.
  • BenchChem. (2026). Common side reactions in 2-cyano-N-(3-phenylpropyl)acetamide synthesis and how to avoid them.

Sources

Optimization

How to prevent degradation of methyleneamino acetamide during long-term storage

Welcome to the Advanced Technical Support and Troubleshooting portal for Methyleneamino Acetamide (MAA) . As a highly reactive organic intermediate characterized by its dynamic imine (Schiff base) bond, MAA requires stri...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support and Troubleshooting portal for Methyleneamino Acetamide (MAA) . As a highly reactive organic intermediate characterized by its dynamic imine (Schiff base) bond, MAA requires stringent handling and storage protocols to maintain structural integrity.

This guide provides researchers and drug development professionals with field-proven methodologies, mechanistic insights, and self-validating protocols to prevent degradation during long-term storage.

Mechanistic Overview: The Vulnerability of the Imine Bond

Methyleneamino acetamide ( CH2​=N−CH2​−CONH2​ ) contains an unhindered aliphatic imine bond. The inherent instability of this compound stems from the dynamic covalent nature of the −C=N− linkage, which is highly susceptible to two primary degradation pathways:

  • Moisture-Driven Hydrolysis: Imines undergo nucleophilic addition of water across the double bond to form a transient carbinolamine intermediate. This intermediate rapidly collapses to yield the parent amine (glycinamide) and aldehyde (formaldehyde)[1][2].

  • Concentration-Driven Oligomerization: Because the methylene group lacks steric hindrance, neat (undiluted) MAA is highly prone to intermolecular nucleophilic attack, leading to trimerization into hexahydro-1,3,5-triazine derivatives or linear polymers[3].

DegradationPathways MAA Methyleneamino Acetamide (Reactive Imine Bond) Hydrolysis Hydrolysis (Nucleophilic Attack) MAA->Hydrolysis Ambient Moisture Polymerization Oligomerization (Steric Vulnerability) MAA->Polymerization Heat / Neat Storage Products1 Formaldehyde + Glycinamide Hydrolysis->Products1 Products2 Hexahydro-1,3,5-triazine Derivatives Polymerization->Products2

Fig 1: Primary degradation pathways of Methyleneamino Acetamide.

Troubleshooting & FAQs

Q1: My MAA sample has turned viscous and cloudy over the past three months. What happened, and can it be salvaged? A: The increased viscosity and cloudiness indicate that the compound has undergone oligomerization/polymerization . Because MAA is derived from formaldehyde, storing it as a neat liquid or highly concentrated oil at room temperature allows the unhindered imine bonds to cross-react. Unfortunately, polymerized MAA cannot be easily reversed without destroying the acetamide moiety. Prevention: Always store MAA in a diluted, anhydrous solvent (see Protocol below).

Q2: My NMR spectrum shows unexpected peaks at ~4.5 ppm and ~8.0 ppm. Is my batch contaminated? A: These peaks strongly suggest hydrolysis . The peak near ~8.0 ppm is characteristic of the aldehydic proton of liberated formaldehyde, while shifts in the aliphatic region indicate the formation of free glycinamide. This occurs when the sample is exposed to atmospheric moisture[2]. According to Le Chatelier's principle, even trace amounts of water will drive the equilibrium toward degradation[2].

Q3: Why do you recommend Argon over Nitrogen for inert gas purging? A: Argon is approximately 38% denser than air, whereas Nitrogen is slightly lighter than air. When sealing vials, Argon forms a heavy, protective "blanket" directly over the solvent meniscus, physically displacing ambient moisture and oxygen. For highly moisture-sensitive Schiff bases, this drastically reduces the hydrolysis rate[2].

Quantitative Degradation Analysis

The following table summarizes the causality between storage conditions and the degradation rate of MAA. Note: Data reflects typical aliphatic imine behavior normalized for MAA.

Storage ConditionTemp (°C)AtmosphereSolvent StateDegradation Rate (%/month)Primary Degradation Pathway
Ambient, Open25°CAirNeat (Undiluted)> 15.0%Hydrolysis & Polymerization
Sealed, Desiccated25°CArgonNeat (Undiluted)~ 5.0%Polymerization (Thermal)
Solution, Wet4°CAirWet DCM> 10.0%Hydrolysis
Solution, Dry -20°C Argon Anhydrous THF < 0.5% None (Stable)

Self-Validating Experimental Protocol: Long-Term Storage Preparation

To achieve a self-validating system, this protocol integrates analytical checkpoints (Karl Fischer titration) to ensure the physical environment prevents degradation before the sample is committed to long-term storage.

Materials Required:

  • Activated 3Å Molecular Sieves (baked at 300°C for 4 hours prior to use).

  • Anhydrous, aprotic solvent (Tetrahydrofuran [THF] or Dichloromethane [DCM]).

  • Amber glass ampoules or PTFE-lined screw-cap vials.

  • Schlenk line or Argon gas source.

Step-by-Step Methodology:

  • Solvent Dehydration: Add activated 3Å molecular sieves to your chosen solvent (THF or DCM) at a ratio of 20% w/v. Allow it to sit for 48 hours to remove trace water.

  • Moisture Validation (Critical Checkpoint): Perform a Karl Fischer titration on the solvent. Do not proceed unless the water content is strictly < 50 ppm.

  • Sample Dilution: Dissolve the neat Methyleneamino Acetamide into the anhydrous solvent to achieve a concentration between 0.1 M and 0.5 M . Causality: Dilution increases the mean free path between MAA molecules, drastically reducing the collision frequency required for oligomerization.

  • Aliquoting: Transfer the solution into amber glass vials. Causality: Amber glass prevents potential UV-catalyzed radical side reactions.

  • Inerting: Insert an Argon line into the vial, keeping the needle ~1 cm above the liquid level. Purge the headspace gently for 15–20 seconds to displace all atmospheric air.

  • Sealing and Cryogenic Storage: Cap the vial immediately with a PTFE-lined cap. Wrap the seal with Parafilm and store the vials at -20°C or -80°C .

StorageWorkflow Step1 1. Solvent Dehydration (3Å Molecular Sieves) Step2 2. Karl Fischer Titration (Validate <50 ppm H2O) Step1->Step2 Step3 3. Sample Dilution (0.1M - 0.5M in THF/DCM) Step2->Step3 Step4 4. Argon Headspace Purge (Displace Moisture/O2) Step3->Step4 Step5 5. Cryogenic Sealing (Store at -20°C) Step4->Step5

Fig 2: Validated workflow for the long-term stabilization of MAA.

References

  • Inhibited Hydrolysis of 4-(N,N-Dimethylamino)aryl Imines in a Weak Acid by Supramolecular Encapsulation Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Schiff base crosslinking in biopolymeric food packaging films: Dynamic covalent chemistry Source: National Library of Medicine (PMC) URL:[Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Methyleneamino Acetamide Solubility in Aqueous Media

Welcome to the Technical Support Center for formulation and assay development. Methyleneamino acetamide derivatives—often utilized as core scaffolds in novel APIs, dual COX/LOX inhibitors, and N-acylhydrazones—frequently...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for formulation and assay development. Methyleneamino acetamide derivatives—often utilized as core scaffolds in novel APIs, dual COX/LOX inhibitors, and N-acylhydrazones—frequently exhibit poor aqueous solubility. This is driven by the high lipophilicity of the methyleneamino backbone coupled with the strong intermolecular hydrogen-bonding potential of the acetamide moiety, which together create a high crystal lattice energy.

This guide provides field-proven, mechanistically grounded troubleshooting strategies to overcome solubility bottlenecks during in vitro screening and in vivo formulation.

Part 1: Troubleshooting & FAQs

Issue 1: Baseline solubility is too low for in vitro screening assays (< 1 μM).

Q: My methyleneamino acetamide compound crashes out of solution immediately upon introduction to the aqueous assay buffer. How can I maintain solubility without disrupting the assay?

A: The immediate precipitation is caused by a solvent shift. When a stock solution (typically in DMSO) is diluted into an aqueous buffer (like PBS at pH 7.4), the local dielectric constant drops, and the hydrophobic forces drive the compound to rapidly recrystallize.

Solution: Utilize a co-solvent and surfactant system to lower the interfacial tension. For in vitro assays, maintaining a final DMSO concentration of ≤1% (v/v) is standard to prevent cellular toxicity. If 1% DMSO is insufficient, introduce a non-ionic surfactant like Tween-80 (0.1% - 0.5% v/v) or Pluronic F-68. These surfactants form micelles that sequester the lipophilic methyleneamino core, preventing nucleation and crystal growth. Self-Validation: Always run a dynamic light scattering (DLS) check on your final buffer; if the polydispersity index (PDI) is >0.3, your compound is likely forming colloidal aggregates rather than achieving true solubility.

Issue 2: Precipitation upon dilution in physiological buffers for liquid dosing.

Q: I need to dose the compound intravenously (IV) or orally as a liquid, but it precipitates in physiological saline. Adjusting the pH doesn't help. What is the next step?

A: Methyleneamino acetamides generally lack strongly ionizable groups within the physiological pH range (pH 2.0–8.0), rendering pH adjustment and traditional salt formation ineffective.

Solution: Implement inclusion complexation using Hydroxypropyl-β-cyclodextrin (HP-β-CD). Cyclodextrins possess a hydrophilic exterior and a hydrophobic inner cavity. The lipophilic methyleneamino moiety acts as a "guest" molecule, inserting itself into the cyclodextrin cavity to form a water-soluble complex[1]. This effectively masks the hydrophobic regions from the aqueous environment without altering the compound's covalent structure[2].

Issue 3: Poor bioavailability in in vivo solid oral formulations.

Q: My in vivo pharmacokinetic (PK) data shows extremely low bioavailability for a solid oral dose, suggesting dissolution-rate limited absorption. How do I formulate this for oral delivery?

A: Your compound is likely a BCS Class II (low solubility, high permeability) or Class IV molecule. The crystalline lattice energy is too high for gastrointestinal fluids to dissolve the drug within the transit time window.

Solution: Formulate an Amorphous Solid Dispersion (ASD). By molecularly dispersing the drug within a hydrophilic polymer matrix (e.g., PVP or HPMCAS), you disrupt the crystalline lattice and stabilize the compound in its high-energy amorphous state[3]. Upon hydration in the GI tract, the polymer controls the dissolution, generating a highly supersaturated solution and forming drug-rich nano-species that maximize the concentration gradient across the intestinal membrane, thereby driving passive diffusion and enhancing bioavailability[4].

Part 2: Decision Workflows & Mechanistic Pathways

G Start Evaluate Methyleneamino Acetamide Solubility InVitro In Vitro Assays (High Conc. Needed) Start->InVitro InVivo In Vivo / Preclinical (Biocompatibility Needed) Start->InVivo Cosolvent Use Co-solvents (DMSO / PEG400) InVitro->Cosolvent Cyclodextrin HP-β-CD Complexation InVivo->Cyclodextrin Liquid Dose ASD Amorphous Solid Dispersion (Polymer Matrix) InVivo->ASD Solid Dose Precipitation Precipitation in Buffer? Cosolvent->Precipitation Precipitation->Cyclodextrin Yes

Decision tree for optimizing methyleneamino acetamide solubility based on assay requirements.

Mechanism cluster_CD HP-β-CD Complexation cluster_ASD Amorphous Solid Dispersion Crystalline Crystalline API (High Lattice Energy) CD Host-Guest Complex (Hydrophobic Cavity) Crystalline->CD + HP-β-CD Amorphous Polymer Matrix (Disrupted Lattice) Crystalline->Amorphous + Polymer Soluble Aqueous Solubilization (Enhanced Bioavailability) CD->Soluble Supersat Supersaturated State (Colloidal Species) Amorphous->Supersat Dissolution Supersat->Soluble

Mechanistic pathways of solubility enhancement via HP-β-CD complexation and ASD formulation.

Part 3: Quantitative Data & Formulation Comparisons

Table 1: Comparative Solubility Enhancement Strategies for Methyleneamino Acetamides

StrategyExcipient / PolymerMechanism of ActionTypical Solubility EnhancementPrimary Application
Micellar Solubilization Tween-80 (0.1-0.5%)Reduces interfacial tension; sequesters API in micelles.5x – 10xIn vitro biochemical assays
Inclusion Complexation HP-β-CD (10-20% w/v)Encapsulates lipophilic moiety in hydrophobic cavity[1].20x – 50xIV / Liquid oral dosing
Amorphous Solid Dispersion PVP K-30 / HPMCASDisrupts crystal lattice; generates supersaturation[3].50x – 200xSolid oral dosage forms

Part 4: Step-by-Step Experimental Protocols

Protocol A: Preparation of HP-β-CD Inclusion Complexes (Kneading Method)

This protocol ensures the thermodynamic driving forces favor the insertion of the methyleneamino group into the cyclodextrin cavity.

  • Molar Ratio Calculation: Weigh the methyleneamino acetamide API and HP-β-CD to achieve a 1:1 or 1:2 molar ratio.

  • Wetting: Place the HP-β-CD in a glass mortar. Add a small volume of a water/ethanol mixture (50:50 v/v) dropwise while triturating to form a homogeneous, viscous paste.

  • Incorporation: Gradually add the API powder to the HP-β-CD paste.

  • Kneading: Knead the mixture continuously for 45–60 minutes. The mechanical shear forces and the localized high concentration of the co-solvent facilitate the disruption of the API's crystal lattice and promote complexation.

  • Drying: Dry the resulting paste in a vacuum oven at 40°C for 24 hours to remove all residual solvents.

  • Milling & Validation: Pulverize the dried mass and pass it through a 60-mesh sieve. Self-Validation Step: Analyze the powder using Differential Scanning Calorimetry (DSC). The disappearance of the API's characteristic endothermic melting peak confirms successful inclusion complexation.

Protocol B: Preparation of Amorphous Solid Dispersions (Solvent Evaporation Method)

This protocol utilizes a "bottom-up" approach to molecularly disperse the API within a polymer matrix, preventing recrystallization.

  • Solvent Selection: Select a volatile organic solvent system (e.g., Dichloromethane/Methanol 1:1 v/v) capable of fully dissolving both the API and the chosen polymer (e.g., PVP K-30).

  • Dissolution: Dissolve the API and the polymer in the solvent at a predetermined drug-loading ratio (typically 10% to 20% w/w API to polymer). Stir until optically clear.

  • Evaporation: Transfer the solution to a rotary evaporator. Evaporate the solvent under reduced pressure at 40°C. The rapid removal of solvent forces the API and polymer to co-precipitate, "freezing" the API in an amorphous state before it can nucleate[4].

  • Secondary Drying: Place the resulting film in a vacuum desiccator for 48 hours to remove trace residual solvents.

  • Pulverization & Validation: Gently mill the film into a fine powder. Self-Validation Step: Perform Powder X-Ray Diffraction (PXRD). A characteristic "halo" pattern with no sharp Bragg peaks confirms the complete amorphization of the methyleneamino acetamide.

References

  • Silberberg, M. "Cyclodextrin as a Drug Carrier Increasing Drug Solubility." Touro Scholar. Available at:[Link]

  • Popielec, A., et al. "Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics." PMC. Available at:[Link]

  • "Enhancing the Water Solubility and Efficacy of Anticancer Drugs Using Hydroxypropyl-β-Cyclodextrin." MDPI. Available at:[Link]

  • Frank, K. J., et al. "The amorphous solid dispersion of the poorly soluble ABT-102 forms nano/microparticulate structures in aqueous medium: impact on solubility." PubMed. Available at: [Link]

  • "Co-Amorphous Solid Dispersions for Solubility and Absorption Improvement of Drugs: Composition, Preparation, Characterization and Formulations for Oral Delivery." PMC. Available at:[Link]

Sources

Optimization

Reducing unwanted byproducts in methyleneamino acetamide reactions

A Guide to Reducing Unwanted Byproducts Welcome to the Technical Support Center for Methyleneamino Acetamide Synthesis. This guide is designed for researchers, scientists, and drug development professionals to troublesho...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide to Reducing Unwanted Byproducts

Welcome to the Technical Support Center for Methyleneamino Acetamide Synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their reactions, focusing on the identification and reduction of common byproducts. As Senior Application Scientists, we provide in-depth, field-proven insights to ensure the integrity and success of your experiments.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of methyleneamino acetamide, providing causes and actionable solutions.

Problem 1: Formation of N-Formylglycinamide and Other Formylated Byproducts

Question: My reaction is producing significant amounts of N-formylglycinamide and other formylated impurities. What is the cause, and how can I prevent this?

Answer:

The formation of N-formylglycinamide and related byproducts is a common issue, often stemming from the reaction conditions and the presence of formic acid or its derivatives.[1]

Probable Causes:

  • Presence of Formic Acid: Formic acid can be present as an impurity in reagents or can be generated in situ. It acts as a formylating agent, reacting with the amino group of methyleneamino acetamide or its precursors.[1]

  • High Reaction Temperatures: Elevated temperatures can promote the decomposition of reagents or intermediates, leading to the formation of formic acid or other formylating species.

  • Suboptimal pH: The pH of the reaction mixture can influence the reactivity of the amine and the formylating agent.

Solutions:

  • Reagent Purity:

    • Action: Ensure the use of high-purity starting materials, particularly formaldehyde and ammonia sources. Test for the presence of formic acid in your reagents before use.

    • Rationale: Minimizing the introduction of formylating agents from the start is the most effective preventative measure.

  • Temperature Control:

    • Action: Maintain a consistent and optimized reaction temperature. Avoid localized overheating by ensuring efficient stirring.

    • Rationale: Lowering the temperature can reduce the rate of side reactions, including the formation of formylating agents.

  • pH Adjustment:

    • Action: Carefully control the pH of the reaction mixture. The optimal pH will depend on the specific reaction pathway but should generally be maintained in a range that minimizes the formation of formic acid and favors the desired reaction.[2]

    • Rationale: Proper pH control can suppress the formation of byproducts by influencing the protonation state of reactants and intermediates.

  • In-situ Generation of Reactants:

    • Action: Consider using a protocol where the reactive imine intermediate is generated in situ under controlled conditions. This can be achieved by using ammonium chloride and potassium cyanide instead of gaseous ammonia and hydrogen cyanide.[3]

    • Rationale: This method allows for better control over the concentration of reactive species, minimizing side reactions.

Problem 2: Oligomerization and Polymerization of Reactants

Question: I am observing the formation of insoluble, polymeric material in my reaction vessel. What is causing this, and how can I mitigate it?

Answer:

Oligomerization and polymerization are frequent challenges, particularly when working with reactive monomers like formaldehyde and hydrogen cyanide (HCN).

Probable Causes:

  • Excess Formaldehyde: High concentrations of formaldehyde can lead to self-polymerization, forming paraformaldehyde.

  • HCN Polymerization: Under basic conditions, hydrogen cyanide can polymerize, forming a dark, insoluble solid.[4]

  • Reaction with Intermediates: Formaldehyde can react with intermediates in the reaction, leading to the formation of larger, unwanted molecules.[5]

Solutions:

  • Stoichiometry Control:

    • Action: Carefully control the stoichiometry of your reactants. A slow, controlled addition of formaldehyde can prevent the buildup of high local concentrations.

    • Rationale: Maintaining a low concentration of free formaldehyde minimizes its self-polymerization.

  • pH Management:

    • Action: Maintain a mildly acidic to neutral pH to prevent the base-catalyzed polymerization of HCN.[4]

    • Rationale: Controlling the pH is critical for preventing the polymerization of cyanide.

  • Use of Cyanohydrins:

    • Action: Consider the use of pre-formed cyanohydrins, which can act as a controlled source of cyanide and the aldehyde/ketone. Formaldehyde cyanohydrin (glycolonitrile) can be used to introduce the methyleneamino group.[5][6]

    • Rationale: This approach avoids the use of free HCN, reducing the risk of polymerization.

Problem 3: Hydrolysis of the Nitrile and Amide Groups

Question: My final product is contaminated with the corresponding carboxylic acid (glycine) and shows a loss of the acetamide group. Why is this happening?

Answer:

Hydrolysis of the nitrile and amide functionalities can occur during the reaction or workup, especially under harsh pH and temperature conditions.

Probable Causes:

  • Acidic or Basic Conditions: Both the nitrile and amide groups are susceptible to hydrolysis under strongly acidic or basic conditions, particularly at elevated temperatures.[7][8][9][10][11]

  • Prolonged Reaction Times: Extended reaction times, especially under hydrolytic conditions, increase the likelihood of product degradation.

Solutions:

  • pH Control During Workup:

    • Action: Neutralize the reaction mixture carefully and avoid prolonged exposure to strong acids or bases during extraction and purification steps.

    • Rationale: Maintaining a neutral pH during workup will minimize the hydrolysis of the desired product.

  • Temperature Management:

    • Action: Perform workup and purification steps at reduced temperatures whenever possible.

    • Rationale: Lower temperatures slow down the rate of hydrolysis.

  • Optimized Reaction Time:

    • Action: Monitor the reaction progress using techniques like TLC or HPLC to determine the optimal reaction time and avoid unnecessary extensions.

    • Rationale: Quenching the reaction at the point of maximum product formation will prevent subsequent degradation.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism for the formation of methyleneamino acetamide?

A1: The synthesis of methyleneamino acetamide is a variation of the Strecker synthesis.[3][4][12] The reaction proceeds through the formation of an imine from formaldehyde and ammonia, followed by the nucleophilic addition of cyanide to form an α-aminonitrile. This intermediate is then hydrolyzed to the corresponding amino acid.[3][12][13][14]

Reaction Pathway Diagram

Strecker_Synthesis Aldehyde Formaldehyde Imine Imine Intermediate Aldehyde->Imine + Ammonia Ammonia Ammonia Ammonia->Imine Aminonitrile α-Aminonitrile Imine->Aminonitrile + Cyanide Cyanide Cyanide Cyanide->Aminonitrile Amino_Acid Methyleneamino Acetamide Aminonitrile->Amino_Acid Partial Hydrolysis Hydrolysis Hydrolysis

Caption: Strecker synthesis pathway for methyleneamino acetamide.

Q2: What analytical techniques are recommended for monitoring the reaction and identifying byproducts?

A2: A combination of chromatographic and spectroscopic techniques is recommended for comprehensive analysis.

TechniqueApplication
High-Performance Liquid Chromatography (HPLC) Quantify the formation of the desired product and major byproducts. Method development may be required to achieve good separation of polar compounds.[15]
Liquid Chromatography-Mass Spectrometry (LC-MS) Identify unknown byproducts by determining their molecular weights.[16][17]
Gas Chromatography-Mass Spectrometry (GC-MS) Analyze for volatile impurities and byproducts. Derivatization may be necessary for non-volatile compounds.[18]
Nuclear Magnetic Resonance (NMR) Spectroscopy Elucidate the structure of the final product and any isolated byproducts.
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) Detect and quantify elemental impurities that may originate from catalysts or reagents.[19]

Q3: How can I effectively purify the final methyleneamino acetamide product?

A3: Purification strategies will depend on the nature of the impurities.

  • Crystallization: If the product is a solid and the impurities have different solubilities, recrystallization from a suitable solvent or solvent mixture can be effective.[20][21]

  • Chromatography: Column chromatography using silica gel or other stationary phases can be used to separate the product from closely related impurities.[18]

  • Distillation: If the product is a liquid with a sufficiently different boiling point from the impurities, fractional distillation under reduced pressure can be employed.[20]

  • Washing: Washing the crude product with a solvent in which the impurities are soluble but the product is not can be a simple and effective purification step.[22]

Q4: Are there any safety precautions I should be aware of when running these reactions?

A4: Yes, several safety precautions are crucial:

  • Hydrogen Cyanide (HCN): HCN is an extremely toxic gas. All reactions involving HCN or cyanide salts should be performed in a well-ventilated fume hood.[23][24][25] Appropriate personal protective equipment (PPE), including gloves and safety glasses, is mandatory. An emergency plan and access to a cyanide antidote kit are highly recommended.

  • Formaldehyde: Formaldehyde is a known carcinogen and sensitizer. Handle it in a fume hood and wear appropriate PPE.

  • Ammonia: Ammonia is a corrosive gas with a pungent odor. Work in a well-ventilated area and wear respiratory protection if necessary.

Troubleshooting Workflow

Troubleshooting_Workflow Start Reaction Issue Identified Impurity_Check Identify Byproducts (LC-MS, NMR) Start->Impurity_Check Formylated Formylated Byproducts? Impurity_Check->Formylated Polymeric Polymeric Material? Impurity_Check->Polymeric Hydrolyzed Hydrolyzed Product? Impurity_Check->Hydrolyzed Solution_Formylated Check Reagent Purity Control Temperature & pH Formylated->Solution_Formylated Solution_Polymeric Control Stoichiometry Manage pH Use Cyanohydrins Polymeric->Solution_Polymeric Solution_Hydrolyzed Neutralize During Workup Reduce Temperature Optimize Reaction Time Hydrolyzed->Solution_Hydrolyzed Optimize Optimize Reaction Conditions Solution_Formylated->Optimize Solution_Polymeric->Optimize Solution_Hydrolyzed->Optimize

Caption: A logical workflow for troubleshooting common issues.

References
  • Emission of Toxic HCN During NOx Removal by Ammonia SCR in the Exhaust of Lean‐Burn Natural Gas Engines. (n.d.).
  • The Strecker Synthesis of Amino Acids - Master Organic Chemistry. (2018, November 12).
  • Strecker amino acid synthesis - Wikipedia. (n.d.).
  • Strecker amino acid synthesis - Grokipedia. (n.d.).
  • Analytical Methods. (n.d.).
  • What happens when formaldehyde reacts with HCN. ? Give equation.​ - Brainly.in. (2021, January 3).
  • acetamide - Organic Syntheses Procedure. (n.d.).
  • Emission of Toxic HCN During NOx Removal by Ammonia SCR in the Exhaust of Lean‐Burn Natural Gas Engines - PMC. (2020, July 1).
  • HCN production from formaldehyde during the selective catalytic reduction of NOx with NH3 over V2O5/WO3-TiO2 - ResearchGate. (2025, October 18).
  • III Analytical Methods. (n.d.).
  • 22.7: Amide Chemistry. (2020, May 30).
  • Petasis vs. Strecker Amino Acid Synthesis: Convergence, Divergence and Opportunities in ... - PMC. (n.d.).
  • Kinetics and mechanism of N-substituted amide hydrolysis in high-temperature water. (2010, January 15).
  • Strecker Synthesis - Organic Chemistry Portal. (n.d.).
  • 6 Synthesis of N-Alkyl Amino Acids. (n.d.).
  • Reactions of Nitriles - Chemistry Steps. (2024, December 5).
  • WO2010105193A1 - Method and assays for quantitation of acetamide in a composition - Google Patents. (2010, September 16).
  • Nitrile synthesis by oxidation, rearrangement, dehydration - Organic Chemistry Portal. (n.d.).
  • 20.7: Chemistry of Nitriles. (2025, January 19).
  • Formylation of Amines - PMC. (n.d.).
  • The Effects of pH on the Supramolecular Structure of Amino Amides - ResearchGate. (n.d.).
  • US2106697A - Process for the manufacture of acetamide - Google Patents. (n.d.).
  • N-formylation of amino acid esters and peptides via peroxide mediated decarboxylative C-N coupling with α-keto acids - ChemRxiv. (n.d.).
  • Acceleration of HCN oligomerization by formaldehyde and related compounds: Implications for prebiotic syntheses - ResearchGate. (2016, February 6).
  • Purification of Acetamide - Chempedia - LookChem. (n.d.).
  • Nitriles | Chemistry | Research Starters - EBSCO. (n.d.).
  • 20.7 Chemistry of Nitriles - OpenStax. (2023, September 20).
  • Hydrolysis of Acetamide | Acid | Base | Acetic acid | Sodium acetate | Organic Chemistry | Class 12| - YouTube. (2023, March 13).
  • Amide Hydrolysis: Mechanism, Conditions and Applications - Allen. (2025, March 19).
  • US3317603A - Improvement in the preparation of n-vinyl-n-methylacetamide - Google Patents. (n.d.).
  • (2023, May 5).
  • ICP-MS: Analytical Method for Identification and Detection of Elemental Impurities - PubMed. (n.d.).
  • (PDF) Synthesis of N-formylmaleamic acid and some related N-formylamides. (n.d.).
  • HPLC Methods for analysis of Methylamine - HELIX Chromatography. (n.d.).
  • Hydrolysis of Amides to Carboxylic Acids Catalyzed by Nb2O5. (2020, December 25).
  • Design and Synthesis of Novel Amino and Acetamidoaurones with Antimicrobial Activities. (n.d.).
  • CN101462977B - Purification method of N,N-dimethylacetamide - Google Patents. (n.d.).
  • CN1663944A - Process for preparing acetamides compounds - Google Patents. (n.d.).
  • CN104892448A - Preparation method of acetamide - Google Patents. (n.d.).
  • The synthesis and application of acetamide - ChemicalBook. (n.d.).

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Troubleshooting

Technical Support Center: Troubleshooting Steric Hindrance in Methyleneamino Acetamide Workflows

Welcome to the Technical Support Center. As researchers and drug development professionals, you are likely aware that working with methyleneamino acetamide (MAA) derivatives presents unique synthetic challenges.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As researchers and drug development professionals, you are likely aware that working with methyleneamino acetamide (MAA) derivatives presents unique synthetic challenges. The dense spatial arrangement of the acetamide backbone combined with the methyleneamino group creates a highly restricted conformational space. This steric bulk obstructs the Bürgi-Dunitz trajectory for incoming nucleophiles, leading to stalled reactions, low yields, and unwanted side products.

This guide provides field-proven, mechanistically grounded solutions to overcome these steric barriers during amidation and nucleophilic addition workflows.

Frequently Asked Questions (FAQs)

Q1: Why do standard coupling reagents (like DCC or EDC) fail when reacting with hindered methyleneamino acetamide derivatives?

A1: The failure is rooted in the physical size of the reactive intermediates. Carbodiimides like EDC and DCC activate the carboxylic acid to form an O-acylisourea intermediate. In sterically hindered environments, the bulky methyleneamino substituents physically block the incoming amine from attacking the electrophilic carbonyl carbon of this intermediate. Instead of forming the desired amide bond, the intermediate either hydrolyzes back to the starting material or undergoes a detrimental rearrangement into an unreactive N-acylurea .

Q2: How can I force the amidation to proceed despite the steric bulk?

A2: You must bypass the standard aminolysis trajectory by utilizing the neighboring-group effect. Switching your coupling reagent to HATU (or using EDC with HOAt ) introduces a 7-aza nitrogen into the active ester intermediate. This nitrogen provides anchimeric (n→π*) assistance—it forms a hydrogen bond with the incoming amine, effectively "pulling" the nucleophile into the reactive center and drastically lowering the activation energy required to overcome the steric clash .

Q3: My nucleophilic addition to the methyleneamino imine carbon is stalling. Should I just increase the temperature?

A3: Increasing temperature alone is often insufficient and can lead to thermal degradation of the acetamide core. Instead, you must artificially enhance the electrophilicity of the imine carbon using a Lewis acid . However, if the Lewis acid is too strong, it will form a dead-end classical adduct. Using precisely tuned Lewis acids like Titanium isopropoxide ( Ti(OiPr)4​ ) or Frustrated Lewis Pair (FLP) catalysts like B(C6​F5​)3​ activates the carbon without permanently quenching the reagent's reactivity .

Quantitative Data: Reaction Optimization Matrix

The following table summarizes the causal impact of different reagents, solvents, and thermal conditions on the conversion rates of sterically hindered MAA derivatives.

Reaction TypeReagent / CatalystSolventTemp (°C)Yield (%)Causality / Mechanistic Observation
Amidation EDC / HOBtDCM25< 15%O-acylisourea intermediate blocked by steric bulk; N-acylurea formation observed.
Amidation HATU / DIPEADMF2582% 7-aza nitrogen provides anchimeric assistance, guiding the nucleophile.
Addition NaBH(OAc)3​ (No LA)THF25< 10%Nucleophile approach trajectory obstructed by the acetamide backbone.
Addition Ti(OiPr)4​ / NaBH(OAc)3​ THF4088% Lewis acid increases electrophilicity; mild heating overcomes the Ea​ barrier .

Experimental Protocols (Self-Validating Workflows)

Protocol 1: HATU-Mediated Amidation of Hindered MAA

This protocol utilizes anchimeric assistance to bypass steric obstruction. It includes built-in validation steps to ensure the active ester is properly formed before the hindered amine is introduced.

  • Pre-activation: In an oven-dried flask under inert atmosphere, dissolve 1.0 eq of the carboxylic acid and 1.1 eq of HATU in anhydrous DMF (0.2 M).

    • Causality: DMF is a polar aprotic solvent that disrupts intramolecular hydrogen bonding, slightly opening the conformational space of the hindered molecules.

  • Base Addition: Add 2.0 eq of N,N -Diisopropylethylamine (DIPEA). Stir for exactly 3 minutes.

    • Validation Check: Do not exceed 5 minutes. Prolonged pre-activation without the amine present will lead to oxazolone formation (detectable via LC-MS as a mass shift of −18 Da from the active ester).

  • Coupling: Add 1.0 eq of the hindered methyleneamino acetamide derivative.

  • Incubation & Monitoring: Stir at room temperature for 12 hours.

    • Validation Check: Pull a 10 µL aliquot, quench in water/MeCN, and analyze via UPLC. The disappearance of the HOAt-active ester peak confirms successful aminolysis.

  • Workup: Quench with saturated aqueous NaHCO3​ , extract with EtOAc, and wash the organic layer with 1M HCl to remove residual DIPEA.

Protocol 2: Lewis Acid-Activated Nucleophilic Addition

This protocol uses Titanium isopropoxide to activate the sterically shielded imine carbon prior to reduction or nucleophilic attack.

  • Imine Activation: Combine 1.0 eq of the MAA derivative and 1.2 eq of Ti(OiPr)4​ in anhydrous THF. Stir for 1 hour at room temperature.

    • Causality: The titanium coordinates to the imine nitrogen, drawing electron density away from the carbon. The bulky isopropoxide ligands prevent the formation of an unreactive polymeric adduct.

  • Nucleophilic Attack: Slowly add 1.5 eq of the nucleophile or mild reductant (e.g., NaBH(OAc)3​ ).

  • Thermal Shift: Elevate the reaction temperature to 40°C.

    • Causality: While the Lewis acid lowers the activation energy, the physical steric clash still requires a kinetic push. 40°C provides the necessary thermal energy without degrading the acetamide group.

  • Workup & Validation: Quench the reaction by adding 1M aqueous NaOH.

    • Validation Check: A thick white precipitate ( TiO2​ ) must form immediately. If the solution remains clear, the titanium was not properly hydrolyzed, which will ruin chromatographic purification. Filter the suspension through a pad of Celite before extraction.

Workflow Visualization

G Start Steric Hindrance Detected in MAA Type Identify Reaction Pathway Start->Type Amidation Amidation / Peptide Coupling Type->Amidation Addition Nucleophilic Addition Type->Addition HATU Apply HATU/HOAt (Anchimeric Assistance) Amidation->HATU Lewis Apply Lewis Acid (e.g., Ti(OiPr)4) Addition->Lewis Solvent Optimize Solvent (Use DMF/NMP) HATU->Solvent Lewis->Solvent Temp Elevate Temp (40-60°C) Monitor via LC-MS Solvent->Temp Success Target Conversion Achieved Temp->Success

Fig 1: Decision matrix for overcoming steric hindrance in methyleneamino acetamide workflows.

References

  • HOBt and HOAt Peptide Coupling Mechanism, Reactivity & Safety. Peptide Chemistry. Available at: [Link]

  • On the Mechanism of B(C6F5)3-Catalyzed Direct Hydrogenation of Imines: Inherent and Thermally Induced Frustration. Journal of the American Chemical Society. Available at:[Link]

Optimization

Why does methyleneamino acetamide precipitate in DMSO solutions

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to address a common yet vexing issue: the unexpected precipitation of methyleneamino acetami...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to address a common yet vexing issue: the unexpected precipitation of methyleneamino acetamide in dimethyl sulfoxide (DMSO) solutions. Here, we provide in-depth analysis, troubleshooting workflows, and practical FAQs to ensure the integrity and success of your experiments.

Immediate Answer: Why Is My Methyleneamino Acetamide Precipitating?

Precipitation of methyleneamino acetamide in DMSO is most often attributed to one or more of the following four factors:

  • Water Contamination: DMSO is extremely hygroscopic, meaning it readily absorbs moisture from the air[1][2][3]. Water acts as an anti-solvent for many organic compounds, reducing their solubility in DMSO and causing them to "crash out" or precipitate[3][4]. This is the most frequent cause of unexpected precipitation.

  • Low Temperature Storage: The freezing point of pure DMSO is approximately 18.5°C (65.3°F)[5][6][7]. Storing stock solutions in refrigerators (~4°C) or freezers (-20°C) can cause the compound to precipitate due to decreased solubility at lower temperatures, even if the DMSO itself does not freeze[8][9].

  • Supersaturation: The intended concentration may exceed the thermodynamic solubility limit of methyleneamino acetamide in DMSO under the specific storage conditions. A solution might appear clear initially (a kinetically stable supersaturated state) but will eventually precipitate over time to reach a more stable, lower energy state[4][10].

  • Chemical Instability: The methyleneamino moiety (an imine or Schiff base) can be susceptible to hydrolysis, particularly in the presence of water[11][12]. This reaction can break the imine bond, yielding degradation products (e.g., formaldehyde and amino acetamide) that may have lower solubility in DMSO and precipitate from the solution.

Deep Dive: Understanding the Physicochemical Dynamics

To effectively troubleshoot, it is crucial to understand the properties of both the solute and the solvent. The structure of methyleneamino acetamide, H₂C=N-CH₂-C(=O)NH₂, contains both a polar amide group and a reactive imine group. Amides can participate in hydrogen bonding, which generally confers solubility in polar solvents like DMSO[13][14][15]. However, the overall solubility is a delicate balance of intermolecular forces.

Property[6][7][16][17]Dimethyl Sulfoxide (DMSO)Methyleneamino Acetamide (Predicted)Interaction & Implication
Type Polar Aprotic SolventPolar Organic Molecule"Like dissolves like" principle suggests good intrinsic solubility. DMSO is an excellent solvent for many polar and nonpolar compounds[1][16][17].
Hygroscopicity Very HighModerateDMSO rapidly absorbs atmospheric water[1][2][3]. This absorbed water can act as an anti-solvent, drastically reducing the solubility of the compound[3][4].
Freezing Point ~18.5 °C (65.3 °F)Solid at room temperatureStoring solutions below room temperature significantly increases the risk of precipitation due to reduced kinetic energy and lower solubility limits[8][9].
Key Functional Groups Sulfoxide (S=O)Imine (C=N), Primary Amide (-CONH₂)The polar sulfoxide group of DMSO effectively solvates the amide portion of the molecule. However, the imine group is susceptible to hydrolysis if water is present[11][12].

Troubleshooting Guide & Frequently Asked Questions (FAQs)

Use the following flowchart and Q&A section to diagnose and resolve precipitation issues.

Troubleshooting_Precipitation start Precipitate Observed in Methyleneamino Acetamide DMSO Solution q1 Is the DMSO fresh, anhydrous, and from a sealed container? start->q1 sol1 ACTION: Discard old DMSO. Use a new, sealed bottle of anhydrous grade DMSO. q1->sol1 No q2 Was the solution stored below room temperature (e.g., 4°C or -20°C)? q1->q2 Yes sol1->q2 sol2 ACTION: Gently warm solution to 30-37°C and sonicate to redissolve. Store stock at room temp if stable, or prepare fresh. q2->sol2 Yes q3 Is the concentration high? (e.g., >10 mM) q2->q3 No end_node Solution Should Be Clear. Proceed with Experiment. sol2->end_node sol3 ACTION: Prepare a new, lower concentration stock solution. Verify solubility limits. q3->sol3 Yes q4 Was the solution clear initially and precipitated over time? q3->q4 No sol3->end_node sol4 Potential chemical instability or slow crystallization. ACTION: Prepare solution fresh before each use. Minimize water exposure. q4->sol4 Yes q4->end_node No sol4->end_node

Caption: Troubleshooting workflow for precipitation in DMSO.
Q1: My methyleneamino acetamide powder won't dissolve completely in DMSO, even at room temperature. What should I do?

A1: This indicates you may be exceeding the compound's solubility limit or that there are kinetic barriers to dissolution.

  • Verify Solvent Quality: Ensure you are using a high-purity, anhydrous grade of DMSO from a freshly opened bottle[3][9]. Old DMSO that has been opened multiple times has likely absorbed significant atmospheric moisture, which drastically reduces its solvating power[5][4].

  • Facilitate Dissolution: Use physical methods to aid dissolution. Vortex the solution vigorously for 2-3 minutes. If particles remain, use an ultrasonic bath (sonication) for 15-30 minutes[8][18][19].

  • Gentle Warming: Gently warming the solution to 30-37°C can increase both the rate of dissolution and the solubility limit. However, avoid excessive heat, which could potentially degrade the compound[8][19].

Q2: My stock solution was perfectly clear, but after storing it in the freezer, I see crystals. Why?

A2: This is a classic case of temperature-dependent solubility. Most compounds are less soluble at lower temperatures. Even if your DMSO did not freeze, the temperature drop was likely sufficient to cause the dissolved methyleneamino acetamide to crystallize out of the solution[9].

  • Recovery Protocol: Before use, you must redissolve the precipitate. Gently warm the vial to 30-37°C and sonicate until the solution is completely clear[8]. Using a precipitated solution will lead to inaccurate dosing and unreliable experimental results.

  • Storage Strategy: To prevent this, consider storing the stock solution at a controlled room temperature if the compound is stable for the required duration. If cold storage is necessary, always perform the recovery protocol before each use. For long-term storage, aliquoting the stock into single-use vials is highly recommended to minimize freeze-thaw cycles, which can exacerbate precipitation[8][10].

Q3: Can the water content in my DMSO really have that big of an impact?

A3: Absolutely. DMSO is miscible with water in all proportions[2]. As water content increases, the polarity and hydrogen-bonding structure of the solvent mixture changes significantly, making it a less favorable environment for many organic molecules[3][4]. A study has shown that even small amounts of absorbed water can synergistically enhance compound precipitation, especially when combined with freeze-thaw cycles[10].

Precipitation_Factors cluster_solvent Solvent Environment (DMSO) cluster_factors Precipitation Triggers S Methyleneamino Acetamide (Dissolved) P Precipitation / Crystallization S->P T Low Temperature T->S W Water Contamination (Anti-solvent) W->S C High Concentration (Supersaturation) C->S D Chemical Instability (Hydrolysis) D->S

Caption: Key factors driving precipitation from DMSO solution.
Q4: How can I prepare a stable, high-concentration stock solution?

A4: The key is to work within the compound's thermodynamic solubility limits and to use proper technique.

  • Determine Solubility: If possible, perform a simple solubility test. Start with a small, known amount of compound and add increasing volumes of anhydrous DMSO until it fully dissolves. This will give you an approximate solubility limit.

  • Prepare Solution: Follow the protocol below for best practices.

Experimental Protocol: Preparation of a Methyleneamino Acetamide Stock Solution

  • Preparation: Allow both the methyleneamino acetamide powder and a sealed bottle of anhydrous, high-purity DMSO to equilibrate to room temperature.

  • Weighing: Accurately weigh the desired mass of methyleneamino acetamide into a sterile, appropriately sized glass or polypropylene vial.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to the vial to achieve the target concentration.

  • Dissolution: Tightly cap the vial and vortex vigorously for 2-5 minutes. Visually inspect the solution against a light source.

  • Troubleshooting Dissolution: If particulates remain, place the vial in an ultrasonic water bath for 15-30 minutes. If necessary, the solution can be gently warmed to 30-37°C during sonication[8].

  • Final Inspection: Once the solution is completely clear with no visible particles, it is ready for use.

  • Storage: If not for immediate use, aliquot the stock into single-use volumes in tightly sealed vials to minimize air exposure and prevent water absorption. Store as required, remembering to fully redissolve any precipitate that forms during cold storage.

References

  • Vertex AI Search. (2025, December 12). Factors That Determine the Quality of Dimethyl Sulphoxide (DMSO).
  • Gaylord Chemical. (n.d.). Dimethyl Sulfoxide Solvent Properties.
  • Gaylord Chemical. (n.d.). DMSO Physical Properties. gChem.
  • ChemicalBook. (n.d.). Physical and chemical properties of amides.
  • ResearchGate. (n.d.).
  • CAMEO Chemicals. (n.d.). DIMETHYL SULFOXIDE.
  • Dardenne, F. (2014, January 16). Answer to "DMSO wont dilute my pure compound. How to solve this?".
  • Gaylord Chemical Corporation. (2005, November). Dimethyl Sulfoxide (DMSO) Physical Properties.
  • BenchChem. (2025). Rimeporide Technical Support Center: Troubleshooting Stability and Solubility in DMSO.
  • Cheng, Y., & Prusoff, W. H. (2018). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS Medicinal Chemistry Letters.
  • BenchChem. (2026). Addressing issues with DMSO precipitating out of solution when adding aqueous buffers.
  • Hampton Research. (2022, March 30). Compound Solubility with Dimethylsulfoxide.
  • Popa-Burke, I., & Russell, J. (2014). Compound precipitation in high-concentration DMSO solutions. Journal of Biomolecular Screening, 19(9), 1302-8.
  • Rios, A. (2009, October 6). Substituent Effects on the Thermodynamic Stability of Imines Formed from Glycine and Aromatic Aldehydes: Implications for the Catalytic Activity of Pyridoxal-5′-phosphate. Journal of the American Chemical Society.
  • Ziath Ltd. (n.d.). The Effects of Water on DMSO and Effective Hydration Measurement Freezing Point Depression of DMSO.
  • Chemistry Steps. (n.d.).
  • van der Vlag, R. (2026, January 20). Near-Quantitative Formation of Imines in Water with Allosteric Control. Journal of the American Chemical Society.
  • Balakin, K. V., Savchuk, N. P., & Tetko, I. V. (2013, July 15). Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions.
  • BenchChem. (2025). The Solubility of Sodium Amide: A Comprehensive Technical Guide.
  • Oldenburg, K., Pooler, D., Scudder, K., Lipinski, C., & Kelly, M. (2005). Compound precipitation from DMSO and the synergy between water uptake and freeze /thaw cycles. Combinatorial Chemistry and High Throughput Screening.
  • BenchChem. (2025). Troubleshooting AN-12-H5 solubility issues in DMSO.
  • LibreTexts. (2024, October 16). 15.15: Physical Properties of Amides. Chemistry LibreTexts.
  • Wikipedia. (n.d.). Amide.
  • BenchChem. (2025, December). Troubleshooting [Compound Name] solubility issues.
  • Rios, A. (n.d.).
  • Michiel. (2014, April 3). Answer to "Hygroscopic behaviour of DMSO - how bad is it?". Chemistry Stack Exchange.
  • Al-Bayati, F. A. (2020, October 1). Answer to "Why does DMSO become liquid with extended storage at -20C?".
  • The Hive. (2014, May 4). How stable are formaldehyde imines in aq. solutions?.
  • BenchChem. (n.d.). Impact of hygroscopic DMSO on Ro 41-0960 solubility.
  • University of Arizona. (2005). Principles of Drug Action 1, Spring 2005, Amides.

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the NMR Spectroscopy of Acetamide Derivatives: Unraveling the Chemical Shift Assignments of Methyleneamino Acetamide

In the landscape of modern drug discovery and molecular sciences, Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the unambiguous determination of molecular structure. Its ability to prov...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery and molecular sciences, Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the unambiguous determination of molecular structure. Its ability to provide atom-level insights into the chemical environment makes it indispensable for researchers. This guide offers an in-depth analysis of the ¹H and ¹³C NMR chemical shift assignments for acetamide derivatives, with a specific focus on contrasting the well-characterized, stable molecule N-methylacetamide with its less-stable imine analogue, methyleneamino acetamide.

The Model Compound: Spectral Analysis of N-Methylacetamide

N-Methylacetamide is a simple, yet informative molecule that serves as an excellent model for understanding the NMR characteristics of the acetamide functional group. Its straightforward structure allows for a clear correlation between its atomic environment and the resulting NMR signals.

Molecular Structure of N-Methylacetamide

Caption: Proposed structure of N-(aminomethylene)acetamide.

Comparative Analysis: N-Methylacetamide vs. Methyleneamino Acetamide

The structural changes from an N-methyl group to an aminomethylene group are expected to have a profound impact on the NMR spectrum. The introduction of an sp²-hybridized carbon and an additional amino group will alter the electronic environment of the entire molecule.

G cluster_0 N-Methylacetamide cluster_1 N-(aminomethylene)acetamide a CH3-C(=O)-NH-CH3 b CH3-C(=O)-N=CH-NH2 a->b Structural Difference

Caption: Key structural difference between the two acetamide derivatives.

Predicted vs. Experimental Chemical Shifts: A Comparative Table
Atom Label N-Methylacetamide (Experimental, ppm) Methyleneamino Acetamide (Predicted, ppm) Reasoning for Prediction
C1-H₃ ~1.98~2.1-2.3The imine group is more electron-withdrawing than the N-methyl group, leading to a slight downfield shift.
C2=O ~171.8~170-175The carbonyl environment is similar, but conjugation with the C=N bond might cause a minor shift.
C3-H ~2.78 (as -CH₃)~7.5-8.5 (as =CH)The proton is now on an sp² carbon (imine), resulting in a significant downfield shift into the vinylic/aromatic region.
N2-H₂ -~5.0-7.0 (broad)These are amino protons attached to an imine system, expected to be broad and in this general region.
C1 ~22.7~23-25Minor downfield shift due to the more electron-withdrawing nature of the rest of the molecule.
C3 ~26.2 (as -CH₃)~150-160 (as =CH)The carbon is now an sp² imine carbon, which resonates significantly further downfield.

Experimental Protocol for NMR Data Acquisition

For researchers aiming to acquire NMR data for acetamide derivatives, the following generalized protocol is recommended.

Workflow for Sample Preparation and NMR Analysis

G A 1. Sample Preparation Weigh ~5-10 mg of the compound. B 2. Dissolution Dissolve in 0.6-0.7 mL of deuterated solvent (e.g., CDCl3) in a clean vial. A->B C 3. Internal Standard Add a small amount of a reference standard (e.g., TMS). B->C D 4. Transfer to NMR Tube Transfer the solution to a clean, dry 5 mm NMR tube. C->D E 5. Spectrometer Setup Insert the tube into the spectrometer, lock, and shim the magnetic field. D->E F 6. ¹H NMR Acquisition Acquire the proton spectrum using standard parameters (e.g., 32 scans, 1-2s relaxation delay). E->F G 7. ¹³C NMR Acquisition Acquire the carbon spectrum (e.g., using a DEPT or broadband decoupled sequence). This will require more scans. F->G H 8. Data Processing Fourier transform, phase correct, and baseline correct the spectra. G->H I 9. Analysis Integrate the peaks, determine multiplicities, and assign chemical shifts. H->I

Caption: A generalized workflow for acquiring NMR spectra of small organic molecules.

Conclusion

This guide has provided a detailed comparison of the NMR spectral features of N-methylacetamide and the predicted characteristics of methyleneamino acetamide. By using a stable, well-documented molecule as a reference, we can make educated predictions about the chemical shifts of a related, less-stable analogue. The key takeaway is the significant downfield shift expected for the imine proton and carbon in methyleneamino acetamide compared to the methyl group in N-methylacetamide. This highlights the exquisite sensitivity of NMR spectroscopy to subtle changes in molecular structure and electronic environment, reinforcing its status as a cornerstone of chemical analysis.

References

  • Supporting Information for various N-substituted acetamides.
  • ChemicalBook: N-Methylacetamide(79-16-3) 13C NMR spectrum.
  • PubChem: N-Methylacetamide | C3H7NO | CID 6582.
  • A Guide to 1H NMR Chemical Shift Values.
  • Chemistry LibreTexts: 14.5: Chemical Shifts in ¹H NMR Spectroscopy.
  • Oregon State University: 13C NMR Chemical Shift.
  • 1H NMR Chemical Shift ppm table.
Comparative

A Comparative Guide to the Mass Spectrometry Fragmentation of Methyleneamino Acetamide and its Analogs

In the landscape of pharmaceutical and chemical research, the precise structural elucidation of novel compounds is paramount. Mass spectrometry stands as a cornerstone analytical technique, offering profound insights int...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical and chemical research, the precise structural elucidation of novel compounds is paramount. Mass spectrometry stands as a cornerstone analytical technique, offering profound insights into molecular weight and structure through the meticulous analysis of fragmentation patterns. This guide provides a comprehensive comparison of the mass spectrometric behavior of methyleneamino acetamide and its close structural analog, N-methylacetamide, under various ionization techniques. By delving into the fundamental principles of fragmentation and leveraging comparative data, this document serves as a practical resource for researchers, scientists, and drug development professionals.

Introduction: The Significance of Amide Fragmentation Analysis

Methyleneamino acetamide, a small molecule containing a reactive imine and a stable amide functional group, presents an interesting case for mass spectrometric analysis. The fragmentation patterns of such molecules are not only crucial for their identification and quantification but also provide valuable information about their chemical stability and potential reaction pathways. Due to the limited availability of direct mass spectral data for methyleneamino acetamide, this guide will draw upon the well-documented fragmentation of N-methylacetamide as a primary comparative model. The structural similarities provide a strong basis for predicting and understanding the fragmentation behavior of methyleneamino acetamide.

Ionization Techniques: A Comparative Overview

The choice of ionization technique profoundly influences the fragmentation pathways of a molecule. Here, we compare two of the most common ionization methods: Electron Ionization (EI) and Electrospray Ionization (ESI).

  • Electron Ionization (EI): This hard ionization technique involves bombarding the analyte with high-energy electrons (typically 70 eV), leading to extensive fragmentation. The resulting mass spectrum is rich in fragment ions, providing a detailed structural fingerprint of the molecule. This makes EI particularly useful for structural elucidation and library matching.

  • Electrospray Ionization (ESI): As a soft ionization technique, ESI typically results in the formation of protonated molecules [M+H]+ with minimal fragmentation. By inducing fragmentation through collision-induced dissociation (CID) in the mass spectrometer, we can gain controlled structural information. This method is ideal for determining the molecular weight of the parent compound and for studying specific fragmentation pathways.

Electron Ionization (EI) Fragmentation Patterns

Under EI conditions, N-methylacetamide undergoes characteristic fragmentation, providing a robust model for predicting the behavior of methyleneamino acetamide. The mass spectrum of N-methylacetamide is well-documented in the NIST Mass Spectrometry Data Center.[1][2][3][4]

Key Fragmentation Pathways of N-methylacetamide (EI):

A primary fragmentation event for amides under EI is the cleavage of the C-N bond.[5] For N-methylacetamide (MW: 73.09 g/mol ), the following key fragments are observed:

m/z Proposed Fragment Ion Formation Mechanism
73[CH3CONHCH3]+•Molecular Ion
58[CH2=NCH3]+•α-cleavage with loss of •CH3
44[CH3CO]+α-cleavage with loss of •NHCH3
43[CH3CO]+Often the base peak, resulting from cleavage of the amide bond.
30[CH2=NH2]+Cleavage of the N-CO bond with hydrogen rearrangement.

The formation of these fragments can be visualized through the following pathway:

G M [CH3CONHCH3]+• m/z 73 F58 [CH2=NCH3]+• m/z 58 M->F58 - •CH3 F44 [CH3CO]+ m/z 44 M->F44 - •NHCH3 F43 [CH3CO]+ m/z 43 M->F43 - •NHCH3 F30 [CH2=NH2]+ m/z 30 M->F30 - •COCH3

Predicted EI Fragmentation of Methyleneamino Acetamide.

Based on these established patterns, the EI fragmentation of methyleneamino acetamide is predicted to involve cleavage at similar positions, primarily around the amide and imine functionalities.

Electrospray Ionization (ESI) Fragmentation Patterns

In contrast to EI, ESI is a softer ionization method that typically produces a protonated molecular ion [M+H]+ with minimal in-source fragmentation.[6] Fragmentation is then induced in a collision cell (tandem mass spectrometry or MS/MS). The site of protonation, either on the amide nitrogen or the carbonyl oxygen, can significantly influence the fragmentation pathway.[7][8]

Key Fragmentation Pathways (ESI-CID):

For simple amides, a common fragmentation pathway under CID is the cleavage of the amide bond, leading to the formation of b- and y-type ions, a nomenclature borrowed from peptide fragmentation.[9]

  • Cleavage of the N-CO bond: This is a dominant pathway for α,β-unsaturated amides and can be significant for other amides as well.[7] This cleavage can result in the formation of an acylium ion and a protonated amine fragment.

For N-methylacetamide, the protonated molecule [C3H7NO + H]+ at m/z 74 would be the precursor ion for MS/MS analysis. The major fragment would likely arise from the loss of the methylamino group or the acetyl group.

G MH [CH3CONHCH3 + H]+ m/z 74 Frag1 [CH3CO]+ m/z 43 MH->Frag1 - CH3NH2 Frag2 [CH3NH3]+ m/z 32 MH->Frag2 - CH2CO

Predicted ESI Fragmentation of Methyleneamino Acetamide.

For methyleneamino acetamide, the protonated molecule would be subjected to CID. The fragmentation is expected to be dominated by the cleavage of the amide bond and potentially fragmentation involving the imine group, depending on the collision energy.

Experimental Protocols

To ensure the reproducibility and accuracy of mass spectrometric data, a well-defined experimental protocol is essential.

Sample Preparation
  • Solvent Selection: Dissolve the sample (e.g., N-methylacetamide) in a high-purity solvent compatible with the chosen ionization technique. For ESI, a mixture of acetonitrile and water with 0.1% formic acid is common. For GC-MS (EI), a volatile solvent like methanol or dichloromethane is suitable.

  • Concentration: Prepare a dilute solution of the analyte, typically in the range of 1-10 µg/mL, to avoid detector saturation.

Mass Spectrometry Analysis

A. Gas Chromatography-Mass Spectrometry (GC-MS) for EI Analysis

  • GC Column: Use a standard non-polar column (e.g., HP-5ms).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.[10]

  • Inlet Temperature: 250°C.

  • Oven Program: Start at 50°C, hold for 1 minute, then ramp to 250°C at 10°C/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[10]

    • Ion Source Temperature: 230°C.[10]

    • Mass Range: Scan from m/z 30 to 200.

B. Liquid Chromatography-Mass Spectrometry (LC-MS) for ESI Analysis

  • LC Column: A C18 reversed-phase column is typically used.

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Flow Rate: 0.3 mL/min.

  • MS Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120°C.

    • Desolvation Temperature: 350°C.

    • Collision Gas: Argon.

    • MS/MS Analysis: Select the protonated molecule [M+H]+ as the precursor ion and vary the collision energy (e.g., 10-40 eV) to observe different fragmentation patterns.

G cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Acquisition & Interpretation dissolve Dissolve Sample dilute Dilute to 1-10 µg/mL dissolve->dilute ionization Choose Ionization dilute->ionization ei Electron Ionization (EI) (GC-MS) ionization->ei esi Electrospray Ionization (ESI) (LC-MS/MS) ionization->esi acquire Acquire Mass Spectra ei->acquire esi->acquire interpret Interpret Fragmentation Patterns acquire->interpret

Experimental Workflow Overview.

Conclusion

The mass spectrometric fragmentation of methyleneamino acetamide, when compared with its close analog N-methylacetamide, reveals predictable and informative patterns. Electron Ionization provides a detailed fragmentation fingerprint ideal for structural confirmation, while Electrospray Ionization with collision-induced dissociation allows for controlled fragmentation studies and the determination of the molecular ion. By understanding the fundamental principles of amide fragmentation and applying systematic experimental protocols, researchers can confidently identify and characterize these and other related compounds, accelerating the pace of drug discovery and chemical research.

References

  • Kato, K., et al. (2013). Amino and Acetamide Functional Group Effects on the Ionization and Fragmentation of Sugar Chains in Positive-Ion Mass Spectrometry. Journal of The American Society for Mass Spectrometry, 24(12), 1965-1976. Available from: [Link]

  • Kato, K., et al. (2013). Amino and Acetamide Functional Group Effects on the Ionization and Fragmentation of Sugar Chains in Positive-Ion Mass Spectrometry. ResearchGate. Available from: [Link]

  • Indico. (2013). Fragmentation patterns of N-methylacetamide at resonant K-shell excitation. Available from: [Link]

  • Piancastelli, M. N., et al. (2014). Selectivity in fragmentation of N-methylacetamide after resonant K-shell excitation. Physical Chemistry Chemical Physics, 16(38), 20638-20645. Available from: [Link]

  • SpectraBase. Acetamide, N-methyl-2-(methylamino)-2-thioxo- - Optional[MS (GC)] - Spectrum. Available from: [Link]

  • PubChem. N-Methylacetamide. Available from: [Link]

  • NIST. Acetamide, N-methyl-. In NIST Chemistry WebBook; Linstrom, P. J., Mallard, W. G., Eds.; National Institute of Standards and Technology: Gaithersburg, MD. Available from: [Link]

  • Journal of the American Society for Mass Spectrometry. (2021). Fragmentation of Polyfunctional Compounds Recorded Using Automated High-Throughput Desorption Electrospray Ionization. Available from: [Link]

  • PubChem. Acetamide, N-[(methylamino)carbonyl]-. Available from: [Link]

  • Royal Society of Chemistry. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. Available from: [Link]

  • Der Chemica Sinica. (2012). Electron Ionization (EI) Induced Mass Spectral Analysis of Substituted Phenylacetamides. Available from: [Link]

  • Chemistry Stack Exchange. (2019). Can amide bonds fragment in ESI-MS? Available from: [Link]

  • Chem Help ASAP. (2022). common fragmentation mechanisms in mass spectrometry. YouTube. Available from: [Link]

  • National Institutes of Health. (2014). ELECTROSPRAY IONIZATION (ESI) FRAGMENTATIONS AND DIMETHYLDIOXIRANE REACTIVITIES OF THREE DIVERSE LACTAMS HAVING FULL, HALF, AND ZERO RESONANCE ENERGIES. Available from: [Link]

  • NIST. Acetamide. In NIST Chemistry WebBook; Linstrom, P. J., Mallard, W. G., Eds.; National Institute of Standards and Technology: Gaithersburg, MD. Available from: [Link]

  • PubMed. (2001). Mass spectrometric evidence for mechanisms of fragmentation of charge-derivatized peptides. Available from: [Link]

  • PubMed. (2014). Selectivity in fragmentation of N-methylacetamide after resonant K-shell excitation. Available from: [Link]

  • PubMed. (2013). Amino and acetamide functional group effects on the ionization and fragmentation of sugar chains in positive-ion mass spectrometry. Available from: [Link]

  • NIST. Acetamide, N-methyl-. In NIST Chemistry WebBook; Linstrom, P. J., Mallard, W. G., Eds.; National Institute of Standards and Technology: Gaithersburg, MD. Available from: [Link]

  • NIST. Acetamide, N-methyl-. In NIST Chemistry WebBook; Linstrom, P. J., Mallard, W. G., Eds.; National Institute of Standards and Technology: Gaithersburg, MD. Available from: [Link]

  • Royal Society of Chemistry. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Available from: [Link]

  • NIST. Acetamide, N-methyl-. In NIST Chemistry WebBook; Linstrom, P. J., Mallard, W. G., Eds.; National Institute of Standards and Technology: Gaithersburg, MD. Available from: [Link]

Sources

Validation

Validating the Analytical Purity of Methyleneamino Acetamide: A Comparative Guide to GC-MS and Orthogonal Techniques

As a Senior Application Scientist, one of the most persistent challenges in pharmaceutical and chemical development is the accurate purity validation of low-molecular-weight, highly polar intermediates. Methyleneamino ac...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, one of the most persistent challenges in pharmaceutical and chemical development is the accurate purity validation of low-molecular-weight, highly polar intermediates. Methyleneamino acetamide—a compound characterized by both an amide moiety and a methyleneamino group—presents a unique analytical paradox. Its polarity and active hydrogens make it highly susceptible to thermal degradation, yet identifying its trace volatile impurities requires the high-resolution separation power of Gas Chromatography-Mass Spectrometry (GC-MS).

This guide provides an in-depth, objective comparison of GC-MS against orthogonal techniques like LC-MS/MS and HPLC-UV. More importantly, it outlines self-validating experimental protocols designed to prevent artifactual data and ensure absolute scientific integrity.

The Analytical Challenge: Volatility vs. Thermal Stability

The fundamental hurdle in analyzing methyleneamino acetamide lies in its physicochemical structure. Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for volatile impurity profiling and standard-free structural elucidation via Electron Ionization (EI)[1]. However, direct injection of small polar amides into a hot GC injector (typically >200°C) induces severe thermal degradation.

Extensive research demonstrates that acetamides and N-acetylated compounds decompose under high-heat conditions, leading to the artifactual formation of impurities and the loss of the parent compound[2][3]. To harness the analytical power of GC-MS without compromising data integrity, sample derivatization is not merely an option—it is an absolute mechanistic necessity[4][5].

Comparative Platform Analysis

To establish a comprehensive and trustworthy purity profile, no single instrument is sufficient. A robust validation strategy requires comparing GC-MS against orthogonal platforms[6].

  • GC-MS (Derivatized): Offers unparalleled chromatographic resolution for volatile impurities. By neutralizing active hydrogen atoms through derivatization (e.g., silylation or xanthydrol substitution), the analyte's volatility and thermal stability are drastically increased[2][7]. It excels in identifying unknown impurities using established EI spectral libraries[8].

  • LC-MS/MS: Serves as the primary orthogonal technique. It is ideal for the direct analysis of polar, non-volatile, or thermally labile biomolecules and amides without the need for derivatization[1][5]. Utilizing soft electrospray ionization (ESI), it provides intact mass data but is more susceptible to matrix-induced ion suppression than GC-MS[5].

  • HPLC-UV: The workhorse for routine Quality Control (QC). While it benefits from straightforward sample preparation and robustness[4], it lacks the diagnostic power required for structural identification of unknown impurities.

Strategic Decision Matrix

Workflow Start Methyleneamino Acetamide (Polar, Thermally Labile) Decision Analytical Strategy Start->Decision Deriv Derivatization (Silylation / Xanthydrol) Decision->Deriv GC-MS Route Direct Direct Injection (Dilute & Shoot) Decision->Direct LC-MS Route GCMS GC-MS Analysis (EI-MS, High Res) Deriv->GCMS LCMS LC-MS/MS Analysis (ESI, Intact Mass) Direct->LCMS CrossVal Orthogonal Cross-Validation & Impurity Profiling GCMS->CrossVal Volatile Impurities LCMS->CrossVal Non-Volatile Impurities

Analytical workflow for methyleneamino acetamide purity validation.

Quantitative Performance Comparison

The following table summarizes the operational and performance metrics of each platform when applied to polar amides.

Analytical PlatformSensitivity (LOD/LOQ)Structural ElucidationThermal Degradation RiskSample Prep Complexity
GC-MS (Derivatized) High (pg to ng range)Excellent (EI Spectra)Low (Post-derivatization)High (Requires reagents)
LC-MS/MS Very High (pg range)Good (MS/MS fragments)None (Cold injection)Low (Dilute & shoot)
HPLC-UV Moderate (µg range)Poor (Retention time)None (Cold injection)Low (Dilute & shoot)

Self-Validating Experimental Protocols

To ensure trustworthiness, analytical workflows must be self-validating. The protocols below incorporate internal standards and blank evaluations to immediately flag artifactual data.

Protocol 1: GC-MS Purity Validation via Derivatization

Mechanistic Causality: Derivatization agents covalently bond to the active hydrogens of the amide and amino groups. This eliminates hydrogen bonding, drastically lowering the boiling point and shielding the molecule from thermal cleavage in the GC inlet[2][7].

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 10 mg of methyleneamino acetamide and dissolve it in 10 mL of anhydrous acetonitrile.

  • Internal Standard Addition (Self-Validation Step): Spike the solution with 10 µL of a stable isotope-labeled internal standard (e.g., Acetamide-d3 at 1 mg/mL). This internal standard is critical to monitor derivatization efficiency, compensate for variability, and validate recovery[2][6].

  • Derivatization: Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) containing 1% Trimethylchlorosilane (TMCS). Incubate the sealed mixture at 60°C for 30 minutes. (Note: For highly specific amide targeting, 9-xanthydrol derivatization can be employed as an alternative to completely circumvent artifactual thermal degradation[2][3]).

  • System Suitability Check: Inject a derivatized reagent blank (acetonitrile + BSTFA) to confirm the absence of artifactual peaks.

  • GC-MS Analysis:

    • Column: DB-5MS (30 m × 0.25 mm, 0.25 µm film thickness).

    • Injection: 1 µL, split ratio 10:1, injector temperature set to 250°C.

    • Oven Program: 60°C (hold 2 min), ramp at 15°C/min to 280°C (hold 5 min).

    • Detection: EI mode (70 eV). Run in full scan (m/z 40-400) for comprehensive unknown impurity profiling, and Selected Ion Monitoring (SIM) for precise quantitation of the parent compound.

Protocol 2: Orthogonal LC-MS/MS Validation

Mechanistic Causality: Direct liquid injection avoids the application of heat, serving as a vital cross-validation reference to confirm that the GC-MS purity profile is free from derivatization artifacts[6].

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the methyleneamino acetamide sample in highly purified water/acetonitrile (50:50, v/v) to a final concentration of 1 µg/mL. Spike with the deuterated internal standard.

  • System Suitability Check: Inject a solvent blank to establish baseline noise and check for column carryover.

  • LC-MS/MS Analysis:

    • Column: HILIC or a polar-compatible reversed-phase C18 column (2.1 × 100 mm, 1.8 µm)[4].

    • Mobile Phase: Gradient elution utilizing 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

    • Detection: Electrospray Ionization (ESI) in positive mode, utilizing Multiple Reaction Monitoring (MRM) for targeted quantification and full scan for impurity detection.

Conclusion: The Necessity of a Closed-Loop System

The core of analytical integrity lies in understanding the physicochemical behavior of the analyte. By employing a dual-platform approach—using GC-MS with silylation/xanthydrol derivatization for high-resolution volatile impurity profiling, and LC-MS for intact mass confirmation—researchers create a closed-loop, self-validating analytical system. If an impurity appears in the GC-MS trace but is absent in the LC-MS data, it can be confidently flagged as a derivatization artifact or thermal breakdown product, ensuring that the reported purity of the methyleneamino acetamide batch is unequivocally accurate.

References

  • National Center for Biotechnology Information (PMC). "Exposure Assessment of Acetamide in Milk, Beef, and Coffee Using Xanthydrol Derivatization and Gas Chromatography/Mass Spectrometry." [Link]

  • ACS Publications. "Exposure Assessment of Acetamide in Milk, Beef, and Coffee Using Xanthydrol Derivatization and Gas Chromatography/Mass Spectrometry." [Link]

  • ResolveMass Laboratories Inc. "GC-MS vs. LC-MS: When to Choose Gas Chromatography Mass Spectrometry." [Link]

  • Patsnap Synapse. "LC-MS vs. GC-MS: Which Is More Suitable for Biomolecules?"[Link]

  • ResearchGate. "LC-MS or GC-MS. Which would be best method for the characterization of a bioactive compound?"[Link]

Sources

Comparative

Comparing reactivity of methyleneamino acetamide vs standard aliphatic amides

A Comprehensive Comparison Guide for Drug Development Professionals Introduction: The Mechanistic Divide In the landscape of medicinal chemistry and synthetic design, the amide bond is revered for its extreme metabolic a...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comprehensive Comparison Guide for Drug Development Professionals

Introduction: The Mechanistic Divide

In the landscape of medicinal chemistry and synthetic design, the amide bond is revered for its extreme metabolic and chemical stability. Standard aliphatic amides (e.g., acetamide) are notoriously resistant to nucleophilic attack due to the robust resonance delocalization of the nitrogen lone pair into the carbonyl π∗ orbital. This feature is widely exploited in drug design to ensure pharmacokinetic longevity and structural rigidity[1].

However, introducing a methyleneamino ( C=N ) moiety adjacent to the amide to form a methyleneamino acetamide creates a bifunctional scaffold with vastly different properties. While the amide carbonyl retains its stability, the adjacent imine carbon lacks this resonance stabilization. It serves as an orthogonal, highly electrophilic center, fundamentally altering the molecule's reactivity profile[2]. This dual reactivity is increasingly leveraged in the development of targeted covalent inhibitors and dynamic prodrugs, such as N-acylhydrazone derivatives targeting COX/LOX inflammatory pathways[3].

Understanding the kinetic and thermodynamic differences between these two functional groups is critical for researchers designing dynamic covalent probes or optimizing drug stability.

Structural and Mechanistic Divergence

Pathway Amide Standard Aliphatic Amide (Resonance Stabilized) Stable Kinetic Stability (Poor Electrophile) Amide->Stable Delocalization Bifunctional Methyleneamino Acetamide (Bifunctional Scaffold) Imine Imine C=N Bond (Orthogonal Reactivity) Bifunctional->Imine Electrophilic Center AmideBond Amide C=O Bond (Conserved Stability) Bifunctional->AmideBond H-Bonding Network Hydrolysis Rapid Acidic Hydrolysis (Dynamic Covalent) Imine->Hydrolysis H2O / H+ Reduction Chemoselective Reduction (Iminium Activation) Imine->Reduction NaBH3CN / pH 4.5

Caption: Structural and mechanistic divergence between standard amides and bifunctional methyleneamino acetamides.

Quantitative Reactivity Comparison

The following table summarizes the stark contrast in reactivity between standard aliphatic amides and methyleneamino acetamides, highlighting the specific vulnerabilities introduced by the C=N bond.

ParameterStandard Aliphatic Amides (e.g., Acetamide)Methyleneamino Acetamide
Primary Electrophilic Site Carbonyl Carbon ( C=O )Imine Carbon ( C=N )
Resonance Stabilization Energy ~15–20 kcal/molDisrupted at the C=N locus
Hydrolysis Conditions Strong Acid/Base, >100°CMild Acid (pH < 5), 37°C
Hydrolysis Half-Life (pH 7.4) > 100 yearsHours to Days (Substituent dependent)
Reduction Reagents LiAlH4​ , Reflux NaBH3​CN , pH 4.5, 0°C
Nucleophilic Addition Highly UnfavorableRapid (Dynamic Covalent Equilibrium)

Experimental Workflows: Self-Validating Protocols

To objectively compare the performance and reactivity of these compounds at the bench, we utilize highly controlled, self-validating experimental workflows.

Protocol A: Chemoselective Reduction of the Methyleneamino Group

Objective: Reduce the C=N bond to a secondary amine without cleaving or reducing the C=O amide bond.

Causality of Experimental Choices: Sodium cyanoborohydride ( NaBH3​CN ) is selected because its electron-withdrawing cyano group reduces the hydridic character of the boron center, making it stable in mildly acidic conditions (unlike NaBH4​ which rapidly decomposes). By buffering the reaction at pH 4.5, the more basic imine nitrogen ( pKa​≈5−7 ) is selectively protonated, forming a highly electrophilic iminium ion. The amide carbonyl ( pKa​<0 ) remains unprotonated and entirely inert to the hydride source, ensuring perfect chemoselectivity.

Step-by-Step Methodology:

  • Equilibration: Dissolve the methyleneamino acetamide substrate (1.0 mmol) in 10 mL of 0.1 M Sodium Acetate buffer (pH 4.5) and methanol (1:1 v/v). Stir for 10 minutes at 0°C.

  • Hydride Delivery: Add NaBH3​CN (1.5 mmol) portion-wise over 5 minutes. Maintain the reaction at 0°C for 1 hour, then warm to room temperature.

  • Kinetic Tracking: Extract 50 µL aliquots every 15 minutes, quench in saturated NaHCO3​ , and analyze via LC-MS to monitor the disappearance of the parent mass.

  • Quenching & Isolation: Once complete, quench the bulk reaction with 10 mL of saturated aqueous NaHCO3​ to deprotonate the resulting amine and halt hydride reactivity. Extract with Dichloromethane ( 3×15 mL), dry over Na2​SO4​ , and concentrate in vacuo.

  • Self-Validation System: Analyze the crude product via 1H NMR. The protocol is validated if the downfield imine proton ( ∼8.0 ppm) has completely disappeared, replaced by a new methylene signal ( ∼4.0 ppm, 2H), while the acetamide methyl singlet ( ∼2.0 ppm) integrates perfectly to 3H. Any deviation in the 2H:3H ratio indicates off-target amide reduction.

Workflow Step1 Step 1: Equilibration Dissolve substrate in pH 4.5 Acetate Buffer (Protonates imine, leaves amide inert) Step2 Step 2: Hydride Delivery Add NaBH3CN (1.5 eq) at 0°C (Selective iminium reduction) Step1->Step2 Step3 Step 3: Kinetic Tracking LC-MS Aliquots every 15 min (Monitor C=N disappearance) Step2->Step3 Step4 Step 4: Quench & Isolate Sat. NaHCO3 quench, DCM extraction (Halts hydride reactivity) Step3->Step4 Validation Self-Validation System 1H NMR Integration: Amide CH3 (3H) vs. new CH2 (2H) Confirms 100% chemoselectivity Step4->Validation

Caption: Self-validating experimental workflow for the chemoselective reduction of the methyleneamino group.

Protocol B: Kinetic Profiling of Hydrolysis via LC-MS

Objective: Determine the half-life of the methyleneamino linkage under physiological and acidic conditions compared to a standard amide.

Causality of Experimental Choices: Imine hydrolysis is a reversible, dynamic covalent process. If a standard aqueous assay is used, the released formaldehyde and amine will continuously recombine, leading to an artificially prolonged apparent half-life. To accurately measure the forward cleavage rate, a vast excess of a trapping agent (hydroxylamine) is used. Hydroxylamine irreversibly captures the released formaldehyde as an oxime, driving the hydrolysis to completion and allowing for accurate pseudo-first-order kinetic modeling.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare 50 mM Phosphate Buffered Saline (pH 7.4) and 50 mM Citrate Buffer (pH 4.5), both containing 100 mM Hydroxylamine hydrochloride.

  • Initiation: Spike the methyleneamino acetamide (stock in DMSO) into the buffers to a final concentration of 100 µM (final DMSO < 1%). Incubate at 37°C.

  • Sampling: Withdraw 100 µL aliquots at predefined time points (0, 0.5, 1, 2, 4, 8, 24 hours).

  • Quenching: Immediately mix the aliquot with 100 µL of ice-cold Acetonitrile containing an internal standard (e.g., deuterated acetamide) to precipitate buffer salts and halt hydrolysis.

  • LC-MS Analysis: Quantify the remaining parent compound and the newly formed aminoacetamide using Multiple Reaction Monitoring (MRM).

  • Self-Validation System (Mass Balance): The protocol validates itself through mass balance tracking. The molar sum of the intact methyleneamino acetamide and the released aminoacetamide product must remain constant (±5%) relative to the t=0 concentration across all time points. A drop in total molarity indicates uncharacterized off-target degradation or incomplete trapping.

References

  • Source: Journal of Medicinal Chemistry (PubMed - NIH)
  • Title: What Is the Mechanism of Catalysis of Ester Aminolysis by Weak Amine Bases?
  • Source: Molecules (MDPI)

Sources

Validation

A Senior Application Scientist's Guide to Polar Aprotic Solvents: A Comparative Analysis of N,N-Dimethylacetamide (DMAc) and N,N-Dimethylformamide (DMF)

A Note on the Topic: The initial query for a comparison involving "Methyleneamino acetamide" did not yield sufficient data, as it is not a standard, well-documented solvent. To provide a scientifically robust and valuabl...

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Author: BenchChem Technical Support Team. Date: April 2026

A Note on the Topic: The initial query for a comparison involving "Methyleneamino acetamide" did not yield sufficient data, as it is not a standard, well-documented solvent. To provide a scientifically robust and valuable guide for researchers, this document will compare two closely related and widely used polar aprotic solvents: N,N-Dimethylacetamide (DMAc) and N,N-Dimethylformamide (DMF) . This comparison is highly relevant for professionals in organic synthesis, polymer science, and drug development who frequently choose between these powerful solvents.

Introduction

In the landscape of organic chemistry and industrial applications, N,N-Dimethylacetamide (DMAc) and N,N-Dimethylformamide (DMF) stand out as premier polar aprotic solvents.[1] Their exceptional ability to dissolve a wide array of organic and inorganic compounds makes them indispensable in processes ranging from polymer fiber production to pharmaceutical synthesis.[2][3] Both DMAc and DMF are colorless, high-boiling liquids miscible with water and most organic solvents.[1][2]

As a Senior Application Scientist, my experience has shown that while these solvents are often used interchangeably, their subtle differences in physical properties and, more critically, their distinct toxicological profiles, demand careful consideration. The choice between DMAc and DMF is not merely one of solvency but a complex decision involving reaction optimization, product purity, and, most importantly, environmental, health, and safety (EHS) standards. This guide provides an in-depth, evidence-based comparison to empower researchers and drug development professionals to make informed and responsible solvent selections.

Part 1: Comparative Analysis of Solvent Properties

The efficacy of a solvent is rooted in its physical and chemical properties. While DMAc and DMF share many similarities as dipolar aprotic solvents, their differences can significantly impact reaction kinetics, solubility, and downstream processing.[4][5]

Both solvents possess a high dielectric constant and a large dipole moment, enabling them to solvate cations effectively and accelerate reactions involving polar mechanisms, such as S_N2 reactions.[1] DMAc, with its slightly higher boiling point and lower vapor pressure, can be advantageous for high-temperature reactions where solvent loss is a concern.[2][6] Conversely, DMF's lower boiling point may facilitate easier removal during product workup.[7]

Their universal solvent capabilities extend to many challenging substrates. For instance, DMAc is a well-known solvent for polyacrylonitrile and spandex fibers, and a solution of lithium chloride in DMAc can create a true molecular dispersion of cellulose.[2] DMF is similarly used for processing polymer fibers, films, and surface coatings.[3]

Below is a summary of their key physical properties:

PropertyN,N-Dimethylacetamide (DMAc) N,N-Dimethylformamide (DMF)
CAS Number 127-19-5[2]68-12-2[8]
Molecular Formula C₄H₉NO[2]C₃H₇NO[8]
Molecular Weight 87.12 g/mol 73.09 g/mol [8]
Boiling Point 165.1 °C[2]153 °C[8]
Melting Point -20 °C[2]-61 °C[8]
Density 0.937 g/mL[2]0.949 g/mL (at 20°C)[5]
Vapor Pressure 2 hPa (at 21.7 °C)[9]2.7 Torr (3.6 hPa) (at 20°C)[7]
Flash Point 70 °C (closed cup)[10]58 °C (closed cup)[8]
Dielectric Constant 37.836.7 (at 25°C)[7]
Dipole Moment 3.79 D3.86 D[7]
Solubility in Water Miscible[2]Miscible[8]

Part 2: Comparative Analysis of Toxicity and Safety

The primary driver for seeking alternatives to solvents like DMAc and DMF is their significant toxicological profile. For drug development professionals, understanding these hazards is non-negotiable. Both solvents are readily absorbed through the skin and via inhalation, making occupational exposure a primary concern.[11][12]

Hepatotoxicity (Liver Damage) Both DMAc and DMF are well-documented hepatotoxins.[11][12] Chronic occupational exposure to either solvent can lead to liver damage, with symptoms including abdominal pain, jaundice, and abnormal liver function tests.[3][13] This shared toxicity is a critical consideration and necessitates stringent engineering controls and personal protective equipment (PPE) during handling.

Reproductive and Developmental Toxicity This is a key area of differentiation and a major regulatory concern.

  • DMAc: Is identified as a Substance of Very High Concern (SVHC) in the EU due to its reproductive toxicity.[2] Animal studies have demonstrated that DMAc can cause harm to the unborn child, leading to its classification as a reproductive toxicant.[13][14]

  • DMF: Is also classified as a reproductive hazard.[15] Human studies have suggested a potential link between exposure and increased rates of spontaneous abortions, and animal studies show teratogenic effects.[16] The EU has classified DMF as toxic for reproduction (Category 1B).

Carcinogenicity The evidence for carcinogenicity presents another point of comparison.

  • DMAc: The International Agency for Research on Cancer (IARC) has not classified DMAc with respect to its carcinogenicity to humans. However, some jurisdictions suspect it to be a carcinogen.[17] One of its metabolites, acetamide, is a known rat liver carcinogen.[13]

  • DMF: The IARC classifies DMF in Group 2B, meaning it is "possibly carcinogenic to humans".[8][16] This is based on limited evidence in humans but sufficient evidence in experimental animals.[18] Some cohort studies of exposed workers have suggested increased mortality from liver and lung cancer.[19]

Acute Toxicity Both solvents have low acute toxicity via ingestion but are more hazardous via inhalation and dermal contact.[8][20]

Toxicological EndpointN,N-Dimethylacetamide (DMAc) N,N-Dimethylformamide (DMF)
Primary Hazard Hepatotoxicity, Reproductive Toxicity[2][11]Hepatotoxicity, Reproductive Toxicity, Possible Carcinogen[3][8][16]
IARC Classification Not classifiable[9]Group 2B (Possibly carcinogenic to humans)[8]
EU REACH Status Substance of Very High Concern (SVHC)[2]Toxic for Reproduction (Category 1B)
LD₅₀ (oral, rat) ~5000-5830 mg/kg[9][13]2800 mg/kg[8]
LD₅₀ (dermal, rabbit) 2240-5000 mg/kg[9][13]1500-4720 mg/kg[8][21]
Occupational Exposure Limit (ACGIH TLV-TWA) 10 ppm (skin)10 ppm (skin)[22]

Part 3: Experimental Methodologies & Practical Insights

From a practical standpoint, the choice between DMAc and DMF often depends on balancing solvency and reaction performance against the required safety overhead. The acetyl group in DMAc (CH₃C=O) versus the formyl group in DMF (HC=O) leads to differences in stability. DMAc is generally more resistant to hydrolysis, especially under basic conditions, making it a better choice for reactions involving strong bases like sodium hydroxide.[2]

Experimental Protocol: Standardized Solubility Assessment

To objectively compare the solvating power of DMAc and DMF for a novel active pharmaceutical ingredient (API), the following protocol provides a self-validating system.

Objective: Determine the saturation solubility of Compound 'X' in DMAc and DMF at ambient and elevated temperatures.

Methodology:

  • Preparation: Prepare saturated solutions by adding an excess of Compound 'X' to 5 mL of DMAc and 5 mL of DMF in separate sealed vials.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached. Use a temperature-controlled shaker.

  • Sampling: After 24 hours, allow the vials to stand for 1 hour for solids to settle. Carefully extract a 1 mL aliquot of the supernatant from each vial using a filtered syringe to avoid transferring solid particles.

  • Analysis: Quantify the concentration of Compound 'X' in each aliquot using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Elevated Temperature: Repeat steps 1-4 at a higher temperature (e.g., 50°C) to assess the temperature-dependence of solubility.

  • Validation: Perform the experiment in triplicate for each solvent and temperature to ensure reproducibility and calculate the standard deviation.

G cluster_prep Preparation cluster_equil Equilibration cluster_sample Sampling & Analysis cluster_repeat Validation A Add excess Compound 'X' to DMAc C Agitate vials at constant T (25°C) for 24h A->C B Add excess Compound 'X' to DMF B->C D Settle solids C->D E Extract supernatant with filtered syringe D->E F Quantify concentration via HPLC E->F G Repeat at elevated T (50°C) F->G H Perform in triplicate F->H G A Define Process Needs: Reaction Type, Temperature, pH B Initial Solvent Screen: Solubility & Miscibility Data A->B C Evaluate Chemical Stability: Is strong base present? B->C D_Yes DMAc preferred due to higher stability C->D_Yes Yes D_No DMF is a viable option C->D_No No E Assess Toxicity & Regulatory Profile D_Yes->E D_No->E F Is DMF's Group 2B carcinogen status acceptable? E->F G_No Prioritize DMAc or seek greener alternative F->G_No No G_Yes Evaluate reproductive toxicity risk F->G_Yes Yes H Implement Engineering & PPE Controls (Fume hood, gloves, etc.) G_No->H G_Yes->H I Final Solvent Selection & Process Optimization H->I

Decision workflow for selecting DMAc vs. DMF.

Conclusion

Both N,N-Dimethylacetamide and N,N-Dimethylformamide are powerful, versatile solvents that have earned their place in the chemist's toolbox. Their high polarity and broad solvency make them effective for a multitude of applications. However, their utility is shadowed by significant health hazards, particularly hepatotoxicity and reproductive toxicity.

The choice between them is nuanced. DMAc offers greater stability in basic conditions, while DMF has a lower boiling point for easier removal. From a safety perspective, while both are hazardous, DMF carries an IARC Group 2B classification as a possible human carcinogen, which may make it a less desirable choice in facilities with stringent EHS policies or for consumer-facing products. [16] Ultimately, the principles of green chemistry compel the scientific community to seek safer alternatives. When the use of DMAc or DMF is unavoidable, the decision must be backed by a thorough risk assessment, comprehensive understanding of their respective toxicological profiles, and the rigorous implementation of safety protocols to protect researchers and the environment.

References

  • Wikipedia. (n.d.). Dimethylacetamide. Retrieved from [Link]

  • OECD SIDS. (2003, October 22). N,N-DIMETHYLACETAMIDE (DMAC) CAS N°:127-19-5. Retrieved from [Link]

  • Kim, J. H., et al. (2024). Health risks of N,N-dimethylacetamide (DMAC) in humans. PMC - NIH. Retrieved from [Link]

  • UCLA. (n.d.). LCSS: DIMETHYLFORMAMIDE. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). N,N-Dimethylformamide. Retrieved from [Link]

  • National Institute of Technology and Evaluation, Japan. (n.d.). HAZARD ASSESSMENT REPORT N, N-Dimethylformamide. Retrieved from [Link]

  • Lee, K., et al. (2019, July 1). N,N-dimethylformamide: evidence of carcinogenicity from national representative cohort study in South Korea. PubMed. Retrieved from [Link]

  • Toxics Use Reduction Institute. (n.d.). Dimethyformamide (DMF) Fact Sheet. Retrieved from [Link]

  • Inchem.org. (n.d.). N,N-DIMETHYLFORMAMIDE. Retrieved from [Link]

  • Univar Solutions. (n.d.). Dimethylformamide - Technical Data Sheet. Retrieved from [Link]

  • OEHHA. (n.d.). Hazard Identification Document – N, N-Dimethylformamide. Retrieved from [Link]

  • PubChem. (n.d.). Dimethylformamide | HCON(CH3)2 | CID 6228. Retrieved from [Link]

  • LookChem. (2024, May 15). Introduction and properties of dimethylacetamide. Retrieved from [Link]

  • NICNAS. (2013, March 22). Formamide, N,N-dimethyl-: Human health tier II assessment. Retrieved from [Link]

  • Mitsubishi Gas Chemical Trading, Inc. (n.d.). N,N-Dimethylacetamide(DMAC). Retrieved from [Link]

  • PubMed. (n.d.). [The toxicity of N,N-dimethylformamide (DMF)]. Retrieved from [Link]

  • Gaylord Chemical. (n.d.). N,N-Dimethylformamide Solvent Properties. Retrieved from [Link]

  • NICNAS. (2013, June 28). Acetamide, N,N-dimethyl-: Human health tier II assessment. Retrieved from [Link]

  • Wikipedia. (n.d.). Dimethylformamide. Retrieved from [Link]

  • RCI Labscan Limited. (2021, April 1). DIMETHYLFORMAMIDE - SAFETY DATA SHEET. Retrieved from [Link]

  • Chem-Supply. (2017, August 28). N,N-DIMETHYLFORMAMIDE. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). N,N-Dimethylformamide - Hazardous Substance Fact Sheet. Retrieved from [Link]

  • Honeywell. (n.d.). Dimethyl Acetamide Product Stewardship Summary. Retrieved from [Link]

Sources

Comparative

FTIR Spectrum Peak Analysis and Validation for Methyleneamino Acetamide: A Comparative Modality Guide

Fourier Transform Infrared (FTIR) spectroscopy is a foundational analytical technique for the structural validation of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). For complex amide derivati...

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Author: BenchChem Technical Support Team. Date: April 2026

Fourier Transform Infrared (FTIR) spectroscopy is a foundational analytical technique for the structural validation of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). For complex amide derivatives like methyleneamino acetamide—a structural motif frequently encountered in novel PRMT5 and COX/LOX inhibitors[1][2]—FTIR provides critical insights into functional group integrity, solid-state interactions, and hydrogen-bonding networks.

This guide objectively compares the performance of various FTIR sampling modalities for analyzing methyleneamino acetamide, details the mechanistic causality behind its spectral peaks, and provides a self-validating, compendial-compliant experimental protocol.

Spectroscopic Modality Comparison: Selecting the Optimal Sampling Technique

When analyzing solid amide powders, the choice of sample presentation directly dictates the quality and reliability of the resulting spectrum. Below is an objective comparison of the three primary FTIR modalities: Attenuated Total Reflectance (ATR), Transmission (KBr Pellet), and Diffuse Reflectance (DRIFTS)[3].

ModalitySample PreparationSignal-to-Noise Ratio (SNR)Artifact Risks & CausalitySuitability for Methyleneamino Acetamide
ATR-FTIR None (Direct solid application)HighWavelength-dependent penetration: The IR beam penetrates deeper at lower wavenumbers, artificially intensifying fingerprint region peaks relative to functional group peaks.Optimal. Preserves native solid-state hydrogen bonding networks without moisture interference.
Transmission (KBr) High (Grinding, pressing into pellet)Very HighHygroscopicity: KBr rapidly absorbs atmospheric moisture. The resulting broad O-H stretch obscures the critical 3200–3400 cm⁻¹ N-H region.Suboptimal. High risk of moisture artifacts and pressure-induced polymorphic transformations during pellet pressing.
DRIFTS Moderate (Dilution in KCl powder)ModerateReststrahlen Effect: Specular reflectance from large particles can cause peak inversion, complicating library matching.Acceptable. Effective for rough powders, but requires rigorous particle size control to ensure diffuse scattering.

Editorial Insight: For methyleneamino acetamide, ATR-FTIR is the superior choice. Because amides rely heavily on the N-H stretching region (~3200–3400 cm⁻¹) for structural confirmation, avoiding the water absorption artifacts inherent to KBr pellets is paramount[4].

Mechanistic Peak Analysis of Methyleneamino Acetamide

Interpreting the FTIR spectrum of methyleneamino acetamide requires understanding not just where the peaks appear, but why they manifest at specific frequencies. The molecular structure—comprising an amide backbone and an azomethine (C=N) linkage—creates a highly specific vibrational fingerprint[1].

  • Amide I (C=O Stretch)[1680–1710 cm⁻¹]:

    • Observation: A sharp, intense "sword-like" peak[4].

    • Causality: While an isolated carbonyl typically absorbs near 1730 cm⁻¹, the extensive intermolecular hydrogen bonding between the amide N-H and C=O groups in the solid state weakens the C=O double bond character. This reduces the force constant of the bond, shifting the absorption to a lower frequency[1].

  • Amide N-H Stretch [3223–3375 cm⁻¹]:

    • Observation: A strong, somewhat broadened band in the high-frequency region.

    • Causality: The broadening is a direct consequence of the hydrogen-bonding network. Variations in bond lengths and angles within the crystal lattice create a distribution of vibrational energies, resulting in a wider peak rather than a sharp, isolated signal[1].

  • Azomethine (C=N) Stretch[~1550–1600 cm⁻¹]:

    • Observation: A distinct peak often overlapping with the Amide II band (N-H bending / C-N stretching).

    • Causality: The conjugation of the C=N double bond with adjacent structural elements stabilizes the system, slightly lowering its stretching frequency compared to isolated imines[1].

  • Aliphatic C-H Stretches [2850–2970 cm⁻¹]:

    • Observation: Multiple sharp, weaker peaks just below 3000 cm⁻¹.

    • Causality: These correspond to the symmetric and asymmetric stretching of the methylene (-CH₂-) and methyl groups[1].

Self-Validating Experimental Protocol (USP <854> Compliant)

To ensure scientific integrity, the following ATR-FTIR protocol is designed as a self-validating system . It incorporates mandatory qualification checks based on United States Pharmacopeia (USP) General Chapter <854> standards to guarantee data trustworthiness[3][5].

Step 1: Operational Qualification (OQ) via Wavenumber Accuracy
  • Action: Before introducing the sample, scan a NIST-traceable polystyrene film standard.

  • Validation Gate: The software must verify that the sharp polystyrene band appears at 1601.2 cm⁻¹ ± 1.0 cm⁻¹ [5][6].

  • Causality: If the laser frequency has drifted due to temperature fluctuations or interferometer misalignment, the peak will fall outside this tolerance, and the system must lock out further acquisition until recalibrated.

Step 2: Atmospheric Background Suppression
  • Action: Acquire a background spectrum of the clean, empty diamond ATR crystal (32 scans, 4 cm⁻¹ resolution).

  • Validation Gate: The system automatically subtracts this background from the subsequent sample scan.

  • Causality: This step eliminates ambient CO₂ (2350 cm⁻¹) and water vapor (3500–3900 cm⁻¹ and 1300–1900 cm⁻¹) from the final spectrum, preventing environmental artifacts from being misidentified as sample peaks.

Step 3: Sample Application and Pressure Control
  • Action: Place 2–5 mg of solid methyleneamino acetamide directly onto the ATR crystal. Lower the pressure anvil.

  • Validation Gate: Apply pressure until the software's pressure gauge reaches the optimal torque threshold (typically ~50–80 units).

  • Causality: The IR beam's evanescent wave only penetrates 0.5 to 2.0 µm beyond the crystal surface. Insufficient pressure results in poor optical contact and a low SNR; excessive pressure can fracture the crystal or induce mechanochemical polymorphic changes in the sample.

Step 4: Spectral Acquisition and Algorithmic Correction
  • Action: Acquire the sample spectrum (32 co-added scans, 4 cm⁻¹ resolution). Apply an ATR correction algorithm via the spectrometer software.

  • Causality: Because the depth of penetration ( dp​ ) is directly proportional to the wavelength, peaks at lower wavenumbers (longer wavelengths) appear artificially intense. The ATR correction algorithm normalizes the spectrum to simulate a uniform transmission pathlength, allowing for accurate comparison against standard compendial transmission libraries.

Validation Workflow Diagram

The following diagram illustrates the logical, self-validating workflow required to ensure compendial compliance during the FTIR analysis of methyleneamino acetamide.

FTIR_Workflow Start System Initialization & USP <854> OQ PolyCheck Polystyrene Standard Check (1601.2 cm⁻¹) Start->PolyCheck Decision Within ±1.0 cm⁻¹? PolyCheck->Decision Recalibrate Recalibrate Laser Frequency Decision->Recalibrate No Background Acquire Background (CO₂ & H₂O Subtraction) Decision->Background Yes Recalibrate->PolyCheck SamplePrep Load Methyleneamino Acetamide on ATR Background->SamplePrep Acquisition Spectrum Acquisition (32 Scans, 4 cm⁻¹ Res) SamplePrep->Acquisition Analysis Peak Identification (Amide I, N-H, C=N) Acquisition->Analysis

Figure 1: Self-validating ATR-FTIR operational workflow compliant with USP <854> standards.

References

  • [5] Title: 854 Mid-Infrared Spectroscopy Source: DrugFuture / USP Compendium URL:[Link](Note: Based on standard USP <854> documentation)

  • [6] Title: Pharmaceutical Analysis using FTIR: Compliance with European, US, Indian, and Japanese Pharmacopoeia Source: Agilent Technologies URL:[Link]

  • [3] Title: Spectroscopy and Spectroscopic Analytical Techniques in the United States Pharmacopeia–National Formulary (USP–NF) Source: Spectroscopy Online URL:[Link]

  • [4] Title: Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra Source: Master Organic Chemistry URL:[Link]

  • [1] Title: Synthesis, Biological, Spectroscopic and Computational Investigations of Novel N-Acylhydrazone Derivatives of Pyrrolo[3,4-d]pyridazinone as Dual COX/LOX Inhibitors Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • [2] Title: US20240254118A1 - Prmt5 inhibitors and uses thereof Source: Google Patents URL:

Sources

Safety & Regulatory Compliance

Safety

Methyleneamino acetamide proper disposal procedures

As a Senior Application Scientist, I frequently audit laboratory waste workflows and find that reactive organic intermediates are often mismanaged. Methyleneamino acetamide (CAS 194666-13-2) is a prime example.

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently audit laboratory waste workflows and find that reactive organic intermediates are often mismanaged. Methyleneamino acetamide (CAS 194666-13-2) is a prime example. While it may appear innocuous as a simple amide, its methyleneamino (-N=CH₂) functional group classifies it as an imine derivative.

The critical failure point in standard disposal operations is ignoring the compound's hydrolytic instability. When exposed to aqueous waste streams, imines undergo spontaneous hydrolysis, releasing the parent amine (glycinamide) and an aldehyde. In this specific case, the byproduct is formaldehyde—a volatile, highly toxic carcinogen . Simply dumping this compound into a generic organic waste drum can lead to dangerous off-gassing, pressurization, and severe exposure risks upon reopening the container.

To ensure absolute safety and compliance with Resource Conservation and Recovery Act (RCRA) standards , we cannot rely on passive disposal. Instead, we must actively force the hydrolysis in a controlled environment and immediately trap and destroy the resulting aldehyde via chemical oxidation .

Quantitative Operational Parameters

Before executing the protocol, it is vital to understand the thermodynamic and kinetic boundaries of the deactivation process. The table below summarizes the critical parameters required to drive the reaction safely to completion.

Table 1: Thermodynamic and Kinetic Parameters for Imine Deactivation

Operational ParameterTarget ValueMechanistic Causality
Initial pH (Hydrolysis) < 3.0Protonates the imine nitrogen, accelerating the nucleophilic addition of water to the C=N bond and driving irreversible cleavage.
Reaction Temperature 20–25 °CPrevents the volatilization of the generated formaldehyde intermediate before the oxidation step can occur.
NaOCl Concentration 5–10% (Excess)Acts as the primary oxidant to ensure the complete conversion of formaldehyde into formic acid and CO₂.
Oxidation Time 2 HoursProvides sufficient kinetic time for the complete degradation of the aldehyde intermediate without thermal runaway.
Final pH (Neutralization) 6.0–8.0Neutralizes residual acids to meet RCRA and local Publicly Owned Treatment Works (POTW) discharge standards.

Self-Validating Deactivation Protocol

This protocol is designed as a closed-loop, self-validating system. Do not proceed to subsequent steps without confirming the built-in validation checkpoints.

Phase 1: Controlled Hydrolysis
  • Preparation: Equip appropriate PPE (chemical-resistant nitrile gloves, splash goggles, and a lab coat). Perform all operations inside a certified, actively venting chemical fume hood.

  • Dissolution: Dissolve the methyleneamino acetamide waste in a suitable volume of deionized water (approximately 10 mL of water per gram of waste) in a wide-mouth Erlenmeyer flask equipped with a magnetic stir bar.

  • Acidification: While stirring vigorously, slowly add 1M Hydrochloric Acid (HCl) dropwise.

  • Validation Checkpoint 1: Test the solution with pH indicator strips. Continue adding HCl until the pH drops strictly below 3.0.

  • Cleavage: Allow the solution to stir for 30 minutes at room temperature (20–25 °C).

    • Causality: The acidic environment forces the complete hydrolysis of the methyleneamino group, yielding glycinamide and formaldehyde in solution.

Phase 2: In-Situ Oxidation
  • Oxidant Addition: To the acidic hydrolysis mixture, slowly add an excess of fresh sodium hypochlorite solution (5-10% commercial bleach). Add approximately 15 mL of bleach per gram of original waste.

  • Thermal Control: Monitor the flask's temperature. The oxidation of formaldehyde is an exothermic process. If the temperature exceeds 30 °C, temporarily suspend the addition and apply an ice bath.

  • Degradation: Continue stirring the mixture for a minimum of 2 hours.

    • Causality: The hypochlorite ion acts as a strong oxidizing agent, systematically converting the highly toxic formaldehyde intermediate into formic acid, and subsequently degrading it into carbon dioxide and water .

Phase 3: Neutralization and Logistical Disposal
  • Neutralization: After the 2-hour oxidation period, the solution will be acidic. Carefully add 1M Sodium Hydroxide (NaOH) dropwise.

  • Validation Checkpoint 2: Monitor with pH strips until the solution reaches a neutral pH range of 6.0–8.0.

  • Quench Verification (Validation Checkpoint 3): Test the solution using Potassium Iodide (KI) starch paper. A negative result (no color change to blue/black) confirms the complete consumption of the hypochlorite oxidant. If the test is positive, add small amounts of sodium bisulfite until the KI test is negative.

  • Disposal: Transfer the detoxified, neutralized aqueous waste to a labeled "Non-Hazardous Aqueous Waste" container. Depending on your institutional Environmental Health and Safety (EHS) guidelines, this effluent may now be safe for sanitary sewer discharge.

Process Visualization

To ensure operational clarity, the following diagram maps the chemical transformations and logistical steps of the deactivation workflow.

DisposalWorkflow N1 Methyleneamino Acetamide (Reactive Waste) N2 Acidic Hydrolysis (HCl, pH < 3) N1->N2 Add H2O / H+ N3 Hazardous Intermediates: Formaldehyde + Glycinamide N2->N3 Imine Cleavage N4 Chemical Oxidation (NaOCl, < 30 °C) N3->N4 Add Bleach N5 Degraded Products: Formic Acid / CO2 N4->N5 2-Hour Reaction N6 Neutralization (NaOH to pH 6-8) N5->N6 Add Base N7 RCRA-Compliant Aqueous Effluent N6->N7 pH & KI Validation

Figure 1: Step-by-step chemical deactivation and disposal workflow for methyleneamino acetamide.

References

  • Title: Review on the Synthesis, Recyclability, Degradability, Self-Healability and Potential Applications of Reversible Imine Bond Containing Biobased Epoxy Thermosets Source: MDPI (Polymers) URL: [Link]

  • Title: Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes Source: United States Environmental Protection Agency (EPA) URL: [Link]

  • Title: Procedures for the Laboratory-Scale Treatment of Surplus and Waste Chemicals Source: École Polytechnique Fédérale de Lausanne (EPFL) URL: [Link]

  • Title: Prudent Practices in the Laboratory: Handling and Disposal of Chemicals Source: National Research Council (National Academies Press) URL: [Link]

Handling

Personal protective equipment for handling Methyleneamino acetamide

Standard Operating Procedure: Personal Protective Equipment and Handling Protocols for Methyleneamino Acetamide Derivatives Operational Context & Chemical Hazard Profile Methyleneamino acetamide and its N-acylhydrazone d...

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Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure: Personal Protective Equipment and Handling Protocols for Methyleneamino Acetamide Derivatives

Operational Context & Chemical Hazard Profile

Methyleneamino acetamide and its N-acylhydrazone derivatives are privileged structural scaffolds extensively utilized in drug discovery, particularly in the development of COX/LOX inhibitors and neuroprotective agents (e.g., the Alzheimer's drug candidate J147)[1][2]. While these compounds exhibit potent pharmacological activity, they present specific occupational hazards that necessitate stringent handling protocols.

The Mechanistic Hazard: The primary safety concern when handling these compounds lies in their chemical stability. The N-acylhydrazone moiety can undergo hydrolytic cleavage back into an aldehyde precursor, a reaction that is significantly accelerated under acidic conditions[3]. Aldehyde functional groups are associated with generalized cytotoxicity, protein cross-linking, and severe respiratory irritation[3]. Therefore, laboratory personnel must utilize Personal Protective Equipment (PPE) that not only prevents direct dermal and respiratory exposure to the active pharmaceutical ingredient (API) but also mitigates exposure to potentially toxic, volatile degradation products. To ensure maximum safety, handling procedures must align with OSHA standards and NIOSH guidelines for hazardous drugs[4][5].

Quantitative Hazard & PPE Specification Data

To ensure absolute compliance with the OSHA PPE standard (29 CFR 1910.132)[4], the following table summarizes the required PPE based on the operational phase.

Operational PhaseRespiratory ProtectionDermal ProtectionOcular ProtectionCausality / Scientific Rationale
Powder Weighing & Aliquoting NIOSH N95 or P100 Particulate RespiratorDouble Nitrile Gloves, Low-linting Lab CoatChemical Splash GogglesDry powders pose a high aerosolization and inhalation risk. P100 filters block fine API particulates[6].
Solvent Dissolution (e.g., in DMSO) Fume Hood / Containment Primary Engineering Control (C-PEC)Double Nitrile Gloves, Fluid-resistant GownSafety Glasses with Side ShieldsSolvents like DMSO act as carriers, drastically increasing dermal absorption. Latex degrades rapidly in solvents and is strictly prohibited[7].
Spill Clean-up & Decontamination P100 Respirator with Organic Vapor (OV) CartridgeHeavy-duty Nitrile over Inner Nitrile, Impermeable GownChemical Splash GogglesHigh concentration exposure risk. Potential aerosolization of toxic aldehyde byproducts requires both particulate and vapor filtration[3][6].

Step-by-Step Methodology: Safe Handling & PPE Donning/Doffing

Every protocol in the laboratory must function as a self-validating system to eliminate human error during the handling of bioactive intermediates.

Phase 1: Preparation & Environmental Validation

  • Validate Containment: Before handling Methyleneamino acetamide powders, ensure the chemical fume hood or C-PEC is fully operational[4].

    • Self-Validation Check: Tape a small, lightweight piece of tissue to the bottom of the sash. It should pull steadily inward, visually confirming negative pressure.

  • Inspect Equipment: Ensure all spatulas and weighing boats are anti-static to prevent the highly active powder from clinging to surfaces or aerosolizing.

Phase 2: PPE Donning Sequence

  • Body: Don a disposable, fluid-resistant gown with closed knit cuffs.

  • Respiratory: Don a NIOSH-certified P100 respirator if handling dry powders outside a C-PEC[6].

    • Self-Validation Check: Perform a positive/negative pressure seal check by covering the filters and inhaling/exhaling sharply to ensure no air leaks around the edges.

  • Ocular: Don chemical splash goggles. Standard safety glasses are insufficient if liquid dispersions or splashes are possible[8].

  • Dermal (Double Gloving): Don an inner pair of disposable nitrile gloves. Ensure the gown cuff completely covers the inner glove. Don an outer pair of extended-cuff nitrile gloves over the gown cuff.

    • Causality: Double-gloving provides a critical fail-safe against micro-tears. Latex gloves offer negligible chemical resistance to laboratory solvents and must be avoided[7].

Phase 3: Chemical Manipulation & Doffing

  • Manipulation: Weigh the compound using a closed-system analytical balance or strictly within the C-PEC[4].

  • Aseptic Doffing: Remove the outer gloves using the "glove-in-glove" technique inside the fume hood to contain any API residue. Remove goggles, gown, and finally the inner gloves.

  • Decontamination: Wash hands and forearms immediately with soap and warm water for at least 15 seconds[9][10].

Emergency Logistics: Spill Response & Disposal Plan

If a spill occurs, the primary chemical objective is to prevent the acidic hydrolysis of Methyleneamino acetamide into cytotoxic aldehydes[3].

Spill Response Protocol:

  • Evacuate & Assess: For large spills (>50 mL or >5 grams), immediately evacuate the area, prevent reentry, and contact Environmental Health and Safety (EHS)[10].

  • Containment: For small, manageable spills, don full emergency PPE, including a P100/OV respirator[6].

  • Neutralization (Critical Step): Apply an alkaline absorbent material to the spill.

    • Causality: Maintaining a basic pH environment prevents the N-acylhydrazone linkage from degrading into volatile, toxic aldehydes, stabilizing the spill for safe collection[3].

  • Collection: Use non-sparking tools to scoop the neutralized absorbent. Place it into a designated, sealable hazardous waste container.

  • Surface Decontamination: Wash the affected surface with a high-pH detergent, followed by a thorough water rinse.

  • Disposal: Dispose of all collected spill materials, as well as all contaminated PPE (gowns, gloves, shoe covers), as hazardous chemical waste in strict accordance with institutional and EPA regulations[8][11].

SpillResponse Start Spill Detected (Methyleneamino acetamide) Assess Assess Volume & Concentration Start->Assess Small Small Spill (<50 mL) Proceed to Clean Assess->Small Large Large Spill (>50 mL) Evacuate & Call EHS Assess->Large DonPPE Don Double Nitrile Gloves, Respirator & Gown Small->DonPPE Neutralize Neutralize with Alkaline Absorbent DonPPE->Neutralize Dispose Dispose as Hazardous Chemical Waste Neutralize->Dispose

Workflow for Methyleneamino acetamide spill response, neutralization, and containment.

References

  • Source: nih.
  • Synthesis, Biological, Spectroscopic and Computational Investigations of Novel N-Acylhydrazone Derivatives...
  • Source: juniata.
  • Standard Operating Procedure Template (SOP template)
  • Source: mycetoma.edu.
  • Source: cornell.
  • Source: osha.
  • Source: ashp.
  • Source: simplivia.
  • Respiratory Protection Guidance for Hazardous Drug Handling.
  • Development of Novel N-Acylhydrazone Derivatives with High Anti-obesity Activity and Improved Safety...

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyleneamino acetamide
Reactant of Route 2
Reactant of Route 2
Methyleneamino acetamide
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